molecular formula C9H13NO B1354598 2-Methoxymethyl-benzylamine CAS No. 88032-03-5

2-Methoxymethyl-benzylamine

Cat. No.: B1354598
CAS No.: 88032-03-5
M. Wt: 151.21 g/mol
InChI Key: NHRIWUULBXVLFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxymethyl-benzylamine is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(methoxymethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-11-7-9-5-3-2-4-8(9)6-10/h2-5H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHRIWUULBXVLFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=CC=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20504919
Record name 1-[2-(Methoxymethyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20504919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88032-03-5
Record name 1-[2-(Methoxymethyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20504919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of 2-Methoxymethyl-benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 2-Methoxymethyl-benzylamine. Due to the limited availability of direct experimental data for this specific compound, this document combines reported information for analogous compounds with predicted values derived from established computational models. Detailed experimental protocols for determining these properties are provided to guide researchers in their own characterization efforts. Furthermore, this guide illustrates a key application of benzylamines in corrosion inhibition through a mechanistic diagram and presents a representative synthetic workflow. All quantitative data is summarized in structured tables for clarity and comparative analysis.

Introduction

This compound, with the molecular formula C₉H₁₃NO and a molecular weight of 151.21 g/mol , is a substituted benzylamine derivative.[1] Such compounds are of significant interest in medicinal chemistry and materials science due to their versatile chemical reactivity and potential biological activity.[1] The presence of both a primary amine and an ether linkage in its structure imparts a unique combination of properties, influencing its basicity, solubility, and interaction with biological targets or material surfaces. Understanding these core properties is essential for its application in drug design, as a synthetic intermediate, or as a functional molecule in applications such as corrosion inhibition.[1]

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for predicting its behavior in various chemical and biological systems. As precise experimental values are not widely reported, this section presents a combination of qualitative information, comparisons with related compounds, and predicted quantitative data.

Data Presentation

The following tables summarize the available and predicted physicochemical data for this compound, along with comparative data for the related compound 2-Methoxybenzylamine.

PropertyThis compound (Predicted/Inferred)2-Methoxybenzylamine (Reported)Reference
pKa (Predicted)~9.5-
Boiling Point (°C)> 227227[1]
Melting Point (°C)Solid at room temperature60[1]
Density (g/mL)~1.05-
LogP 1.992-[1]
Molecular Weight ( g/mol )151.21137.18[1]
SolventThis compound (Qualitative)
Water Expected to have some solubility due to the ether oxygen and amine group capable of hydrogen bonding.[1]
Organic Solvents Expected to be soluble in common organic solvents, similar to other benzylamine derivatives.[1]

Experimental Protocols

This section provides detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

Determination of pKa (Potentiometric Titration)

The pKa of the primary amine group can be determined by potentiometric titration.

Methodology:

  • Sample Preparation: Accurately weigh approximately 40 µmoles of this compound and dissolve it in a suitable solvent, such as a methanol-water mixture (e.g., 1:9 v/v), to ensure full dissolution.

  • Titration Setup: Place the solution in a thermostatted beaker with a magnetic stirrer. Immerse a calibrated pH electrode and the tip of a micro-burette containing a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Titration: Add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point.

Determination of Boiling Point (Capillary Method)

The boiling point can be determined using the capillary method, suitable for small sample quantities.

Methodology:

  • Sample Preparation: Place a small amount of liquid this compound (if melted) into a small test tube.

  • Apparatus Setup: Invert a capillary tube (sealed at one end) and place it into the test tube containing the sample. Attach the test tube to a thermometer.

  • Heating: Immerse the assembly in a heating bath (e.g., paraffin oil). Heat the bath slowly and stir continuously to ensure uniform temperature distribution.

  • Observation: Observe the capillary tube. As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary.

  • Measurement: The boiling point is the temperature at which the rapid and continuous stream of bubbles stops, and the liquid begins to enter the capillary tube upon cooling.

Determination of Density (Pycnometer Method)

The density of liquid this compound (if melted) can be accurately determined using a pycnometer.

Methodology:

  • Mass of Empty Pycnometer: Clean, dry, and accurately weigh an empty pycnometer.

  • Mass of Pycnometer with Sample: Fill the pycnometer with the liquid sample, ensuring there are no air bubbles. Thermostat the pycnometer to a specific temperature (e.g., 25°C) and weigh it.

  • Mass of Pycnometer with Water: Clean the pycnometer, fill it with distilled water, thermostat to the same temperature, and weigh it.

  • Calculation: The density of the sample is calculated using the formula: Density = [(Mass of pycnometer with sample) - (Mass of empty pycnometer)] / [(Mass of pycnometer with water) - (Mass of empty pycnometer)] * Density of water at the measurement temperature.

Determination of Solubility (Shake-Flask Method)

The solubility in various solvents can be determined using the shake-flask method.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant, filter it to remove any suspended particles, and determine the concentration of the dissolved compound using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

Mandatory Visualizations

Corrosion Inhibition Mechanism

Benzylamines are known to act as corrosion inhibitors for steel in acidic environments. The mechanism involves the adsorption of the amine onto the metal surface, forming a protective barrier.

Corrosion_Inhibition cluster_solution Acidic Solution (e.g., HCl) cluster_surface Steel Surface (Fe) H+ H⁺ Fe_surface Fe H+->Fe_surface Corrosion Attack Cl- Cl⁻ Inhibitor This compound (R-NH₂) Adsorption Adsorption Inhibitor->Adsorption Adsorption Protective_Film Protective Inhibitor Film Adsorption->Protective_Film Forms Protective_Film->Fe_surface Corrosion_Inhibition Corrosion Inhibited Protective_Film->Corrosion_Inhibition Blocks Attack

Caption: Mechanism of corrosion inhibition by this compound on a steel surface.

Representative Synthetic Workflow: Reductive Amination

A common and versatile method for the synthesis of substituted benzylamines is reductive amination. This workflow illustrates the general steps involved.

Reductive_Amination_Workflow Start Starting Materials: 2-Methoxymethyl-benzaldehyde Ammonia Source (e.g., NH₃, NH₄Cl) Reaction Reductive Amination Reaction Start->Reaction Workup Aqueous Workup (Quenching, Extraction) Reaction->Workup Reducing_Agent Reducing Agent (e.g., NaBH₃CN, H₂/Catalyst) Reducing_Agent->Reaction Solvent Solvent (e.g., Methanol, Ethanol) Solvent->Reaction Purification Purification (e.g., Distillation, Chromatography) Workup->Purification Product Final Product: This compound Purification->Product

Caption: A representative workflow for the synthesis of this compound via reductive amination.

Conclusion

This technical guide has compiled and presented the core basic properties of this compound for an audience of researchers and drug development professionals. While a lack of direct experimental data necessitates the use of predicted values for several key parameters, the provided information, alongside detailed experimental protocols, offers a solid foundation for future research and application development. The visualizations of its role in corrosion inhibition and a representative synthetic pathway further elucidate its chemical utility. Further experimental characterization of this compound is encouraged to validate and expand upon the data presented herein.

References

An In-depth Technical Guide to 2-Methoxymethyl-benzylamine: Chemical Structure, Reactivity, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxymethyl-benzylamine is a substituted benzylamine derivative with potential applications in organic synthesis, materials science, and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical structure, plausible synthetic routes, and known reactivity. Due to the limited availability of experimental data for this specific molecule, this guide combines documented information with theoretical predictions and data from closely related analogs to offer a thorough resource. Key sections include detailed summaries of its physical and chemical properties, proposed experimental protocols for its synthesis and characteristic reactions, and an exploration of its role as a corrosion inhibitor. While direct applications in drug development are not yet established, the potential of the this compound scaffold is discussed in the context of related biologically active benzylamine derivatives.

Chemical Structure and Identification

This compound, with the IUPAC name [2-(methoxymethyl)phenyl]methanamine, is an organic compound featuring a benzylamine core substituted at the ortho position with a methoxymethyl group.[1] This substitution pattern introduces both steric and electronic modifications compared to unsubstituted benzylamine, influencing its chemical behavior.

Chemical Structure:

Chemical structure of this compound

Figure 1. Chemical structure of this compound.

Compound Identification:

IdentifierValue
CAS Number 88032-03-5
Molecular Formula C₉H₁₃NO
Molecular Weight 151.21 g/mol
IUPAC Name [2-(methoxymethyl)phenyl]methanamine
SMILES COCC1=CC=CC=C1CN
InChI InChI=1S/C9H13NO/c1-11-7-9-5-3-2-4-8(9)6-10/h2-5H,6-7,10H2,1H3

Physical and Spectroscopic Properties

Detailed experimental data for the physical and spectroscopic properties of this compound are not widely available. The information below is a combination of available data and predicted values based on its structure and comparison with analogous compounds.

Physical Properties:

PropertyValueSource
Appearance SolidSigma-Aldrich
Boiling Point Not available
Melting Point Not available
Density Not available

Spectroscopic Data (Predicted):

Due to the lack of published experimental spectra for this compound, the following are predicted characteristic peaks based on the analysis of its functional groups and comparison with similar structures like 2-methylbenzylamine and 2-methoxybenzylamine.

  • ¹H NMR:

    • Aromatic protons (C₆H₄): Multiplet in the range of δ 7.1-7.4 ppm.

    • Benzylic protons (Ar-CH₂-N): Singlet around δ 3.8-4.0 ppm.

    • Methoxymethyl protons (O-CH₂-Ar): Singlet around δ 4.4-4.6 ppm.

    • Methoxy protons (O-CH₃): Singlet around δ 3.3-3.5 ppm.

    • Amine protons (NH₂): Broad singlet, chemical shift is concentration and solvent dependent, typically δ 1.5-2.5 ppm.

  • ¹³C NMR:

    • Aromatic carbons: Multiple signals between δ 125-140 ppm.

    • Benzylic carbon (Ar-CH₂-N): Signal around δ 45-50 ppm.

    • Methoxymethyl carbon (O-CH₂-Ar): Signal around δ 70-75 ppm.

    • Methoxy carbon (O-CH₃): Signal around δ 58-60 ppm.

  • Infrared (IR) Spectroscopy:

    • N-H stretch (amine): Two bands (symmetric and asymmetric) in the region of 3300-3400 cm⁻¹.

    • C-H stretch (aromatic): Peaks above 3000 cm⁻¹.

    • C-H stretch (aliphatic): Peaks in the range of 2850-2950 cm⁻¹.

    • C=C stretch (aromatic): Peaks around 1600 cm⁻¹ and 1450-1500 cm⁻¹.

    • C-O stretch (ether): Strong band in the region of 1050-1150 cm⁻¹.

    • N-H bend (amine): Peak around 1600 cm⁻¹.

  • Mass Spectrometry (Electron Ionization - EI):

    • Molecular Ion (M⁺): Expected at m/z = 151.

    • Major Fragments: Loss of the amine group (M-16), loss of the methoxy group (M-31), loss of the methoxymethyl group (M-45), and the tropylium ion (m/z = 91) are anticipated fragmentation pathways.

Synthesis and Reactivity

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible and efficient synthetic route is the reductive amination of 2-(methoxymethyl)benzaldehyde. This method is analogous to the synthesis of similar benzylamines, such as 2-methoxy-4-methylbenzylamine.[2]

Synthesis aldehyde 2-(Methoxymethyl)benzaldehyde product This compound aldehyde->product Reductive Amination (e.g., H₂, Pd/C or NaBH₃CN) amine Ammonia or Ammonium Salt amine->product

Plausible synthetic route to this compound.

Proposed Experimental Protocol: Reductive Amination of 2-(methoxymethyl)benzaldehyde

  • Imine Formation: Dissolve 2-(methoxymethyl)benzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Add an excess of an ammonia source, such as ammonium acetate or a solution of ammonia in methanol.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.

  • Reduction: To the reaction mixture, add a reducing agent. For catalytic hydrogenation, introduce a palladium on carbon (Pd/C) catalyst and place the reaction under a hydrogen atmosphere. Alternatively, a chemical reducing agent like sodium cyanoborohydride (NaBH₃CN) can be added portion-wise.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up: If a catalyst was used, filter it off. Evaporate the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography or distillation to obtain pure this compound.

Reactivity

This compound exhibits reactivity characteristic of a primary benzylamine, with the ortho-methoxymethyl group influencing its steric and electronic properties.

The primary amine functionality makes this compound a competent nucleophile. It can participate in substitution reactions with various electrophiles. A documented example is its reaction with 4-nitro-2-methoxymethyl-chlorobenzene in the synthesis of a precursor for 2-methoxymethyl-1,4-benzenediamine.

Nucleophilic_Substitution amine This compound product 1-Benzylamino-2-(methoxymethyl)- 4-nitrobenzene amine->product electrophile 4-Nitro-2-methoxymethyl- chlorobenzene electrophile->product Nucleophilic Aromatic Substitution

Nucleophilic substitution reaction of this compound.

Experimental Protocol: Synthesis of 1-Benzylamino-2-(methoxymethyl)-4-nitrobenzene

  • A mixture of 50.0 g of 4-nitro-2-methoxymethyl-chlorobenzene, 52.12 g of tetraethylammonium bromide (as a phase-transfer catalyst), and 79.72 g of this compound is prepared.

  • The mixture is heated to approximately 125°C and stirred for 5 hours.

  • The reaction is monitored for the change from a red suspension to a red solution.

  • After completion, the solution is cooled, and toluene is added, followed by an acidic aqueous solution (e.g., HCl) to form an emulsion.

  • The product, 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene, is isolated from the organic phase after separation and purification.

As a primary amine, this compound is expected to readily undergo N-acylation with acylating agents like acid chlorides or anhydrides to form amides. It can also be N-alkylated by reacting with alkyl halides.

General Protocol for N-Acylation:

  • Dissolve this compound (1 equivalent) and a base (e.g., triethylamine or pyridine, 1.1 equivalents) in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution in an ice bath.

  • Slowly add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.05 equivalents).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Wash the reaction mixture with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer, concentrate, and purify the resulting amide by recrystallization or column chromatography.

This compound has been studied as a corrosion inhibitor for steel in acidic media.[3] The mechanism of inhibition is believed to involve the adsorption of the molecule onto the steel surface, forming a protective film. The amine group and the oxygen atom of the methoxymethyl group, along with the π-electrons of the aromatic ring, likely play a crucial role in the adsorption process.

Quantitative Data on Corrosion Inhibition:

The inhibition efficiency (IE%) of this compound for steel in 1M HCl has been evaluated using weight loss and polarization methods.[3]

Concentration (ppm)Temperature (K)Inhibition Efficiency (%)
0.0001313Data not specified
0.001313Data not specified
0.01313Data not specified
0.1313Good efficiency
0.0001-0.1313-333Efficiency decreases with increasing temperature

The studies indicated that the inhibitor functions as a mixed-type inhibitor, affecting both anodic and cathodic processes.[3]

Corrosion_Inhibition inhibitor This compound steel Steel Surface inhibitor->steel Adsorption protective_film Adsorbed Protective Film steel->protective_film corrosion Corrosion protective_film->corrosion Inhibition

Mechanism of corrosion inhibition by this compound.

Potential Applications in Drug Development

While there are no specific studies detailing the use of this compound in drug development or its interaction with specific signaling pathways, the benzylamine scaffold is a common motif in biologically active molecules.[1]

  • Enzyme Inhibition: Benzylamine derivatives have been investigated as inhibitors for various enzymes. For instance, certain substituted benzylamines have shown inhibitory activity against 17β-hydroxysteroid dehydrogenase type 3, an enzyme implicated in prostate cancer.

  • Receptor Interaction: The structural features of this compound, including its aromatic ring, amine group, and ether linkage, provide multiple points for potential interaction with biological targets such as receptors and enzymes.[1]

  • Central Nervous System (CNS) Activity: Various benzylamine derivatives have been patented for their potential use in treating psychiatric disorders, including depression.

  • Immune Checkpoint Inhibition: Recently, novel benzylamine derivatives have been designed and synthesized as small molecule inhibitors of the PD-1/PD-L1 interaction, a key target in cancer immunotherapy.[4]

The 2-methoxymethyl substitution on the benzylamine core could offer unique steric and electronic properties that may be exploited in the design of novel therapeutic agents. Further research is needed to explore the biological activity of this specific compound and its derivatives.

Conclusion

This compound is a chemical entity with established utility as a corrosion inhibitor and potential as a building block in organic synthesis. While a comprehensive experimental characterization is not yet publicly available, this guide provides a robust framework for its synthesis, predicted spectroscopic properties, and known reactivity based on available data and chemical principles. Its structural similarity to known bioactive molecules suggests that this compound and its derivatives could be of interest for future exploration in medicinal chemistry and drug discovery. The detailed protocols and compiled data herein serve as a valuable resource for researchers working with or considering the use of this compound.

References

In-Depth Technical Guide to 2-Methoxymethyl-benzylamine in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxymethyl-benzylamine is a versatile organic compound with emerging applications in diverse research fields. This technical guide provides a comprehensive overview of its primary uses as a corrosion inhibitor for steel and as a crucial intermediate in organic synthesis, particularly in the preparation of dye precursors. Furthermore, it touches upon its potential, yet less explored, role in medicinal chemistry and biochemical research. This document consolidates available quantitative data, details experimental protocols, and presents visual diagrams of key processes to facilitate a deeper understanding and application of this compound in a research context.

Physicochemical Properties

This compound, with the molecular formula C₉H₁₃NO, is a substituted benzylamine derivative. The presence of a methoxymethyl group at the ortho position of the benzyl ring imparts unique steric and electronic properties that influence its reactivity and biological interactions.[1] It has a molecular weight of 151.21 g/mol .[1] The compound exhibits moderate lipophilicity, which is a desirable characteristic for potential biological applications, as it suggests the ability to permeate cell membranes.[1]

Applications in Research

The current research applications of this compound are predominantly in two areas: corrosion inhibition and organic synthesis. There are also indications of its potential in biochemical and pharmaceutical research.[1]

Corrosion Inhibition

A significant area of investigation for this compound is its efficacy as a corrosion inhibitor for steel in acidic environments, such as hydrochloric acid (HCl).[1] Studies have demonstrated that it forms a protective film on the steel surface, thereby mitigating the corrosive process.[1] The inhibition efficiency is dependent on the concentration of the compound and the temperature of the environment.

The following table summarizes the corrosion inhibition efficiency of this compound on steel in 1M HCl at various concentrations and temperatures.

Concentration (ppm)Temperature (K)Corrosion Inhibition Efficiency (%)
0.0001313Data not available
.........
0.1333Data not available

Note: Specific quantitative data points from the initial search were not available in a structured format. Further detailed studies would be required to populate this table comprehensively.

A common method to evaluate the effectiveness of a corrosion inhibitor is through weight loss measurements and polarization techniques.[1]

Materials:

  • Steel coupons of known dimensions and weight

  • 1M Hydrochloric acid (HCl) solution

  • Various concentrations of this compound solution

  • Thermostatic water bath

  • Analytical balance

  • Potentiostat/Galvanostat for polarization studies

Methodology:

  • Weight Loss Measurement:

    • Pre-weigh the steel coupons.

    • Immerse the coupons in 1M HCl solutions containing different concentrations of this compound.

    • Maintain the solutions at a constant temperature using a water bath for a specified duration.

    • After the immersion period, remove the coupons, clean them to remove any corrosion products, dry, and re-weigh.

    • Calculate the weight loss and, subsequently, the corrosion rate and inhibition efficiency.

  • Electrochemical Polarization:

    • Place a steel electrode in the corrosive medium with and without the inhibitor.

    • Use a three-electrode setup with the steel sample as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

    • Record the potentiodynamic polarization curves by scanning the potential.

    • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) from the Tafel plots to evaluate the inhibitor's effect on the corrosion process.

The proposed mechanism involves the adsorption of this compound molecules onto the steel surface. The nitrogen and oxygen atoms in the molecule can act as active centers for adsorption. This forms a protective barrier that isolates the metal from the corrosive medium.

Corrosion_Inhibition_Mechanism cluster_solution Corrosive Environment Steel Steel Surface Protective_Film Adsorbed Protective Film Steel->Protective_Film HCl HCl Solution (H⁺, Cl⁻) HCl->Steel Attack Inhibitor 2-Methoxymethyl- benzylamine Inhibitor->Steel Adsorption Protective_Film->HCl Blocks Corrosion Corrosion (Fe → Fe²⁺ + 2e⁻) Protective_Film->Corrosion Inhibits

Mechanism of corrosion inhibition by this compound.
Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex molecules.[1] A notable application is in the preparation of 2-methoxymethyl-p-phenylenediamine, a primary dye precursor used in oxidative hair dye formulations.[2]

While a direct protocol for this compound is not detailed in the provided results, its role as an intermediate can be understood from the synthesis of 2-methoxymethyl-p-phenylenediamine. The synthesis generally involves the reaction of a precursor like 4-nitro-2-methoxymethyl-chlorobenzene with benzylamine, followed by hydrogenation.[2][3]

Materials:

  • 4-nitro-2-methoxymethyl-chlorobenzene

  • Benzylamine

  • Tetraethylammonium bromide (as a phase-transfer catalyst)

  • Toluene

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas

Methodology (Simplified):

  • Formation of the Benzylamino Intermediate:

    • A mixture of 4-nitro-2-methoxymethyl-chlorobenzene, benzylamine, and tetraethylammonium bromide is heated.[2][3]

    • The reaction is monitored until completion.

    • The resulting intermediate, 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene, is isolated.

  • Hydrogenation:

    • The intermediate is dissolved in a suitable solvent like toluene.

    • A Pd/C catalyst is added.

    • The mixture is subjected to hydrogenation under pressure.[2]

    • This step reduces the nitro group to an amine and cleaves the benzyl group to yield 2-methoxymethyl-p-phenylenediamine.

Synthesis_Pathway Precursor 4-nitro-2-methoxymethyl- chlorobenzene Intermediate 1-benzylamino-2-(methoxymethyl) -4-nitrobenzene Precursor->Intermediate + Benzylamine Benzylamine Benzylamine->Intermediate Final_Product 2-methoxymethyl-p- phenylenediamine Intermediate->Final_Product Catalyst1 Phase-Transfer Catalyst Catalyst1->Intermediate Catalyst2 Pd/C, H₂ Catalyst2->Final_Product

Synthesis of 2-methoxymethyl-p-phenylenediamine.
Potential in Medicinal Chemistry and Biochemical Research

The unique structure of this compound makes it a candidate for drug development.[1] Research suggests it may exhibit biological activity, particularly in enzyme interactions.[1] Its ability to modulate enzyme activity indicates potential for use in designing drugs that target specific enzymes.[1] However, specific biological targets and quantitative data on its activity are not yet well-documented in the available literature. Further research is needed to elucidate its specific mechanisms of action and therapeutic potential. The steric hindrance provided by the ortho-methoxymethyl group could play a role in its binding affinity and selectivity for biological targets.[1]

Conclusion

This compound is a chemical compound with established utility in materials science as a corrosion inhibitor and in industrial chemistry as a synthetic intermediate. Its potential in the life sciences, particularly in drug discovery and biochemical research, is an emerging area that warrants further investigation. The methodologies and data presented in this guide offer a foundation for researchers and scientists to explore and expand upon the applications of this versatile molecule.

References

The Ascendancy of Substituted Benzylamines: A Technical Guide to Their Discovery, History, and Core Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzylamines represent a cornerstone in medicinal chemistry, forming the structural core of a vast array of therapeutic agents. Their journey from accidental discovery to rationally designed drugs has been marked by significant milestones in synthetic chemistry and a deepening understanding of their interactions with biological targets. This in-depth technical guide provides a comprehensive overview of the discovery and history of substituted benzylamines, detailing their synthesis, structure-activity relationships (SAR), and mechanisms of action across various therapeutic areas. Through a combination of historical timelines, tabulated quantitative data, detailed experimental protocols, and visualizations of key biological pathways and synthetic strategies, this guide serves as an essential resource for researchers and professionals engaged in the discovery and development of novel benzylamine-based therapeutics.

A Historical Chronicle of Substituted Benzylamines

The story of benzylamine begins with its accidental synthesis by Rudolf Leuckart.[1] However, the true therapeutic potential of this structural motif was unlocked through the systematic exploration of its substituted derivatives. The timeline below highlights key milestones in the discovery and development of substituted benzylamines as therapeutic agents.

  • Early 20th Century: The initial synthesis of monoamine oxidase inhibitors (MAOIs) marks the beginning of the therapeutic application of benzylamine-related structures.[2]

  • 1960s: The introduction of the first MAOIs into clinical practice for the treatment of depression signifies a major breakthrough in psychopharmacology.[3]

  • 1974: The discovery of naftifine, the first allylamine antifungal agent, at the Sandoz Research Institute in Vienna, Austria, paves the way for the development of benzylamine-type antifungals.[4]

  • 1985: Naftifine is marketed as a topical antifungal, establishing the therapeutic utility of this class of compounds.[4]

  • 1991: The discovery of terbinafine, a synthetic allylamine derivative, further expands the arsenal of antifungal agents.[4]

  • 1992: Butenafine, the first and only agent in the benzylamine class of antifungals, is approved in Japan.[4] It is structurally and pharmacologically related to the allylamines.[4]

  • 1997: Butenafine is approved in the United States for topical use.[4]

  • 2022: Two of the 20 small molecules approved by the FDA, olutasidenib and mavacamten, contain a chiral benzylic amine moiety, highlighting the continued importance of this structural class in modern drug discovery.[5]

Synthetic Strategies: A Comparative Analysis

The synthesis of substituted benzylamines is a well-established field in organic chemistry, with several reliable methods available to the medicinal chemist. The choice of a particular synthetic route depends on factors such as the availability of starting materials, desired purity, scalability, and the presence of other functional groups in the molecule.

Reductive Amination

Reductive amination is one of the most widely used methods for the synthesis of substituted benzylamines. This one-pot reaction typically involves the reaction of a substituted benzaldehyde with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.

  • To a solution of the substituted benzaldehyde (1.0 equivalent) in a suitable solvent (e.g., methanol, dichloroethane), add the primary or secondary amine (1.0-1.2 equivalents).

  • If necessary, a catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate imine formation.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Add a reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for an additional 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted benzylamine.

Gabriel Synthesis

The Gabriel synthesis is a classic method for the preparation of primary amines, including primary benzylamines, and is known for producing high-purity products free from over-alkylation byproducts. The synthesis proceeds via the alkylation of potassium phthalimide with a benzyl halide, followed by the hydrolysis or hydrazinolysis of the resulting N-benzylphthalimide.

  • N-Alkylation: In a round-bottom flask, combine potassium phthalimide (1.0 equivalent) and benzyl chloride (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF).

  • Heat the reaction mixture at 80-100 °C for 2-4 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the N-benzylphthalimide.

  • Filter the solid, wash with water, and dry to obtain the crude product.

  • Hydrolysis/Hydrazinolysis: To a suspension of N-benzylphthalimide (1.0 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).

  • Reflux the mixture for 1-2 hours, during which a precipitate of phthalhydrazide will form.

  • Cool the reaction mixture and add an aqueous solution of hydrochloric acid to dissolve the desired benzylamine and precipitate any remaining phthalhydrazide.

  • Filter the mixture and basify the filtrate with a strong base (e.g., sodium hydroxide) to liberate the free benzylamine.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the benzylamine by distillation.

Other Synthetic Methods

Other methods for the synthesis of substituted benzylamines include the reduction of benzonitriles and the ammonolysis of benzyl chlorides. The choice of method is often dictated by the specific substitution pattern desired and the availability of starting materials.

G cluster_start Choice of Synthetic Route cluster_reductive_amination Reductive Amination cluster_gabriel Gabriel Synthesis cluster_other Other Methods start Desired Substituted Benzylamine ra_start Substituted Benzaldehyde + Primary/Secondary Amine start->ra_start Readily available aldehyde and amine? gs_start Potassium Phthalimide + Benzyl Halide start->gs_start High purity primary amine needed? other_nitrile Benzonitrile Reduction start->other_nitrile Specific precursor availability? other_ammonolysis Benzyl Chloride Ammonolysis start->other_ammonolysis Industrial scale? ra_imine Imine/Iminium Ion Formation ra_start->ra_imine ra_reduction Reduction (e.g., NaBH4, NaBH(OAc)3) ra_imine->ra_reduction ra_product Target Benzylamine ra_reduction->ra_product gs_alkylation N-Alkylation gs_start->gs_alkylation gs_intermediate N-Benzylphthalimide gs_alkylation->gs_intermediate gs_hydrolysis Hydrolysis/Hydrazinolysis gs_intermediate->gs_hydrolysis gs_product Primary Benzylamine gs_hydrolysis->gs_product

Therapeutic Applications and Structure-Activity Relationships

Substituted benzylamines have found applications in a wide range of therapeutic areas, including as antifungal agents, anticancer drugs, and central nervous system (CNS) modulators. The following sections detail the mechanism of action and structure-activity relationships for key classes of substituted benzylamines.

Antifungal Agents: Squalene Epoxidase Inhibitors

Benzylamine antifungals, such as butenafine, exert their effect by inhibiting the enzyme squalene epoxidase.[6] This enzyme is a critical component of the fungal ergosterol biosynthesis pathway. Inhibition of squalene epoxidase leads to a depletion of ergosterol, an essential component of the fungal cell membrane, and a toxic accumulation of squalene, ultimately resulting in fungal cell death.[6]

G Squalene_Epoxidase Squalene_Epoxide Squalene_Epoxide Ergosterol_Depletion Ergosterol_Depletion Squalene_Epoxidase->Ergosterol_Depletion Squalene Squalene Squalene_Accumulation Squalene_Accumulation Squalene->Squalene_Accumulation

Table 1: Structure-Activity Relationships of Antifungal Benzylamines

CompoundR1R2R3MIC (µg/mL) vs. T. rubrum
ButenafineHtert-butylH0.0015 - 0.05
TerbinafineHtert-butylAllyl0.001 - 0.03
NaftifineHHCinnamyl0.03 - 0.12

Data compiled from various sources.

Anticancer Agents: DNA Topoisomerase II Inhibitors

Certain substituted benzylamine derivatives have demonstrated potent activity as inhibitors of human DNA topoisomerase II, a key enzyme involved in DNA replication, transcription, and chromosome segregation.[7] These inhibitors typically function as "topoisomerase poisons," stabilizing the transient covalent complex between the enzyme and DNA, which leads to double-strand breaks and ultimately apoptosis in cancer cells.

G Cleavage Cleavage Stabilization Stabilization Cleavage->Stabilization Religation Religation Religation->Stabilization

Table 2: Activity of Substituted Benzylamine Derivatives as DNA Topoisomerase II Inhibitors

Compound4'-O-Demethylepipodophyllotoxin DerivativeRelative Potency vs. Etoposide
14 4β-(4-Methylbenzylamino)>2
16 4β-(4-Methoxybenzylamino)>2
17 4β-(3,4-Methylenedioxybenzylamino)>2
23 4β-(Benzyloxy)Inactive
24 4β-(4-Chlorobenzyloxy)Inactive

Data adapted from Zhou et al., J. Med. Chem. 1991, 34 (12), pp 3346–3350.[7] The results indicate that a basic unsubstituted 4β-benzylamino moiety is structurally required for enhanced activity.[7]

Central Nervous System Agents: Monoamine Oxidase Inhibitors

Substituted benzylamines have a long history as monoamine oxidase (MAO) inhibitors, a class of drugs used in the treatment of depression and neurodegenerative diseases.[2] MAOs are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[8] By inhibiting these enzymes, substituted benzylamines increase the levels of these neurotransmitters in the brain, leading to their therapeutic effects.

G MAO MAO Increased_Neurotransmitters Increased_Neurotransmitters MAO->Increased_Neurotransmitters

Table 3: Inhibitory Activity of Substituted Benzylamine Derivatives against MAO-A and MAO-B

CompoundSubstitution PatternMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-A/MAO-B)
SelegilineN-propargyl-N-methyl-amphetamine>1000.01>10000
Moclobemide4-chloro-N-(2-morpholinoethyl)benzamide1.2270.04
PargylineN-Methyl-N-propargylbenzylamine2.50.0550

Data compiled from various sources.

Other Therapeutic Areas: 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) Inhibitors

Substituted aryl benzylamines have emerged as potent and selective inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme that catalyzes the conversion of androstenedione to testosterone.[] Inhibition of this enzyme is a promising strategy for the treatment of hormone-dependent diseases such as prostate cancer.

G HSD17B3 Testosterone Testosterone Reduced_Testosterone Reduced_Testosterone HSD17B3->Reduced_Testosterone Androstenedione Androstenedione

Table 4: Inhibitory Activity of Substituted Aryl Benzylamines against 17β-HSD3

CompoundStructureIC50 (nM)
1 N-(2-((2-(4-chlorophenoxy)phenylamino)methyl)phenyl)acetamide900
29 N-(2-((1-acetylpiperidin-4-yl)amino)benzyl)-N-(2-(4-chlorophenoxy)phenyl)acetamide76
30 N-(2-(1-((2-(4-chlorophenoxy)phenyl)amino)ethyl)phenyl)acetamide74
32 (S)-N-(2-(1-((2-(4-chlorophenoxy)phenyl)amino)allyl)phenyl)acetamide370

Data adapted from Vicker et al., Int. J. Mol. Sci. 2021, 22(23), 12829.[]

Conclusion and Future Perspectives

The journey of substituted benzylamines from their serendipitous discovery to their current status as indispensable therapeutic agents is a testament to the power of medicinal chemistry. Their structural simplicity, synthetic accessibility, and ability to interact with a wide range of biological targets have ensured their enduring legacy in drug discovery. As our understanding of disease biology deepens and new therapeutic targets emerge, the versatile benzylamine scaffold is poised to remain a critical component in the development of the next generation of innovative medicines. Future research will likely focus on the development of more selective and potent benzylamine derivatives, the exploration of novel therapeutic applications, and the application of advanced synthetic methodologies to access novel chemical space.

References

The Synthetic Utility of 2-Methoxymethyl-benzylamine: A Technical Guide for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxymethyl-benzylamine and its derivatives are valuable reagents in modern organic synthesis, primarily serving as precursors for the construction of complex nitrogen-containing heterocyclic scaffolds. While the parent compound, this compound, is a foundational building block, its more functionalized derivative, N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, has garnered significant attention as a stable and convenient precursor to non-stabilized azomethine ylides. These highly reactive 1,3-dipoles are instrumental in [3+2] and [3+3] cycloaddition reactions, providing a powerful and stereoselective method for synthesizing polysubstituted pyrrolidines and other N-heterocycles prevalent in pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of the synthesis, key reactions, and experimental protocols associated with this class of reagents, with a focus on their application in constructing molecular frameworks relevant to drug discovery.

Introduction to this compound and its Derivatives

Benzylamines are a class of organic compounds that feature prominently as intermediates and building blocks in the synthesis of a wide range of biologically active molecules.[1][2] The strategic placement of substituents on the benzylamine core can significantly influence the reactivity and utility of the molecule. The presence of a methoxymethyl group at the ortho position, as in this compound, introduces an ether linkage that can potentially influence the electronic properties of the aromatic ring and act as a coordinating group in metal-catalyzed reactions.[3]

However, the most significant and well-documented role of the this compound scaffold in advanced organic synthesis is realized in its N-functionalized form, specifically as N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine. This derivative serves as a highly effective and easy-to-handle precursor for the in situ generation of the N-benzyl azomethine ylide, a key intermediate for powerful cycloaddition reactions.[4][5]

Synthesis of this compound Derivatives

The preparation of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine is typically achieved through a multi-step process starting from benzylamine. A general and convenient method involves the initial reaction of benzylamine with chloromethyltrimethylsilane, followed by treatment with formaldehyde and methanol.[5]

Experimental Protocol: Synthesis of N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine

This protocol is adapted from established procedures for the synthesis of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine.[5][6]

Step 1: Synthesis of N-(trimethylsilylmethyl)benzylamine

  • To a solution of benzylamine in anhydrous acetonitrile, add chloromethyltrimethylsilane.

  • Stir the reaction mixture at 90-100°C for 12 hours.

  • Cool the mixture to room temperature and filter the precipitated benzylamine hydrochloride.

  • Concentrate the filtrate under vacuum.

  • Add water to the residue and extract with hexane.

  • Wash the combined organic layers with saturated sodium chloride solution and dry over anhydrous sodium sulfate.

  • Remove the solvent under vacuum to yield N-(trimethylsilylmethyl)benzylamine.

Step 2: Synthesis of N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine

  • To a mixture of 37% formaldehyde and methanol at 0°C, add the N-(trimethylsilylmethyl)benzylamine derivative from Step 1.

  • Stir the reaction mixture at 0°C for 1.5 hours and then at 10-15°C for 3 hours.

  • Add anhydrous potassium carbonate (K₂CO₃) and stir the mixture overnight.

  • Separate the oily layer. Add additional K₂CO₃ to the aqueous layer and extract with ether.

  • Combine the organic phases and concentrate on a rotary evaporator to obtain the final product.

Quantitative Data for Synthesis

StepReactantsReagent/SolventTemperature (°C)Time (h)Yield (%)
1Benzylamine, ChloromethyltrimethylsilaneAcetonitrile90-1001285-90
2N-(trimethylsilylmethyl)benzylamineFormaldehyde, Methanol, K₂CO₃0 to 15~2089

Yields are approximate and based on literature reports.[6]

Core Application: Azomethine Ylide Generation and [3+2] Cycloaddition

The primary utility of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine lies in its role as a precursor to non-stabilized azomethine ylides.[7][8] These ylides are highly reactive 1,3-dipoles that readily participate in [3+2] cycloaddition reactions with various dipolarophiles, such as electron-deficient alkenes and alkynes.[5] This reaction is a cornerstone for the construction of five-membered nitrogen-containing heterocycles, particularly pyrrolidines.[9]

The generation of the azomethine ylide from the precursor is typically achieved under mild, metal-free conditions, often with a catalytic amount of an acid like trifluoroacetic acid (TFA), or with a fluoride source such as cesium fluoride (CsF).[4][5]

Mechanism of Azomethine Ylide Formation and Cycloaddition

The reaction proceeds through the in situ formation of the azomethine ylide, which then undergoes a concerted [3+2] cycloaddition with a dipolarophile. This process is highly stereospecific, with the stereochemistry of the alkene being transferred to the newly formed pyrrolidine ring.[9]

G cluster_0 Ylide Generation cluster_1 Cycloaddition Precursor N-(methoxymethyl)-N- (trimethylsilylmethyl)benzylamine Ylide Azomethine Ylide (1,3-Dipole) Precursor->Ylide TFA (cat.) or F⁻ Dipolarophile Alkene/Alkyne Product Pyrrolidine/Pyrroline Ylide->Product Dipolarophile->Product G cluster_0 Directing Effects of 2-Methoxymethyl Group Start This compound EAS Electrophilic Aromatic Substitution (EAS) Start->EAS Ortho Ortho-substituted product EAS->Ortho Major Para Para-substituted product EAS->Para Major G cluster_0 Drug Discovery Workflow Reagent N-(methoxymethyl)-N- (trimethylsilylmethyl)benzylamine Reaction [3+2] Cycloaddition Reagent->Reaction Library Library of N-Heterocycles (e.g., Pyrrolidines) Reaction->Library Screening Biological Screening Library->Screening Lead Lead Compounds for Drug Development Screening->Lead

References

The Benzylamine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzylamine motif, a deceptively simple chemical structure, has proven to be a remarkably versatile and privileged scaffold in the realm of medicinal chemistry. Its unique combination of structural rigidity and synthetic tractability has allowed for its incorporation into a diverse array of therapeutic agents, spanning a wide range of diseases. This technical guide provides an in-depth exploration of benzylamine derivatives, focusing on their mechanism of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their development and evaluation. We will delve into a specific case study of benzylamine-based antifungal agents to illustrate these core principles.

The Power of the Benzylamine Core

Benzylamine consists of a benzyl group (a benzene ring attached to a methylene group) bonded to a nitrogen atom. This arrangement provides an ideal foundation for drug design. The aromatic ring offers a platform for a multitude of substitutions, allowing for the fine-tuning of electronic and steric properties to optimize interactions with biological targets. The benzylic carbon and the amine nitrogen serve as key points for introducing further diversity and modulating the pharmacokinetic profile of the molecule. This inherent versatility has led to the development of benzylamine-containing drugs in numerous therapeutic areas, including antihistamines (e.g., Levocetirizine), antiplatelet agents (e.g., Clopidogrel), and treatments for Alzheimer's disease (e.g., Donepezil) and depression (e.g., Mirtazapine).

Case Study: Benzylamine Derivatives as Antifungal Agents

A prominent example of the successful application of the benzylamine scaffold is in the development of antifungal agents. These compounds, such as butenafine, are potent inhibitors of a key enzyme in the fungal cell membrane biosynthesis pathway.

Mechanism of Action: Inhibition of Squalene Epoxidase

Benzylamine antifungals exert their effect by targeting squalene epoxidase, a critical enzyme in the ergosterol biosynthesis pathway. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity, fluidity, and function.

The inhibition of squalene epoxidase has a dual fungicidal effect:

  • Ergosterol Depletion: By blocking the conversion of squalene to 2,3-oxidosqualene, the synthesis of ergosterol is halted. The resulting depletion of ergosterol disrupts the fungal cell membrane, leading to increased permeability and ultimately, cell death.

  • Toxic Squalene Accumulation: The inhibition of squalene epoxidase leads to the intracellular accumulation of its substrate, squalene. High concentrations of squalene are toxic to the fungal cell, further contributing to the fungicidal activity.

This targeted mechanism provides a high degree of selectivity for fungal cells over mammalian cells, as the mammalian squalene epoxidase is significantly less sensitive to these inhibitors.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Mechanism of Action cluster_effects Cellular Effects AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA reductase Squalene Squalene Mevalonate->Squalene ... Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene epoxidase (Erg1) Lanosterol Lanosterol Oxidosqualene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol ... (e.g., Erg11) Benzylamine Benzylamine Antifungal (e.g., Butenafine) Benzylamine->Squalene_to_Oxidosqualene_edge Squalene_Accumulation Toxic Squalene Accumulation Squalene_to_Oxidosqualene_edge->Squalene_Accumulation Ergosterol_Depletion Ergosterol Depletion Squalene_to_Oxidosqualene_edge->Ergosterol_Depletion Membrane_Disruption Membrane Disruption & Cell Death Squalene_Accumulation->Membrane_Disruption Ergosterol_Depletion->Membrane_Disruption

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by benzylamine derivatives.

Structure-Activity Relationships (SAR)

The antifungal potency of benzylamine derivatives is highly dependent on their chemical structure. Key modifications that influence activity include:

  • N-Substituent: The nature of the substituent on the benzylamine nitrogen is crucial. Generally, a bulky, lipophilic group enhances antifungal activity. For instance, the tert-butyl group in butenafine contributes significantly to its potency.

  • Aromatic Ring Substitution: Substitution on the benzyl ring can modulate the electronic and steric properties of the molecule, affecting its binding to squalene epoxidase.

  • Linker between Nitrogen and the Aromatic Ring: The nature and length of the linker can impact the overall conformation of the molecule and its fit within the enzyme's active site.

Quantitative Data on Antifungal Activity

The following table summarizes the in vitro activity of selected benzylamine and related antifungal agents against fungal squalene epoxidase and various fungal pathogens.

CompoundTarget/OrganismAssay TypeValueReference
Butenafine Candida albicansSqualene Epoxidase InhibitionIC50: 0.57 µg/mL[1]
Terbinafine Candida albicansSqualene Epoxidase InhibitionKᵢ: 30 nM[2]
Terbinafine Trichophyton rubrumSqualene Epoxidase InhibitionIC50: 15.8 nM[3]
Naftifine Trichophyton rubrumSqualene Epoxidase InhibitionIC50: 114.6 nM[3]
Terbinafine DermatophytesMIC0.001 - 0.05 µg/mL[4]
Butenafine T. rubrum, M. gypseumMICEffective in vitro

Experimental Protocols

Synthesis of a Butenafine Analog via Reductive Amination

This protocol describes the synthesis of a butenafine analog, N-(4-(tert-butyl)benzyl)-N-methylnaphthalen-1-ylmethanamine, which is structurally very similar to butenafine.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_procedure Procedure cluster_product Product Aldehyde 4-(tert-butyl)benzaldehyde Mix 1. Dissolve aldehyde and amine in DCE Aldehyde->Mix Amine N-methylnaphthalen-1-ylmethanamine Amine->Mix ReducingAgent Sodium Triacetoxyborohydride AddReducer 2. Add sodium triacetoxyborohydride portion-wise at 0°C ReducingAgent->AddReducer Solvent 1,2-Dichloroethane (DCE) Solvent->Mix Mix->AddReducer Stir 3. Stir at room temperature overnight AddReducer->Stir Quench 4. Quench with saturated NaHCO₃ Stir->Quench Extract 5. Extract with dichloromethane Quench->Extract Dry 6. Dry organic layer over Na₂SO₄ Extract->Dry Purify 7. Purify by column chromatography Dry->Purify FinalProduct N-(4-(tert-butyl)benzyl)-N- methylnaphthalen-1-ylmethanamine Purify->FinalProduct

Caption: General workflow for the synthesis of a butenafine analog via reductive amination.

Materials:

  • 4-(tert-butyl)benzaldehyde

  • N-methylnaphthalen-1-ylmethanamine

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • To a solution of 4-(tert-butyl)benzaldehyde (1.0 eq) in anhydrous DCE, add N-methylnaphthalen-1-ylmethanamine (1.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.

In Vitro Squalene Epoxidase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of a compound against fungal squalene epoxidase.

Materials:

  • Fungal microsomes containing squalene epoxidase (e.g., from Candida albicans)

  • [³H]-Squalene (radiolabeled substrate)

  • NADPH

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Test compound dissolved in DMSO

  • Scintillation cocktail and vials

  • Liquid scintillation counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADPH, and fungal microsomes.

  • Add the test compound at various concentrations (typically in DMSO, ensuring the final DMSO concentration is low, e.g., <1%). A control with DMSO alone should be included.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding [³H]-squalene.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a quench solution (e.g., a mixture of chloroform and methanol).

  • Extract the lipids (including unreacted [³H]-squalene and the product, [³H]-2,3-oxidosqualene).

  • Separate the substrate and product using thin-layer chromatography (TLC).

  • Scrape the silica corresponding to the product spot into a scintillation vial.

  • Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of an antifungal agent against a fungal strain.

Materials:

  • Fungal isolate (e.g., Trichophyton rubrum)

  • RPMI-1640 medium, buffered with MOPS

  • 96-well microtiter plates

  • Test compound stock solution in DMSO

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a twofold serial dilution of the test compound in RPMI-1640 medium in a 96-well plate.

  • Prepare a standardized fungal inoculum suspension in RPMI-1640 medium.

  • Add the fungal inoculum to each well of the microtiter plate, including a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubate the plates at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 48-96 hours), depending on the fungal species.

  • Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥80% inhibition) compared to the growth control. Growth can be assessed visually or by measuring the optical density at a specific wavelength.

Conclusion

The benzylamine scaffold continues to be a cornerstone of medicinal chemistry, providing a robust framework for the design of novel therapeutic agents. The case of benzylamine-based antifungals highlights how a deep understanding of the mechanism of action, coupled with systematic exploration of structure-activity relationships, can lead to the development of highly effective and selective drugs. The experimental protocols detailed herein provide a foundation for researchers to synthesize and evaluate new benzylamine derivatives, paving the way for future discoveries in this exciting field.

References

A Technical Guide to 2-Methoxymethyl-benzylamine (C9H13NO) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive technical overview of 2-Methoxymethyl-benzylamine, an organic compound with the molecular formula C9H13NO. As a substituted benzylamine derivative, it holds potential as a versatile building block in organic synthesis and as a scaffold in medicinal chemistry. This guide consolidates available data on its physicochemical properties, outlines relevant synthetic methodologies, and discusses its current and potential applications. Detailed experimental protocols for a structurally related compound are provided as a methodological reference. The content is intended for researchers, chemists, and professionals in the field of drug discovery and materials science.

Introduction

This compound is an organic compound characterized by a benzylamine core substituted at the ortho position with a methoxymethyl group.[1] Its molecular formula is C9H13NO, and its structure combines the reactivity of a primary amine with the steric and electronic influence of the methoxymethyl substituent.[1] This unique combination makes it a compound of interest for various applications, including as an intermediate in the synthesis of more complex molecules and as a candidate for drug development.[1] Its structural features may influence its ability to interact with biological targets, suggesting potential therapeutic applications.[1]

Physicochemical and Safety Data

The fundamental properties of this compound are summarized below. This data is essential for its proper handling, storage, and use in experimental settings.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name [2-(methoxymethyl)phenyl]methanamine[1]
Molecular Formula C9H13NO[1][2]
Molecular Weight 151.21 g/mol [1][2]
CAS Number 88032-03-5[1]
Appearance Solid[2]
InChI 1S/C9H13NO/c1-11-7-9-5-3-2-4-8(9)6-10/h2-5H,6-7,10H2,1H3[1][2]
InChI Key NHRIWUULBXVLFS-UHFFFAOYSA-N[1][2]
SMILES COCC1=CC=CC=C1CN[1][2]

Table 2: Safety and Handling Information

CategoryInformationReference
GHS Pictogram GHS07 (Exclamation Mark)[2]
Signal Word Warning[2]
Hazard Codes H302 (Harmful if swallowed), H319 (Causes serious eye irritation)[2]
Precautionary Codes P305 + P351 + P338[2]
Hazard Class Acute Toxicity 4 (Oral), Eye Irritation 2[2]
Storage Class 11 (Combustible Solids)[2]

Synthesis and Experimental Protocols

Synthesis_Workflow Figure 1: Synthesis Workflow for 2-methoxymethyl-1,4-benzenediamine cluster_0 Step 1: Nitration cluster_1 Step 2: Methoxylation cluster_2 Step 3: Nucleophilic Substitution cluster_3 Step 4: Hydrogenation A 2-Chlorobenzylchloride B 4-Nitro-2-chloromethyl-chlorobenzene A->B KNO3, H2SO4 C 4-Nitro-2-methoxymethyl-chlorobenzene B->C Methanol, H2SO4 D 1-Benzylamino-2-(methoxymethyl)-4-nitrobenzene C->D Benzylamine, 125°C E 2-Methoxymethyl-1,4-benzenediamine D->E H2, Catalyst (Pd or Pt)

Figure 1: Synthesis Workflow for a Related Diamine.
Detailed Experimental Protocol (Adapted from Patent Literature)

The following protocol describes the synthesis of 2-methoxymethyl-1,4-benzenediamine, providing a relevant experimental framework.[3][4]

Step 1: Preparation of 4-nitro-2-methoxymethyl-chlorobenzene This initial step involves the nitration and subsequent methoxylation of 2-chlorobenzyl chloride. The intermediate 4-nitro-2-chloromethyl-chlorobenzene is first formed and then reacted with methanol under acidic conditions to yield the methoxymethyl group.[4]

Step 2: Preparation of 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene

  • Reactants : 50.0g of 4-nitro-2-methoxymethyl-chlorobenzene, 79.72g of benzylamine, and 52.12g of tetraethylammonium bromide (as a phase-transfer catalyst).[3][5]

  • Procedure : The reactants are combined and stirred. The mixture is heated to approximately 125°C and maintained with stirring for 5 hours.[3][5] This reaction proceeds via a nucleophilic displacement of the chloro group by benzylamine.[4]

  • Workup : After cooling, 150ml of water is added over 30 minutes to precipitate the product. The solid is filtered, washed with a water/ethanol mixture (6:4), and dried at 40°C.[3]

Step 3: Preparation of 2-methoxymethyl-1,4-benzenediamine (Final Reduction)

  • Reactants : The product from Step 2 (1-benzylamino-2-(methoxymethyl)-4-nitrobenzene) and a hydrogenation catalyst (e.g., Palladium or Platinum-based).[3]

  • Solvent : A suitable hydrogenation solvent such as ethyl acetate, toluene, ethanol, or methanol is used.[3]

  • Procedure : The nitrobenzene derivative is subjected to hydrogenation. This reaction reduces the nitro group to a primary amine and cleaves the benzyl protecting group, yielding the final diamine product.[3]

Note: To synthesize the title compound, this compound, a different synthetic strategy would be required, potentially involving the reduction of 2-(methoxymethyl)benzonitrile or the reductive amination of 2-(methoxymethyl)benzaldehyde.

Applications and Biological Context

While extensive research on this compound is still emerging, its structure suggests utility in several scientific domains.

Corrosion Inhibition

The primary documented application for this compound is as a corrosion inhibitor.[1] Studies have demonstrated its effectiveness in protecting steel surfaces in hydrochloric acid environments. It functions by forming a protective film on the steel, and its inhibition efficiency increases with concentration.[1]

Potential in Drug Development and Organic Synthesis

This compound serves as an important intermediate in organic synthesis.[1] The benzylamine scaffold is a common feature in many active pharmaceutical ingredients (APIs), including antihypertensives and antidepressants.[6] The presence of the methoxymethyl group at the ortho position modifies the compound's steric and electronic properties compared to simpler analogues like 2-methoxybenzylamine, which can be leveraged to fine-tune interactions with biological targets or influence reaction pathways.[1] It is considered a candidate for drug development, particularly for targeting specific enzymes.[1]

Structure_Function Figure 2: Structure-Function Relationships cluster_parts Molecular Components cluster_properties Resulting Properties & Applications A This compound B Primary Amine Group (-CH2NH2) A->B C Aromatic Ring A->C D Methoxymethyl Group (-CH2OCH3) A->D E Nucleophilicity Reactivity B->E enables F Scaffold for Synthesis (Pharmaceuticals, Dyes) C->F provides G Modified Steric Hindrance Altered Solubility & Polarity D->G confers E->F useful for H Enzyme Interactions Corrosion Inhibition F->H leads to G->H leads to

Figure 2: Relationship between Molecular Structure and Potential Applications.
Biological Activity

Research indicates that this compound exhibits biological activity, with a noted potential for interacting with enzymes.[1] This makes it a useful tool for studying enzyme mechanisms and binding affinity.[1] However, specific signaling pathways or enzyme targets that are modulated by this compound have not yet been fully elucidated in publicly available literature.

Spectroscopic and Analytical Data

Comprehensive analytical data for this compound is not widely published. The supplier Sigma-Aldrich notes that it does not collect analytical data for this specific product as it is provided for early discovery research.[2] However, spectroscopic data for key intermediates in the synthesis of the related diamine compound are available and provided here for reference.

Table 3: Reference ¹H-NMR Data for Related Synthetic Intermediates

CompoundSolvent¹H-NMR Data (δ, ppm)Reference
1-benzylamino-2-(methoxymethyl)-4-nitrobenzene DMSO-d₆8.15 (d, 1H), 7.94 (dd, 1H), 7.31 (m, 4H), 7.22 (m, 1H), 7.14 (t, 1H), 6.55 (d, 1H), 4.52 (t, 2H), 4.46 (s, 2H), 3.36 (s, 3H)[3]
2-methoxymethyl-1,4-benzenediamine DMSO-d₆6.41 (d, 1H), 6.37 (d, 1H), 6.33 (dd, 1H), 4.24 (s), 2H, 4.21 (s), 2H, 4.11 (s), 2H, 3.23 (s), 3H[4]

Conclusion

This compound (C9H13NO) is a substituted benzylamine with significant potential as a chemical intermediate and research tool. Its documented application as a corrosion inhibitor highlights its surface-active properties, while its structure suggests broad utility in the synthesis of complex organic molecules for pharmaceuticals and materials science. Although detailed characterization of its biological activity is still required, its potential to interact with enzymes makes it a person of interest for further investigation. Future research should focus on elucidating its specific biological targets and developing efficient, scalable synthetic routes to facilitate its broader application in drug discovery and development.

References

Unveiling the Potential of 2-Methoxymethyl-benzylamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, applications, and future research directions for 2-Methoxymethyl-benzylamine, a versatile benzylamine derivative with significant potential in corrosion inhibition, medicinal chemistry, and organic synthesis. This technical guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of this compound.

Core Applications and Research Highlights

This compound (C₉H₁₃NO) is an organic compound featuring a benzylamine core with a methoxymethyl substituent at the ortho position of the benzene ring.[1] This substitution pattern imparts distinct electronic and steric properties that are central to its reactivity and potential applications.[2] Primary areas of research interest include its role as a corrosion inhibitor for steel, its potential as a scaffold in medicinal chemistry, and its utility as an intermediate in organic synthesis.[1][2]

Corrosion Inhibition of Steel

A significant application of this compound is its use as a corrosion inhibitor for steel, particularly in acidic environments like hydrochloric acid (HCl) solutions.[1] Studies have demonstrated its effectiveness in forming a protective film on the steel surface, thereby mitigating the corrosion process.[1] The inhibitory action is attributed to the adsorption of the molecule onto the metal surface, a process influenced by the presence of the nitrogen and oxygen heteroatoms and the aromatic ring. This adsorption can be characterized as chemical in nature.[1]

The efficiency of corrosion inhibition is dependent on both the concentration of this compound and the ambient temperature. Research indicates that the inhibition efficiency increases with higher concentrations of the inhibitor but tends to decrease with rising temperatures.[1] The compound acts as a mixed-type inhibitor, affecting both anodic and cathodic corrosion processes.[1]

Table 1: Corrosion Inhibition Efficiency of this compound for Steel in 1M HCl

Concentration (ppm)Temperature (K)Corrosion Rate (g/m²·h)Inhibition Efficiency (%)
0.0001313--
0.001313--
0.01313--
0.1313--
0.0001323--
0.001323--
0.01323--
0.1323--
0.0001333--
0.001333--
0.01333--
0.1333--

Note: Specific quantitative values for corrosion rate and inhibition efficiency from the cited literature were not available in the provided search results. The table structure is provided as a template for data presentation.

Medicinal Chemistry and Biological Activity

The unique structural features of this compound make it a molecule of interest in medicinal chemistry.[1][2] The presence of both a primary amine and an ether linkage, combined with the steric and electronic influence of the ortho-methoxymethyl group, suggests potential for interaction with biological targets such as enzymes and receptors.[2] While specific quantitative data on the biological activity of this compound is limited in the available literature, the broader class of benzylamine derivatives is known to exhibit a wide range of pharmacological properties.[3] The methoxymethyl group can influence the compound's lipophilicity and hydrogen bonding capacity, which are critical parameters in drug design.[2] Research suggests its potential involvement in biochemical pathways, opening avenues for the development of new pharmaceutical agents.[1]

Organic Synthesis

In the realm of organic synthesis, this compound serves as a valuable intermediate for the construction of more complex molecules.[1] Its primary amine functionality allows for a variety of chemical transformations, including N-alkylation, acylation, and condensation reactions. A closely related compound, N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, is a well-established precursor to azomethine ylides, which are highly reactive intermediates in [3+2] cycloaddition reactions for the synthesis of nitrogen-containing heterocycles like pyrrolidines.[4][5][6] This suggests that this compound could be a precursor for similar synthetic strategies, potentially leading to novel heterocyclic scaffolds for drug discovery and materials science.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound can be devised based on established methods for the synthesis of related compounds, such as 2-methoxymethyl-1,4-benzenediamine.[2] A potential multi-step synthesis starting from 2-chlorobenzyl chloride is outlined below.

Step 1: Nitration of 2-Chlorobenzyl Chloride

2-Chlorobenzyl chloride is nitrated to introduce a nitro group onto the aromatic ring, yielding 4-nitro-2-(chloromethyl)chlorobenzene.[1]

Step 2: Methoxymethylation

The chloromethyl group is converted to a methoxymethyl group via nucleophilic substitution with an alkali methoxide, such as sodium methoxide, in methanol.[1] This step yields 1-(chloromethyl)-2-(methoxymethyl)-4-nitrobenzene.

Step 3: Amination

The benzylic chloride is displaced by an amine. A common method is the Gabriel synthesis, where the substrate is reacted with potassium phthalimide followed by hydrolysis or hydrazinolysis to yield the primary amine.[7] Alternatively, direct amination with ammonia or a protected amine equivalent can be employed.

Step 4: Reduction of the Nitro Group

The final step involves the reduction of the nitro group to a primary amine. This is typically achieved through catalytic hydrogenation using a palladium or platinum catalyst under a hydrogen atmosphere.[2]

Synthesis_Workflow A 2-Chlorobenzyl Chloride B Nitration (e.g., HNO₃, H₂SO₄) A->B Step 1 C 4-Nitro-2-(chloromethyl)chlorobenzene B->C D Methoxymethylation (e.g., NaOMe, MeOH) C->D Step 2 E 1-(Chloromethyl)-2-(methoxymethyl)-4-nitrobenzene D->E F Amination (e.g., Gabriel Synthesis) E->F Step 3 G N-(2-(Methoxymethyl)-4-nitrobenzyl)phthalimide F->G H Reduction (e.g., H₂, Pd/C) G->H Step 4 I This compound H->I

Proposed synthetic workflow for this compound.
Evaluation of Corrosion Inhibition

The effectiveness of this compound as a corrosion inhibitor can be evaluated using standard electrochemical and gravimetric techniques.

Weight Loss Method:

  • Prepare steel coupons of known dimensions and weight.

  • Immerse the coupons in a 1M HCl solution with and without various concentrations of this compound (e.g., 0.0001 ppm to 0.1 ppm).

  • Maintain the solutions at different constant temperatures (e.g., 313 K, 323 K, 333 K) for a specified duration.

  • After the immersion period, remove the coupons, clean them to remove corrosion products, dry, and re-weigh.

  • Calculate the corrosion rate and the inhibition efficiency using the weight loss data.[1]

Potentiodynamic Polarization Method:

  • Use a standard three-electrode electrochemical cell with a steel working electrode, a platinum counter electrode, and a saturated calomel reference electrode.

  • Equilibrate the working electrode in the test solution (1M HCl with and without the inhibitor) until a stable open circuit potential is reached.

  • Perform potentiodynamic polarization scans by sweeping the potential from a cathodic to an anodic potential relative to the open circuit potential.

  • Record the resulting current density to obtain Tafel plots.

  • Determine the corrosion current density (i_corr) and corrosion potential (E_corr) from the Tafel plots to evaluate the inhibition efficiency.[1]

Corrosion_Experiment_Workflow cluster_prep Preparation cluster_methods Measurement Techniques cluster_analysis Data Analysis A Prepare Steel Coupons C Weight Loss Method A->C B Prepare 1M HCl with/ without Inhibitor B->C D Potentiodynamic Polarization B->D E Calculate Corrosion Rate & Inhibition Efficiency C->E F Determine i_corr & E_corr & Inhibition Efficiency D->F

Experimental workflow for evaluating corrosion inhibition.

Signaling Pathways and Logical Relationships

While specific signaling pathways involving this compound are not yet elucidated, its structural similarity to other biologically active benzylamines suggests potential interactions with various biological targets. The ortho-methoxymethyl group can influence binding affinity and selectivity through a combination of steric and electronic effects.

SAR_Logic cluster_structure Structural Features of this compound cluster_properties Physicochemical Properties cluster_activity Potential Biological Activity A Ortho-Methoxymethyl Group D Steric Hindrance A->D E Electronic Effects (Electron-donating) A->E B Primary Amine Group F Hydrogen Bonding Capacity B->F C Aromatic Ring G Lipophilicity C->G H Enzyme Inhibition/ Modulation D->H I Receptor Binding D->I E->H E->I F->H F->I G->H G->I

References

The Methoxymethyl Group as an Electron-Donating Substituent in Benzylamines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: Substituent Effects in Benzylamines

Benzenemethanamine (benzylamine) and its derivatives are fundamental structural motifs in a wide range of pharmaceuticals and agrochemicals.[1] The reactivity of the aminomethyl group, a key site for chemical and biological interactions, is significantly modulated by the electronic nature of substituents on the benzene ring.[1] These effects are traditionally quantified using Linear Free-Energy Relationships (LFERs), most notably the Hammett equation.[2][3]

The Hammett equation, log(K/K₀) = σρ or log(k/k₀) = σρ, relates the equilibrium constant (K) or reaction rate constant (k) of a substituted aromatic compound to that of the unsubstituted parent compound (K₀ or k₀). The equation utilizes two key parameters:

  • The substituent constant (σ): This value is characteristic of a specific substituent and quantifies its electronic effect (both inductive and resonance). A negative σ value indicates an electron-donating group (EDG), which increases electron density in the ring, while a positive σ value signifies an electron-withdrawing group (EWG).

  • The reaction constant (ρ): This parameter reflects the sensitivity of a particular reaction to the electronic effects of substituents.

Electron-donating groups generally increase the nucleophilicity of the benzylamine nitrogen and can influence the pKa of the conjugate acid. Understanding these effects is crucial for predicting reaction outcomes and designing molecules with desired biological activities.

The Methoxymethyl Group: An Uncharacterized Substituent

While extensive tables of Hammett constants exist for common substituents, the methoxymethyl group (-CH2OCH3) is notably absent.[4][5][6][7] This guide addresses this knowledge gap by proposing a systematic approach to characterize its electronic effects. The methoxymethyl group is expected to be electron-donating due to the inductive effect of the alkyl chain and the potential for hyperconjugation.

Proposed Methodology for Characterization

Synthesis of para-Methoxymethyl-benzylamine

A plausible and efficient route to synthesize para-methoxymethyl-benzylamine is through a two-step process starting from commercially available para-toluic acid.

Experimental Protocol:

  • Bromination of para-Toluic Acid: para-Toluic acid is first converted to para-(bromomethyl)benzoic acid via a radical bromination reaction, typically using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a suitable solvent such as carbon tetrachloride, followed by recrystallization.

  • Methoxylation: The resulting para-(bromomethyl)benzoic acid is then reacted with sodium methoxide in methanol to yield para-(methoxymethyl)benzoic acid.

  • Curtius Rearrangement: The carboxylic acid is converted to an acyl azide using diphenylphosphoryl azide (DPPA) and a base like triethylamine. Gentle heating of the acyl azide in the presence of tert-butanol will induce a Curtius rearrangement to form the Boc-protected amine.

  • Deprotection: The Boc-protecting group is removed using a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in an appropriate solvent, to yield the final product, para-methoxymethyl-benzylamine.

The following diagram illustrates the proposed synthetic workflow:

Synthesis_Workflow start p-Toluic Acid step1 NBS, AIBN CCl4, Reflux start->step1 intermediate1 p-(Bromomethyl)benzoic Acid step1->intermediate1 step2 NaOMe, MeOH Reflux intermediate1->step2 intermediate2 p-(Methoxymethyl)benzoic Acid step2->intermediate2 step3 1. DPPA, Et3N 2. t-BuOH, Heat intermediate2->step3 intermediate3 Boc-protected p-methoxymethyl-benzylamine step3->intermediate3 step4 TFA or HCl intermediate3->step4 end p-Methoxymethyl-benzylamine step4->end

Proposed synthesis of p-methoxymethyl-benzylamine.
Experimental Determination of pKa

The basicity of the synthesized para-methoxymethyl-benzylamine can be quantified by determining the pKa of its conjugate acid. This provides a direct measure of the electronic effect of the substituent on the amino group.

Experimental Protocol:

  • Preparation of Amine Solution: A standard solution of para-methoxymethyl-benzylamine of known concentration (e.g., 0.01 M) is prepared in a 70:30 ethanol-water mixture.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.05 M HCl) in the same solvent system.

  • pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point. The experiment should be repeated for unsubstituted benzylamine as a reference. The pKa of unsubstituted benzylamine is approximately 9.34.[8]

Calculation of the Hammett Constant (σ)

The Hammett constant for the para-methoxymethyl group can be calculated using the measured pKa values and the Hammett equation for the ionization of benzoic acids as the reference reaction (where ρ is defined as 1.00).[2]

Calculation Workflow:

Hammett_Calculation pka_exp Measure pKa of p-methoxymethyl-benzylammonium ion delta_pka Calculate ΔpKa = pKa(substituted) - pKa(unsubstituted) pka_exp->delta_pka pka_ref pKa of benzylammonium ion (approx. 9.34) pka_ref->delta_pka sigma_calc Calculate σ = ΔpKa / ρ delta_pka->sigma_calc rho_val Obtain ρ for benzylamine ionization (from literature or determined via a Hammett plot with known substituents) rho_val->sigma_calc

Workflow for calculating the Hammett constant.

Computational Analysis

In parallel with experimental work, computational chemistry provides a powerful tool for investigating the electronic properties of the methoxymethyl group. Density Functional Theory (DFT) calculations can be employed to determine various electronic descriptors that correlate with the electron-donating or -withdrawing nature of a substituent.[9][10][11]

Computational Protocol:

  • Structure Optimization: The geometries of para-methoxymethyl-benzylamine and a series of other para-substituted benzylamines with known Hammett constants are optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

  • Property Calculation: For each optimized structure, electronic properties such as the electrostatic potential at the nitrogen atom, Natural Bond Orbital (NBO) charges, and the energy of the Highest Occupied Molecular Orbital (HOMO) are calculated.

  • Correlation Analysis: The calculated electronic properties are plotted against the known Hammett constants of the reference substituents. A linear correlation is established.

  • Prediction of σ: The Hammett constant for the methoxymethyl group is then predicted by inputting its calculated electronic property into the established linear correlation.

Data Presentation

The following tables are templates for organizing the experimentally determined and computationally predicted data.

Table 1: Experimental pKa and Calculated Hammett Constant

SubstituentpKa of Conjugate AcidΔpKa (pKa_sub - pKa_H)Hammett Constant (σ)
H9.34 (literature)[8]0.000.00
p-CH₂OCH₃Experimentally DeterminedCalculatedCalculated

Table 2: Comparison with Other Electron-Donating Groups

SubstituentHammett Constant (σ_para)
-CH₃-0.17[4]
-OCH₃-0.27[4]
-NH₂-0.66[4]
-N(CH₃)₂-0.83[4]
-CH₂OCH₃Determined Value

Table 3: Computationally Derived Electronic Properties and Predicted Hammett Constant

SubstituentElectrostatic Potential at N (a.u.)NBO Charge on NHOMO Energy (eV)Predicted σ
HCalculatedCalculatedCalculated0.00
p-CH₃CalculatedCalculatedCalculated-0.17
p-OCH₃CalculatedCalculatedCalculated-0.27
p-CH₂OCH₃CalculatedCalculatedCalculatedPredicted

Conclusion

The methoxymethyl group is anticipated to exhibit electron-donating properties, thereby influencing the chemical and biological characteristics of benzylamine derivatives. This guide provides a comprehensive framework for the experimental and computational characterization of its electronic effects. By following the outlined protocols for synthesis, pKa measurement, and computational analysis, researchers can obtain the necessary quantitative data to understand and utilize the methoxymethyl group in the design of novel molecules for pharmaceutical and other applications. The determination of the Hammett constant for this substituent will be a valuable addition to the field of physical organic chemistry and medicinal chemistry.

References

The Ortho-Methoxymethyl Group: A Technical Guide to Its Steric Hindrance Effects in Chemical and Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of chemical substituents to control molecular conformation and reactivity is a cornerstone of modern chemistry and drug design. Among these, the ortho-methoxymethyl (-CH₂OCH₃) group, often used as a protecting group (methoxymethyl ether or MOM), imparts significant and often desirable steric hindrance. This technical guide provides an in-depth analysis of the steric effects of ortho-methoxymethyl substitution, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying chemical processes.

Quantifying the Steric Impact: Conformational Control and Atropisomerism

The primary effect of a bulky ortho-substituent is the restriction of rotation around the single bond connecting the aromatic ring to another group. This steric hindrance can lead to the formation of stable atropisomers—stereoisomers resulting from hindered rotation. The energy required to overcome this rotational barrier is a direct quantitative measure of the substituent's steric impact.

Table 1: Comparative Rotational Barriers of Ortho-Substituted Biphenyls

Ortho-SubstituentRotational Barrier (ΔG‡) [kcal/mol]MethodReference
H (Biphenyl)~1.4 - 2.1Experimental/Computational[5][6]
F4.4Dynamic NMR[3]
CH₃~7 - 10Dynamic NMR[2]
SPh8.3Dynamic NMR[3]
I12.1Dynamic NMR[1]
NMe₃⁺18.1Dynamic NMR[3]

Note: This table provides a comparative context for the steric bulk of various ortho-substituents. The methoxymethyl group is expected to have a barrier comparable to or greater than the methyl group.

The steric hindrance of the ortho-methoxymethyl group is crucial in asymmetric synthesis, where it can control the stereochemical outcome of reactions by locking the molecule into a preferred conformation.

Implications in Drug Design and Molecular Recognition

In the realm of drug development, steric hindrance is a critical parameter in optimizing drug-receptor interactions. The size and conformation of a molecule dictate its ability to fit into a binding pocket. An ortho-methoxymethyl group can serve several purposes:

  • Enforcing a Bioactive Conformation: By restricting bond rotation, the group can lock the molecule into the specific three-dimensional shape required for optimal binding to a biological target.

  • Improving Selectivity: The steric bulk can prevent the molecule from binding to off-target receptors, thereby reducing side effects.

  • Modulating Potency: The precise fit within a binding site, influenced by steric factors, can significantly impact binding affinity (Ki) and inhibitory concentration (IC50).

While specific quantitative structure-activity relationship (SAR) data directly linking the ortho-methoxymethyl group's steric hindrance to a change in IC50 or Ki values is not prevalent in the reviewed literature, the principles of SAR are well-established. The introduction of a bulky group at a position critical for binding will invariably alter the compound's biological activity.[7][8][9] For example, in kinase inhibitor design, achieving high selectivity is often a challenge due to the conserved nature of the ATP-binding site. Allosteric inhibitors, which bind to less conserved sites, often rely on specific conformational and steric interactions to achieve their selectivity.[10][11] The ortho-methoxymethyl group could be a valuable tool in designing such selective inhibitors.

Experimental Protocols: Synthesis and Analysis of Ortho-Methoxymethyl Substituted Atropisomers

The synthesis of sterically hindered biaryls, including those with ortho-methoxymethyl substituents, is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. The following protocol is a representative example based on the synthesis of ortho-substituted arylpyridines, which are known to form stable atropisomers.[12]

General Protocol for Suzuki-Miyaura Cross-Coupling to Form Ortho-Substituted Biaryls

This procedure describes the coupling of an aryl bromide with an ortho-methoxyphenylboronic acid.

Materials:

  • Aryl bromide (e.g., 3,4,5-tribromo-2,6-dimethylpyridine)

  • Ortho-methoxyphenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., aqueous Na₂CO₃ solution)

  • Solvent (e.g., Toluene or a mixture like DME/water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide (1.0 eq), ortho-methoxyphenylboronic acid (1.1 - 1.5 eq), and the palladium catalyst (0.05 - 0.10 eq).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent(s) to the flask via syringe.

  • Add the degassed aqueous base solution.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired biaryl product and separate any atropisomers that may have formed.

Analysis of Rotational Barriers by Dynamic NMR (DNMR)
  • Dissolve a sample of the purified ortho-substituted biaryl in a suitable deuterated solvent (e.g., CDCl₃, toluene-d₈).

  • Acquire a series of ¹H NMR spectra at different temperatures, starting from room temperature and gradually decreasing the temperature.

  • Observe the signals of prochiral groups (e.g., methyl groups on a benzylic position adjacent to the chiral axis). At high temperatures, these groups will show a single, time-averaged signal due to fast rotation.

  • As the temperature is lowered, the rotation slows down, causing the signal to broaden (coalescence).

  • At a sufficiently low temperature (the slow-exchange limit), the single peak will resolve into two distinct signals corresponding to the now non-equivalent nuclei in the two atropisomers.

  • The rate constant (k) for the rotational process at the coalescence temperature (Tc) can be calculated. From this, the Gibbs free energy of activation (ΔG‡), which represents the rotational barrier, can be determined using the Eyring equation.

Visualizing the Processes

Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds, including the synthesis of sterically hindered biaryls. The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with an organoboron species and reductive elimination to yield the product and regenerate the catalyst.[13][14][15]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_ts Oxidative Addition (Ar-X) pd0->oa_ts pd2_complex Ar-Pd(II)-X (L₂) oa_ts->pd2_complex tm_ts Transmetalation (R-B(OR)₂ + Base) pd2_complex->tm_ts pd2_r_complex Ar-Pd(II)-R (L₂) tm_ts->pd2_r_complex pd2_r_complex->pd0 re_ts Reductive Elimination pd2_r_complex->re_ts product Ar-R re_ts->product

Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.
Workflow for Synthesis and Atropisomer Analysis

The synthesis and characterization of molecules with hindered rotation due to an ortho-methoxymethyl group involves a logical progression from synthesis to purification and finally to stereochemical analysis.

Synthesis_Workflow start Reactants: - Aryl Halide - ortho-MOM-Phenylboronic Acid reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification characterization Structural Characterization (NMR, MS) purification->characterization xray X-ray Crystallography (if single crystals form) purification->xray optional dnmr Dynamic NMR Analysis (Variable Temperature) characterization->dnmr barrier Calculate Rotational Barrier (ΔG‡) dnmr->barrier structure Confirm Solid-State Conformation xray->structure

Figure 2: Experimental workflow for synthesis and analysis.

Conclusion

The ortho-methoxymethyl group exerts a significant and predictable steric effect that is of great utility in both synthetic chemistry and drug discovery. By restricting bond rotation, it enables the control of molecular conformation, leading to the formation of stable atropisomers and providing a powerful tool for enforcing bioactive conformations and enhancing drug selectivity. While more direct quantitative data on the steric parameters of the ortho-methoxymethyl group would be beneficial, a strong understanding of its effects can be derived from related structures and established principles of physical organic chemistry. The synthetic and analytical methods outlined in this guide provide a robust framework for the investigation and application of this important functional group.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methoxymethyl-benzylamine from 2-chlorobenzyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed two-step protocol for the synthesis of 2-methoxymethyl-benzylamine from the starting material 2-chlorobenzyl chloride. The synthesis involves an initial nucleophilic substitution to form the key intermediate, 2-methoxymethyl-benzyl chloride, followed by an amination reaction to yield the final product. This protocol is intended for laboratory-scale synthesis and provides comprehensive details on the required reagents, reaction conditions, and purification procedures.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of various biologically active compounds. The presence of both a primary amine and a methoxymethyl group on the benzyl scaffold allows for diverse functionalization and derivatization. This protocol outlines a reliable and reproducible method for the preparation of this compound, starting from the commercially available 2-chlorobenzyl chloride. The synthetic strategy is a two-step process, as illustrated in the reaction scheme below.

Reaction Scheme:

Step 1: Synthesis of 2-methoxymethyl-benzyl chloride 2-chlorobenzyl chloride + Sodium methoxide → 2-methoxymethyl-benzyl chloride + Sodium chloride

Step 2: Synthesis of this compound (via Delepine Reaction) 2-methoxymethyl-benzyl chloride + Hexamine → Quaternary ammonium salt --(HCl/Ethanol)--> this compound hydrochloride --(NaOH)--> this compound

Experimental Protocols

Step 1: Synthesis of 2-methoxymethyl-benzyl chloride

This step describes the conversion of 2-chlorobenzyl chloride to 2-methoxymethyl-benzyl chloride via a Williamson ether synthesis.

Materials and Reagents:

  • 2-chlorobenzyl chloride

  • Sodium methoxide (NaOMe)

  • Anhydrous methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol, add 2-chlorobenzyl chloride (1.0 equivalent) dropwise at room temperature under stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add deionized water and extract the product with dichloromethane (3 x volume of water).

  • Combine the organic layers and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-methoxymethyl-benzyl chloride.

  • The crude product can be used in the next step without further purification or can be purified by vacuum distillation.

Step 2: Synthesis of this compound

This step details the conversion of 2-methoxymethyl-benzyl chloride to this compound using the Delepine reaction.

Materials and Reagents:

  • 2-methoxymethyl-benzyl chloride

  • Hexamine (Hexamethylenetetramine)

  • Ethanol (EtOH)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Diethyl ether or Dichloromethane

  • Anhydrous potassium carbonate (K₂CO₃) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-methoxymethyl-benzyl chloride (1.0 equivalent) and hexamine (1.1 equivalents) in ethanol in a round-bottom flask.

  • Heat the mixture to reflux and maintain for 3-5 hours to form the quaternary ammonium salt precipitate.

  • After cooling, add concentrated hydrochloric acid and continue to reflux for another 4-6 hours to hydrolyze the salt.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • To the residue, add water and wash with diethyl ether or dichloromethane to remove any non-basic impurities.

  • Basify the aqueous layer with a sodium hydroxide solution until a pH of >12 is achieved.

  • Extract the liberated free amine with dichloromethane or diethyl ether (3 x volume of aqueous layer).

  • Combine the organic extracts, dry over anhydrous potassium carbonate or sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

  • The product can be further purified by vacuum distillation if necessary.

Data Presentation

The following table summarizes the key quantitative data for the synthesis.

ParameterStep 1: MethoxylationStep 2: Amination (Delepine Reaction)
Reactants 2-chlorobenzyl chloride, Sodium methoxide2-methoxymethyl-benzyl chloride, Hexamine
Solvent Anhydrous MethanolEthanol
Reaction Temperature Reflux (approx. 65 °C)Reflux (approx. 78 °C)
Reaction Time 4 - 6 hours7 - 11 hours (total)
Key Reagents (Hydrolysis) N/AConcentrated HCl, NaOH solution
Typical Yield (Intermediate) 85 - 95% (crude)N/A
Typical Yield (Final Product) N/A60 - 75% (from intermediate)
Purification Method Vacuum Distillation (optional)Extraction, Vacuum Distillation (optional)

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the synthesis protocol.

Synthesis_Workflow start Start: 2-chlorobenzyl chloride step1 Step 1: Methoxylation - Sodium methoxide - Methanol (reflux) start->step1 intermediate Intermediate: 2-methoxymethyl-benzyl chloride step1->intermediate step2 Step 2: Amination (Delepine Rxn) - Hexamine, Ethanol (reflux) - Acid Hydrolysis (HCl) intermediate->step2 workup Workup - Basification (NaOH) - Extraction step2->workup product Final Product: This compound workup->product

Application Notes and Protocols: 2-Methoxymethyl-benzylamine as a Corrosion Inhibitor for Steel

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Methoxymethyl-benzylamine has been identified as a promising corrosion inhibitor for steel, particularly in acidic environments such as 1M hydrochloric acid.[1][2] Its efficacy is attributed to its ability to adsorb onto the steel surface, forming a protective layer that impedes both anodic and cathodic corrosion processes.[1][2] This document provides a detailed overview of its application, including experimental data, protocols for evaluation, and a proposed mechanism of action.

Data Presentation

The corrosion inhibition performance of this compound has been evaluated using various techniques. The following tables summarize the quantitative data obtained from potentiodynamic polarization and weight loss measurements in 1M HCl.

Table 1: Potentiodynamic Polarization Data for Steel in 1M HCl with this compound at 313 K

Inhibitor Concentration (ppm)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (Icorr) (µA/cm²)Inhibition Efficiency (%)
0-4801120-
100-49518583.5
200-50010191.0
300-5058592.4
400-5107093.7
500-5156294.5

Data sourced from similar studies on benzylamine derivatives and presented here as a representative example.

Table 2: Weight Loss Data for Steel in 1M HCl with this compound at 313 K

Inhibitor Concentration (ppm)Corrosion Rate (mg/cm²h)Inhibition Efficiency (%)
01.25-
1000.2381.6
2000.1389.6
3000.1092.0
4000.0893.6
5000.0794.4

Data compiled from studies on this compound and related compounds.[1][2]

Table 3: Thermodynamic Parameters for the Adsorption of this compound on Steel in 1M HCl

ParameterValue
ΔG°ads (kJ/mol)-35 to -40
ΔH°ads (kJ/mol)-20 to -25
ΔS°ads (J/mol·K)45 to 55

These values indicate a spontaneous and exothermic adsorption process, characteristic of chemisorption.[1][2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Weight Loss Measurement

  • Objective: To determine the corrosion rate of steel in the presence and absence of the inhibitor.

  • Materials:

    • Steel coupons of known composition (e.g., 0.14% C, 0.27% Mn, 0.13% Si, 0.09% S, 0.36% P, 0.017% Cu, and balance Fe) and dimensions (e.g., 5cm x 3cm x 0.3cm).[2]

    • 1M Hydrochloric Acid (HCl) solution.

    • This compound (analytical grade).

    • Acetone, ethanol, and distilled water for cleaning.

    • Abrasive paper (e.g., silicon carbide paper of various grades).

    • Analytical balance (±0.1 mg).

    • Water bath or thermostat.

  • Protocol:

    • Mechanically polish the steel coupons with abrasive papers of increasing grit size, degrease with acetone, rinse with ethanol, and finally with distilled water.

    • Dry the coupons and store them in a desiccator.

    • Weigh the coupons accurately using an analytical balance.

    • Prepare 1M HCl solutions with and without various concentrations of this compound (e.g., 100, 200, 300, 400, 500 ppm).

    • Immerse the pre-weighed coupons in the respective test solutions for a specified period (e.g., 6 hours) at a constant temperature (e.g., 313 K).

    • After the immersion period, retrieve the coupons, rinse with distilled water, and clean with a specific cleaning solution (e.g., a solution containing 20% NaOH and 200 g/L zinc dust) to remove corrosion products.

    • Rinse the cleaned coupons with distilled water, dry them, and re-weigh.

    • Calculate the weight loss, corrosion rate (CR), and inhibition efficiency (IE%) using the following equations:

      • Weight Loss (ΔW) = Initial Weight - Final Weight

      • Corrosion Rate (CR) = ΔW / (A * t) where A is the surface area of the coupon and t is the immersion time.

      • Inhibition Efficiency (IE%) = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] * 100

2. Potentiodynamic Polarization

  • Objective: To study the effect of the inhibitor on the anodic and cathodic corrosion reactions and to determine electrochemical parameters.

  • Materials:

    • Potentiostat/Galvanostat.

    • Three-electrode corrosion cell:

      • Working Electrode (WE): Steel sample with a defined exposed area.

      • Counter Electrode (CE): Platinum or graphite rod.

      • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

    • 1M HCl solution with and without various concentrations of this compound.

  • Protocol:

    • Prepare the working electrode by embedding a steel specimen in an insulating resin, leaving a known surface area exposed.

    • Polish the exposed surface of the WE as described in the weight loss protocol.

    • Assemble the three-electrode cell with the WE, CE, and RE immersed in the test solution.

    • Allow the system to stabilize for a certain period (e.g., 30 minutes) to reach a steady open-circuit potential (OCP).

    • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

    • Record the resulting current density as a function of the applied potential.

    • Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the Tafel plots of the anodic and cathodic branches of the polarization curve.

    • Calculate the inhibition efficiency (IE%) using the following equation:

      • Inhibition Efficiency (IE%) = [(Icorr_uninhibited - Icorr_inhibited) / Icorr_uninhibited] * 100

3. Electrochemical Impedance Spectroscopy (EIS)

  • Objective: To investigate the mechanism of corrosion inhibition and the properties of the protective film.

  • Materials:

    • Potentiostat/Galvanostat with a frequency response analyzer.

    • Three-electrode corrosion cell (as described for potentiodynamic polarization).

    • 1M HCl solution with and without various concentrations of this compound.

  • Protocol:

    • Set up the electrochemical cell and prepare the working electrode as in the potentiodynamic polarization experiment.

    • Allow the system to reach a steady OCP.

    • Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a range of frequencies (e.g., 100 kHz to 0.01 Hz).

    • Measure the impedance response of the system.

    • Represent the data using Nyquist and Bode plots.

    • Analyze the impedance spectra by fitting the data to an appropriate equivalent electrical circuit model to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).

    • Calculate the inhibition efficiency (IE%) using the following equation:

      • Inhibition Efficiency (IE%) = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] * 100

Mandatory Visualizations

Experimental Workflow for Corrosion Inhibitor Evaluation

G cluster_prep Sample Preparation cluster_exp Experimental Analysis cluster_electrochem cluster_analysis Data Analysis prep_steel Steel Coupon Preparation (Polishing, Degreasing, Washing, Drying) weight_loss Weight Loss Measurement prep_steel->weight_loss electrochem Electrochemical Measurements prep_steel->electrochem prep_solution Inhibitor Solution Preparation (Varying Concentrations in 1M HCl) prep_solution->weight_loss prep_solution->electrochem calc_cr Calculate Corrosion Rate & Inhibition Efficiency weight_loss->calc_cr pdp Potentiodynamic Polarization electrochem->pdp eis Electrochemical Impedance Spectroscopy electrochem->eis calc_electro Determine Ecorr, Icorr, Rct & Calculate Inhibition Efficiency pdp->calc_electro eis->calc_electro thermo Thermodynamic & Adsorption Isotherm Analysis calc_cr->thermo calc_electro->thermo mechanism Propose Inhibition Mechanism thermo->mechanism

Caption: Workflow for evaluating this compound as a corrosion inhibitor.

Proposed Mechanism of Action

This compound inhibits steel corrosion through adsorption onto the metal surface, a process that can be described by the Langmuir adsorption isotherm.[1] The molecule contains heteroatoms (Nitrogen and Oxygen) and a benzene ring, which are active sites for adsorption.[3] The inhibition is of a mixed type, meaning it affects both the anodic dissolution of iron and the cathodic hydrogen evolution reaction.

G cluster_inhibitor Inhibitor in Solution cluster_surface Steel Surface in HCl cluster_interaction Inhibition Mechanism cluster_result Outcome inhibitor This compound Molecule (Protonated in Acidic Solution) adsorption Adsorption of Inhibitor on Steel Surface inhibitor->adsorption Adsorption via N, O atoms and π-electrons steel Steel Surface (Fe) steel->adsorption anodic Anodic Reaction: Fe -> Fe²⁺ + 2e⁻ inhibition Corrosion Inhibition anodic->inhibition cathodic Cathodic Reaction: 2H⁺ + 2e⁻ -> H₂ cathodic->inhibition film Formation of a Protective Film adsorption->film film->anodic Blocks Anodic Sites film->cathodic Blocks Cathodic Sites film->inhibition Reduces Corrosion Rate

Caption: Proposed mechanism of corrosion inhibition by this compound.

References

Application of 2-Methoxymethyl-benzylamine in Studying Enzyme Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2-Methoxymethyl-benzylamine in the study of enzyme mechanisms, particularly focusing on its role as a potential inhibitor of monoamine oxidases (MAOs). Due to the limited direct experimental data on this compound, this document extrapolates from the well-established role of substituted benzylamines in enzyme inhibition studies.

Introduction

This compound is an organic compound featuring a benzylamine core with a methoxymethyl group at the ortho-position of the benzene ring.[1] Benzylamine and its derivatives are well-known substrates and inhibitors for a class of enzymes called amine oxidases, which includes the pharmacologically significant monoamine oxidases (MAO-A and MAO-B).[2][3][4] MAOs are crucial enzymes in the central nervous system, responsible for the degradation of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine.[2][5] Consequently, inhibitors of MAO are valuable tools in neuroscience research and are used clinically to treat depression and neurodegenerative diseases such as Parkinson's disease.[2][5]

The unique structural features of this compound, specifically the ortho-methoxymethyl group, make it an interesting candidate for studying enzyme-ligand interactions. The size, polarity, and hydrogen bonding capability of this substituent can influence its binding affinity and selectivity for the active site of enzymes like MAO.

Principle of Application: Studying MAO Inhibition

This compound can be investigated as a reversible or irreversible inhibitor of MAO-A and MAO-B. The primary amine of the benzylamine moiety is the key functional group that interacts with the flavin adenine dinucleotide (FAD) cofactor in the active site of MAO enzymes. The substituent on the aromatic ring can modulate the electronic properties and steric interactions of the molecule within the enzyme's active site, thereby influencing its inhibitory potency and selectivity.

The study of such inhibitors helps in understanding the topology of the enzyme's active site and the mechanism of substrate recognition and turnover. By determining the inhibitory constants (IC₅₀ and Kᵢ) and the mode of inhibition (competitive, non-competitive, or uncompetitive), researchers can gain insights into the structure-activity relationships (SAR) of potential drug candidates.

Hypothetical Data Presentation

Given the absence of specific published data for this compound, the following table presents hypothetical inhibitory activities against MAO-A and MAO-B, based on trends observed for other substituted benzylamines. These values are for illustrative purposes to guide potential experimental design.

CompoundTarget EnzymeIC₅₀ (µM) - HypotheticalKᵢ (µM) - HypotheticalMode of Inhibition - Postulated
This compound MAO-A15.57.8Competitive
This compound MAO-B2.81.3Competitive
Benzylamine (Reference)MAO-B>100-Substrate
Selegiline (Reference)MAO-B0.01-Irreversible
Clorgyline (Reference)MAO-A0.008-Irreversible

Disclaimer: The IC₅₀ and Kᵢ values for this compound are hypothetical and intended for illustrative purposes only. Experimental validation is required.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the inhibitory potential of this compound on MAO enzymes.

Protocol 1: In Vitro Fluorometric MAO Inhibition Assay

This protocol is adapted from standard fluorometric assays for MAO activity.[3]

Objective: To determine the IC₅₀ value of this compound for MAO-A and MAO-B.

Principle: The oxidative deamination of a substrate by MAO produces hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a fluorescent probe (e.g., Amplex Red) to produce a highly fluorescent product (resorufin), which can be measured. A decrease in fluorescence in the presence of the test compound indicates inhibition of MAO activity.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • This compound

  • MAO substrate: Kynuramine for MAO-A, Benzylamine for MAO-B

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • Assay Buffer: 0.1 M Sodium Phosphate, pH 7.4

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation: 530-560 nm, Emission: ~590 nm)

  • Reference inhibitors: Clorgyline (for MAO-A), Selegiline (for MAO-B)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in the assay buffer to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

  • Reaction Mixture Preparation: Prepare a working solution of the fluorescent probe and HRP in the assay buffer.

  • Assay Setup:

    • To each well of the 96-well plate, add 20 µL of the test compound dilution or reference inhibitor.

    • For control wells, add 20 µL of assay buffer (for total activity) or 20 µL of a potent inhibitor (for background).

    • Add 50 µL of the MAO enzyme solution (MAO-A or MAO-B) to all wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction: Add 30 µL of the MAO substrate solution to each well to start the reaction.

  • Measurement: Immediately place the plate in the microplate reader and measure the fluorescence intensity kinetically for 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control (total activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Enzyme Kinetics Study to Determine Mode of Inhibition

Objective: To determine the kinetic parameters (Kᵢ) and the mode of inhibition of this compound.

Principle: By measuring the initial reaction velocities at various substrate and inhibitor concentrations, a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]) can be generated. The pattern of the lines on this plot reveals the mode of inhibition (competitive, non-competitive, or uncompetitive).

Materials:

  • Same as Protocol 1, with a spectrophotometer or fluorometer.

Procedure:

  • Assay Setup: Set up a series of reactions with varying concentrations of the substrate (e.g., five concentrations around the Kₘ value of the substrate for the specific MAO isoform).

  • Inhibitor Concentrations: For each substrate concentration, run the assay with at least three different fixed concentrations of this compound (e.g., 0, IC₅₀/2, IC₅₀, and 2xIC₅₀).

  • Data Collection: Measure the initial reaction velocity for each combination of substrate and inhibitor concentration.

  • Data Analysis:

    • For each inhibitor concentration, plot 1/velocity (1/V) against 1/[substrate] (1/[S]).

    • Analyze the resulting Lineweaver-Burk plot:

      • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Kₘ increases).

      • Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Kₘ is unchanged).

      • Uncompetitive Inhibition: Lines are parallel (both Vmax and Kₘ decrease).

    • The Kᵢ value can be determined from secondary plots, such as a Dixon plot, or by fitting the data to the appropriate Michaelis-Menten equation for the determined mode of inhibition.

Visualizations

Experimental Workflow for MAO Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare this compound Dilutions add_compound Add Compound/Control to 96-well Plate prep_compound->add_compound prep_enzyme Prepare MAO Enzyme Solution add_enzyme Add MAO Enzyme prep_enzyme->add_enzyme prep_reagents Prepare Substrate & Detection Reagents add_substrate Add Substrate to Initiate Reaction prep_reagents->add_substrate add_compound->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate pre_incubate->add_substrate measure Measure Fluorescence Kinetically add_substrate->measure calc_rate Calculate Reaction Rates measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_ic50 Plot Dose-Response Curve & Determine IC50 calc_inhibition->plot_ic50 DA Dopamine MAOB MAO-B DA->MAOB Degradation Vesicle Synaptic Vesicle DA->Vesicle Packaging DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC H2O2 H₂O₂ (Oxidative Stress) MAOB->H2O2 Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->MAOB Inhibition DAT Dopamine Transporter (DAT) DAT->DA Synapse_DA Synaptic Dopamine Synapse_DA->DAT Reuptake G start Conduct Kinetic Assay (Vary [S] and [I]) plot Generate Lineweaver-Burk Plot (1/V vs 1/[S]) start->plot competitive Competitive Inhibition (Lines intersect on Y-axis) plot->competitive Vmax constant, Km increases noncompetitive Non-competitive Inhibition (Lines intersect on X-axis) plot->noncompetitive Vmax decreases, Km constant uncompetitive Uncompetitive Inhibition (Lines are parallel) plot->uncompetitive Vmax decreases, Km decreases

References

N-Alkylation of Benzylamines with Alkyl Halides: A Detailed Guide to Experimental Setup and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the N-alkylation of benzylamines with alkyl halides, a cornerstone reaction in synthetic organic chemistry and crucial for the development of novel pharmaceutical agents. The following sections detail various experimental setups, including direct alkylation and phase transfer catalysis, offering researchers a selection of methods to suit different substrates and desired outcomes.

Introduction

The N-alkylation of benzylamines is a fundamental transformation that introduces alkyl groups onto the nitrogen atom, leading to the synthesis of secondary and tertiary amines. These products are valuable intermediates and final products in the pharmaceutical, agrochemical, and fine chemical industries. The choice of experimental conditions, such as the base, solvent, and temperature, is critical to achieving high yields and selectivity, primarily to avoid over-alkylation to quaternary ammonium salts.[1][2] This guide outlines reliable methods for achieving controlled N-alkylation.

Experimental Protocols

Protocol 1: Direct N-Alkylation of Benzylamines with Alkyl Halides

This protocol describes a general and widely applicable method for the mono-N-alkylation of primary benzylamines. The use of a suitable base is crucial to neutralize the hydrohalic acid formed during the reaction, thus driving the equilibrium towards the product.[3]

Materials:

  • Benzylamine (or substituted benzylamine)

  • Alkyl halide (e.g., benzyl bromide, butyl iodide)

  • Base (e.g., K₂CO₃, Cs₂CO₃, NaHCO₃)[4][5]

  • Anhydrous solvent (e.g., Acetonitrile (ACN), N,N-Dimethylformamide (DMF))[6]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the benzylamine (1.0 equivalent).

  • Solvent and Base Addition: Add the anhydrous solvent, followed by the addition of the base (1.5-2.0 equivalents).

  • Inert Atmosphere: Flush the flask with an inert gas (e.g., nitrogen or argon).

  • Alkyl Halide Addition: Slowly add the alkyl halide (1.0-1.2 equivalents) to the stirred suspension at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with the reaction solvent.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated benzylamine.[7]

Protocol 2: N-Alkylation of Benzylamines under Phase Transfer Catalysis (PTC) Conditions

Phase transfer catalysis is a powerful technique for reactions involving reactants in immiscible phases. For the N-alkylation of benzylamines, this method often allows for the use of aqueous bases and organic solvents, simplifying the work-up procedure and often leading to cleaner reactions.[8]

Materials:

  • Benzylamine (or substituted benzylamine)

  • Alkyl halide

  • Aqueous base (e.g., 50% NaOH solution)

  • Organic solvent (e.g., Toluene, Dichloromethane (DCM))

  • Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide (TBAB), Benzyltriethylammonium chloride (BTEAC))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the benzylamine (1.0 equivalent), the organic solvent, and the phase transfer catalyst (0.05-0.1 equivalents).

  • Base and Alkyl Halide Addition: To the vigorously stirred mixture, add the aqueous base, followed by the dropwise addition of the alkyl halide (1.0-1.2 equivalents).

  • Reaction: Continue to stir the biphasic mixture vigorously at room temperature or with gentle heating. The reaction progress can be monitored by TLC or GC-MS.

  • Work-up: After the reaction is complete, separate the organic layer.

  • Extraction: Extract the aqueous layer with the organic solvent.

  • Washing and Drying: Combine the organic layers and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Concentration and Purification: Filter, concentrate under reduced pressure, and purify the residue by flash column chromatography to yield the N-alkylated product.

Data Presentation

The following tables summarize representative quantitative data for the N-alkylation of benzylamines with various alkyl halides under different experimental conditions.

Table 1: Direct N-Alkylation of Benzylamines

EntryBenzylamineAlkyl HalideBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1BenzylamineBenzyl BromideK₂CO₃ACNRT1295[4]
2p-MethoxybenzylamineBenzyl BromideCs₂CO₃DMFRT2498[4]
3Benzylaminen-Butyl IodideNaHCO₃DMF80688[5]
4BenzylamineEthyl BromideK₂CO₃ACN602485[6]

Table 2: N-Alkylation of Benzylamines under Phase Transfer Catalysis

EntryBenzylamineAlkyl HalideCatalystBase (aq.)SolventTemp. (°C)Time (h)Yield (%)Reference
1BenzylamineBenzyl ChlorideTBAB50% NaOHToluene50492[8]
2AnilineBenzyl BromideSDSNaHCO₃Water80198[5]
3Benzylaminen-Octyl BromideBTEAC50% KOHDCMRT889N/A

Note: SDS (Sodium dodecyl sulfate) can also act as a phase transfer catalyst in aqueous media.[5] N/A indicates a representative example based on general PTC principles.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described N-alkylation methods.

experimental_workflow_direct_alkylation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start add_reactants Add Benzylamine, Solvent, and Base start->add_reactants inert_atm Establish Inert Atmosphere add_reactants->inert_atm add_halide Add Alkyl Halide inert_atm->add_halide react Stir at Defined Temperature add_halide->react monitor Monitor Progress (TLC/LC-MS) react->monitor filter Filter Inorganic Salts monitor->filter Reaction Complete extract Extract with Organic Solvent filter->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify end Final Product purify->end

Caption: Workflow for Direct N-Alkylation of Benzylamines.

experimental_workflow_ptc cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start add_reactants Combine Benzylamine, Solvent, and PTC start->add_reactants add_base_halide Add Aqueous Base and Alkyl Halide add_reactants->add_base_halide react Vigorous Stirring add_base_halide->react monitor Monitor Progress (TLC/GC-MS) react->monitor separate Separate Organic Layer monitor->separate Reaction Complete extract Extract Aqueous Layer separate->extract wash_dry Wash and Dry Combined Organics extract->wash_dry concentrate_purify Concentrate and Purify wash_dry->concentrate_purify end Final Product concentrate_purify->end

Caption: Workflow for N-Alkylation using Phase Transfer Catalysis.

References

2-Methoxymethyl-benzylamine: A Versatile Intermediate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Methoxymethyl-benzylamine and its derivatives are increasingly recognized as valuable intermediates in the synthesis of complex pharmaceutical compounds. Their structural features allow for the construction of diverse molecular architectures, leading to the development of novel therapeutics. This document provides detailed application notes and experimental protocols for the use of this compound and related structures in two key areas: the synthesis of the important pharmaceutical intermediate 2-methoxymethyl-1,4-benzenediamine and the development of cutting-edge PD-1/PD-L1 inhibitors for cancer immunotherapy.

Application 1: Synthesis of 2-Methoxymethyl-1,4-benzenediamine

2-Methoxymethyl-1,4-benzenediamine is a crucial building block in the synthesis of various pharmaceutical compounds. Its preparation from precursors conceptually related to this compound is a well-documented process, often involving a multi-step synthesis.

Quantitative Data Summary

The following table summarizes the quantitative data for a typical multi-step synthesis of 2-methoxymethyl-1,4-benzenediamine, starting from 2-chlorobenzyl chloride.

StepReactionStarting MaterialProductTypical Yield (%)
1Nitration2-Chlorobenzyl chloride4-Nitro-2-chloromethyl-chlorobenzene-
2Methoxymethylation4-Nitro-2-chloromethyl-chlorobenzene4-Nitro-2-methoxymethyl-chlorobenzene~92%[1]
3Benzylamine Addition4-Nitro-2-methoxymethyl-chlorobenzene1-Benzylamino-2-(methoxymethyl)-4-nitrobenzene~86%[2]
4Hydrogenation1-Benzylamino-2-(methoxymethyl)-4-nitrobenzene2-Methoxymethyl-1,4-benzenediamine~85%[1]
Experimental Protocols

A detailed protocol for the synthesis of 2-methoxymethyl-1,4-benzenediamine is outlined below, based on established patent literature.[1][2]

Step 1: Synthesis of 4-Nitro-2-methoxymethyl-chlorobenzene

  • Methoxymethylation: 180.0g of 4-nitro-2-chloromethyl-chlorobenzene is stirred in 450ml of anhydrous methanol.

  • The mixture is heated to reflux.

  • A solution of 41.9g of sodium hydroxide in 270ml of methanol is added over one hour.

  • The mixture is stirred under reflux for an additional hour to complete the reaction.

  • Upon cooling, the product crystallizes and is filtered off. The filtrate can be concentrated to yield more product. The total product yield is approximately 165.4g.[1][2]

Step 2: Synthesis of 1-Benzylamino-2-(methoxymethyl)-4-nitrobenzene

  • 50.0g of 4-nitro-2-methoxymethyl-chlorobenzene and 52.12g of tetraethylammonium bromide are stirred in 79.72g of benzylamine.

  • The mixture is heated to approximately 125°C and stirred for 5 hours.

  • After the reaction, the solution is cooled slightly, and 200ml of toluene is added, followed by a solution of 35ml hydrochloric acid (25%) in 150ml of water.

  • After cooling to room temperature, the layers are separated.

  • Water is added to the organic layer to precipitate the product, which is then filtered and washed. The product yield is 57.5g.[1][2]

Step 3: Synthesis of 2-Methoxymethyl-1,4-benzenediamine

  • 20.0g of 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene, 0.4g of palladium on carbon (10%), and 15g of magnesium sulfate are suspended in 60ml of toluene.

  • The mixture is heated to 60-80°C and stirred under a hydrogen atmosphere (2-3 bar) for 30 minutes.

  • The catalyst is filtered off, and the filtrate is cooled to allow the product to crystallize.

  • The product is filtered, washed with cold toluene, and dried under vacuum. The product yield is 8.5g.[1]

Synthesis Workflow

Synthesis_of_2_Methoxymethyl_1_4_benzenediamine cluster_start Starting Material cluster_step1 Step 1: Nitration & Methoxymethylation cluster_step2 Step 2: Benzylamine Addition cluster_step3 Step 3: Hydrogenation 2_Chlorobenzyl_chloride 2-Chlorobenzyl chloride Nitro_intermediate 4-Nitro-2-methoxymethyl- chlorobenzene 2_Chlorobenzyl_chloride->Nitro_intermediate 1. HNO₃/H₂SO₄ 2. NaOH/MeOH Benzylamino_intermediate 1-Benzylamino-2-(methoxymethyl)- 4-nitrobenzene Nitro_intermediate->Benzylamino_intermediate Benzylamine, Et₄NBr, 125°C Final_Product 2-Methoxymethyl-1,4-benzenediamine Benzylamino_intermediate->Final_Product H₂, Pd/C, Toluene, 60-80°C

Caption: Synthesis of 2-Methoxymethyl-1,4-benzenediamine.

Application 2: Synthesis of Benzylamine-Derived PD-1/PD-L1 Inhibitors

A cutting-edge application of benzylamine derivatives is in the synthesis of small molecule inhibitors of the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction. This interaction is a key immune checkpoint that cancer cells exploit to evade the immune system. Blocking this pathway can restore T-cell activity against tumors.

Quantitative Data Summary

The following table presents representative data for the key steps in the synthesis of 2-arylmethoxy-4-(biphenyl-3-ylmethoxy)benzylamine derivatives, which are potent PD-1/PD-L1 inhibitors.

StepReactionStarting MaterialsProductTypical Yield (%)
1Suzuki-Miyaura CouplingAryl halide, Arylboronic acidBiphenyl intermediate60-80%[3]
2ReductionBiphenyl carboxylic acid/esterBiphenyl methanol50-70%[3]
3BrominationBiphenyl methanolBromomethyl biphenyl70-85%[3]
4Etherification2,4-Dihydroxybenzaldehyde, Bromomethyl biphenylAldehyde intermediate-
5Reductive AminationAldehyde intermediate, AmineFinal Benzylamine Derivative-
Experimental Protocols

The following is a general, representative protocol for the synthesis of 2-arylmethoxy-4-(biphenyl-3-ylmethoxy)benzylamine derivatives.

Step 1: Synthesis of the Biphenyl Core (Suzuki-Miyaura Coupling)

  • To a flask, add the aryl halide (e.g., 3-bromo-2-methylbenzoic acid), phenylboronic acid, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., sodium bicarbonate).[4]

  • Add a solvent system such as toluene and ethanol.[4]

  • Heat the mixture under an inert atmosphere (e.g., argon) at around 80°C for several hours.[4]

  • After cooling, the product is extracted with an organic solvent and purified by column chromatography.[4]

Step 2: Formation of the Benzylamine Moiety (Reductive Amination)

  • The aldehyde intermediate is dissolved in a suitable solvent like methanol.

  • The desired amine (e.g., a substituted benzylamine) is added, followed by a reducing agent such as sodium cyanoborohydride (NaBH₃CN).

  • Acetic acid is added to catalyze the imine formation.

  • The reaction is stirred at room temperature until completion.

  • The final product is isolated and purified.[3]

Logical Relationship of Synthesis

PD1_Inhibitor_Synthesis cluster_biphenyl Biphenyl Core Synthesis cluster_sidechain Side Chain Functionalization cluster_final Final Product Assembly A Aryl Halide C Suzuki-Miyaura Coupling A->C B Arylboronic Acid B->C D Biphenyl Intermediate C->D F Etherification D->F E 2,4-Dihydroxy- benzaldehyde E->F G Aldehyde Intermediate F->G I Reductive Amination G->I H Amine H->I J PD-1/PD-L1 Inhibitor I->J

Caption: Synthesis of Benzylamine-Derived PD-1/PD-L1 Inhibitors.

PD-1/PD-L1 Signaling Pathway

The therapeutic rationale for synthesizing benzylamine-derived PD-1/PD-L1 inhibitors lies in their ability to disrupt the immunosuppressive signaling cascade initiated by the binding of PD-L1 on tumor cells to the PD-1 receptor on T-cells.

PD1_Signaling_Pathway cluster_tumor Tumor Cell cluster_tcell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding SHP2 SHP-2 PD1->SHP2 Recruits TCR TCR PI3K_AKT PI3K/AKT Pathway TCR->PI3K_AKT Activates RAS_MEK_ERK RAS/MEK/ERK Pathway TCR->RAS_MEK_ERK Activates SHP2->PI3K_AKT Dephosphorylates (Inhibits) SHP2->RAS_MEK_ERK Dephosphorylates (Inhibits) T_Cell_Inactivation T-Cell Inactivation/ Exhaustion Inhibitor Benzylamine-Derived Inhibitor Inhibitor->PDL1 Blocks Binding

Caption: PD-1/PD-L1 Signaling and Inhibition.

References

Application Note: A Comprehensive Guide to the Reductive Amination of 2-Methoxy-4-methyl-benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol and in-depth scientific background for the reductive amination of 2-methoxy-4-methyl-benzaldehyde. Reductive amination is a cornerstone of modern synthetic chemistry, prized for its efficiency in forming carbon-nitrogen bonds, a critical step in the synthesis of numerous pharmaceutical compounds and bioactive molecules.[1][2][3] This guide will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure using sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent, and address crucial safety and handling considerations.[4][5] The information presented herein is intended to equip researchers with the necessary knowledge to successfully and safely perform this valuable transformation.

Introduction to Reductive Amination

Reductive amination, also known as reductive alkylation, is a powerful and versatile method for the synthesis of primary, secondary, and tertiary amines.[6] The process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.[2][7] This one-pot procedure is highly favored in organic synthesis as it circumvents the issue of overalkylation often encountered with direct alkylation of amines using alkyl halides.[1]

The choice of reducing agent is critical for the success of a reductive amination. The ideal reagent should selectively reduce the iminium ion in the presence of the starting carbonyl compound.[8] Sodium triacetoxyborohydride, NaBH(OAc)₃ (STAB), has emerged as a reagent of choice for this transformation due to its mild nature and remarkable selectivity for imines over aldehydes and ketones.[4][5][8] The steric and electron-withdrawing effects of the acetoxy groups moderate the reactivity of the borohydride, making it a highly effective and functional group tolerant reducing agent.[4]

Reaction Mechanism and Rationale

The reductive amination of 2-methoxy-4-methyl-benzaldehyde with a primary or secondary amine in the presence of sodium triacetoxyborohydride proceeds through a well-established two-step mechanism within a single pot:

  • Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield a protonated imine, known as an iminium ion. The formation of the imine is a reversible process and is often catalyzed by a weak acid.[2] In many STAB-mediated reductive aminations, a stoichiometric amount of acetic acid is added to facilitate this step.[4]

  • Hydride Reduction: The sodium triacetoxyborohydride then selectively delivers a hydride ion to the electrophilic carbon of the iminium ion, reducing it to the final amine product. The rate of reduction of the iminium ion is significantly faster than the reduction of the starting aldehyde, which is key to the high yields and clean reaction profiles observed with this method.[4]

Reductive_Amination_Mechanism cluster_0 Imine Formation cluster_1 Reduction Aldehyde 2-Methoxy-4-methyl-benzaldehyde Hemiaminal Hemiaminal Aldehyde->Hemiaminal + Amine Amine R-NH2 Amine->Hemiaminal Iminium_Ion Iminium Ion Hemiaminal->Iminium_Ion - H2O Iminium_Ion->Hemiaminal Final_Amine Final Amine Iminium_Ion->Final_Amine + NaBH(OAc)3 Water H2O STAB NaBH(OAc)3 STAB->Final_Amine

Caption: Mechanism of Reductive Amination.

Experimental Protocol

This protocol details a general procedure for the reductive amination of 2-methoxy-4-methyl-benzaldehyde with a generic primary amine. The quantities can be scaled as needed, with appropriate adjustments to reaction time and purification.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
2-Methoxy-4-methyl-benzaldehyde150.181.0150 mg
Primary Amine (e.g., Benzylamine)107.151.0 - 1.2107 - 129 mg
Sodium Triacetoxyborohydride (STAB)211.941.5318 mg
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)--5 mL
Saturated Sodium Bicarbonate Solution--As needed
Anhydrous Sodium Sulfate--As needed

Step-by-Step Procedure

Experimental_Workflow A 1. Dissolve aldehyde and amine in anhydrous solvent (DCE or DCM) under an inert atmosphere. B 2. Stir the mixture at room temperature for 20-30 minutes to allow for pre-formation of the imine. A->B C 3. Add Sodium Triacetoxyborohydride (STAB) portion-wise over 5 minutes. B->C D 4. Monitor the reaction progress by TLC or LC-MS. C->D E 5. Upon completion, quench the reaction with saturated sodium bicarbonate solution. D->E F 6. Extract the aqueous layer with the reaction solvent (e.g., DCM). E->F G 7. Combine organic layers, wash with brine, and dry over anhydrous sodium sulfate. F->G H 8. Filter and concentrate the organic phase under reduced pressure. G->H I 9. Purify the crude product by column chromatography on silica gel. H->I

Caption: Experimental workflow for reductive amination.

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-methoxy-4-methyl-benzaldehyde (150 mg, 1.0 mmol) and the primary amine (1.0-1.2 mmol).

  • Solvent Addition: Add 5 mL of an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).[4] Tetrahydrofuran (THF) can also be used.[9] Methanol is generally not recommended for use with STAB as it can cause decomposition.[5][10]

  • Imine Formation: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 20-30 minutes. This allows for the initial formation of the imine intermediate.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the reaction mixture in portions over 5 minutes. The addition may cause a slight exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed. Reaction times can vary from 1 to 24 hours depending on the reactivity of the amine.

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 10-15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the reaction solvent (e.g., DCM, 3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired secondary amine.

Safety and Handling Precautions

Sodium triacetoxyborohydride requires careful handling due to its reactivity.[11]

  • Moisture Sensitivity: STAB is moisture-sensitive and can release flammable gases upon contact with water.[11] It should be stored in a cool, dry place under an inert atmosphere.[11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling STAB.[12][13]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust.[11][12]

  • Quenching: The quenching of the reaction should be performed slowly and carefully to control the evolution of gas.

  • Disposal: Dispose of all chemical waste in accordance with local regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature.Allow the reaction to stir for a longer period. Gentle heating (e.g., to 40 °C) may be beneficial for less reactive substrates.
Poor quality of STAB.Use freshly opened or properly stored STAB.
Low Yield Incomplete imine formation.Add 1-2 equivalents of acetic acid to the reaction mixture to catalyze imine formation, especially with less nucleophilic amines.[4][9]
Side reactions.Ensure anhydrous conditions are maintained.
Impure Product Incomplete quenching or extraction.Ensure thorough quenching and extraction during the work-up.
Co-elution of impurities during chromatography.Optimize the eluent system for column chromatography. An acid-base extraction may be employed to isolate the amine product before chromatography.[14]

Conclusion

The reductive amination of 2-methoxy-4-methyl-benzaldehyde using sodium triacetoxyborohydride is a robust and highly efficient method for the synthesis of the corresponding secondary amines. The mild reaction conditions, high selectivity of the reducing agent, and operational simplicity make this protocol a valuable tool for researchers in synthetic and medicinal chemistry. By following the detailed procedure and adhering to the safety guidelines outlined in this application note, scientists can confidently employ this reaction to generate a wide array of valuable amine-containing compounds.

References

Generating azomethine ylides from benzylamine precursors

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Generation and Application of Azomethine Ylides from Benzylamine Precursors in Heterocyclic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

Azomethine ylides are highly valuable, transient 1,3-dipoles extensively used in organic synthesis for the construction of nitrogen-containing five-membered heterocycles through [3+2] cycloaddition reactions.[1][2] This methodology is particularly powerful for creating complex molecular architectures, such as pyrrolidines and spirooxindoles, which are core scaffolds in numerous natural products and pharmaceuticals.[3][4] This application note provides an in-depth guide to the generation of azomethine ylides from versatile benzylamine precursors. We will explore the underlying mechanistic principles, present a detailed, field-tested protocol for a one-pot, three-component synthesis of a spiropyrrolidine-oxindole, and discuss the critical parameters that govern reaction outcomes, including regioselectivity. The application of this chemistry in drug discovery will be highlighted, offering researchers a robust framework for leveraging this powerful synthetic tool.

Part 1: Mechanistic Principles of Azomethine Ylide Formation

The generation of azomethine ylides from benzylamine precursors is most commonly achieved through the condensation of the amine with a carbonyl compound, typically an aldehyde or a ketone. This process forms an iminium ion intermediate, which then generates the reactive 1,3-dipole. Due to their instability, these ylides are almost always generated in situ and immediately trapped by a suitable dipolarophile.[1][5]

A classic and highly effective example is the reaction between benzylamine and an isatin derivative. The key steps are:

  • Iminium Ion Formation: Benzylamine acts as a nucleophile, attacking the electrophilic C3-carbonyl of isatin. Subsequent dehydration leads to the formation of a reactive iminium ion.

  • Ylide Generation: A proton transfer (prototropy) from the carbon alpha to the nitrogen results in the formation of the azomethine ylide. This ylide is a resonance-stabilized species with a positive charge on the nitrogen and a negative charge delocalized over the two adjacent carbon atoms, making it an ideal 1,3-dipole.[1]

The structure of the resulting ylide can influence the stereochemical outcome of subsequent reactions.[6] The entire process is typically performed as a one-pot, multicomponent reaction, which is highly efficient in building molecular complexity.

Figure 1: Mechanism of Azomethine Ylide Generation.

Part 2: The [3+2] Cycloaddition Reaction

Once generated, the azomethine ylide readily participates in [3+2] cycloaddition reactions with a wide range of dipolarophiles (typically electron-deficient alkenes).[7] This reaction is a thermally allowed, concerted process that constructs a five-membered pyrrolidine ring with high stereoselectivity, potentially creating up to four new stereocenters in a single step.[1][3]

Controlling Regioselectivity

A significant challenge and opportunity in this reaction is controlling the regioselectivity. The azomethine ylide generated from isatin and benzylamine has two potential nucleophilic carbons.[8] The choice of which carbon attacks the dipolarophile determines the final substitution pattern of the pyrrolidine ring. Recent studies have shown that additives can dramatically and even reversibly control this outcome.[8][9]

  • With Water: Adding a controlled amount of water can favor one regioisomer. This is attributed to intermolecular hydrogen bonding between water and the carbonyl groups of the reactants, which stabilizes one transition state over the other.[8]

  • With Acid: The addition of a Brønsted acid, such as 4-nitrobenzoic acid, can reverse the regioselectivity, leading to the formation of the alternative regioisomer.[8] This is likely due to protonation events that alter the electronic nature and steric environment of the transition state.

This additive-controlled regioselectivity provides a powerful tool for generating diverse molecular scaffolds from the same set of starting materials.

Cycloaddition Workflow Start One-Pot Reaction Vessel (Isatin, Benzylamine, Dipolarophile) YlideGen In Situ Generation of Azomethine Ylide Start->YlideGen Additive Additive Selection Cyclo [3+2] Dipolar Cycloaddition Additive->Cyclo H2O Additive->Cyclo Acid YlideGen->Additive ProductA Regioisomer A Cyclo->ProductA Path A ProductB Regioisomer B Cyclo->ProductB Path B PurifyA Work-up & Purification ProductA->PurifyA PurifyB Work-up & Purification ProductB->PurifyB

Figure 2: General workflow for additive-controlled cycloaddition.

Part 3: Application Protocol: Synthesis of a Spiropyrrolidine-Oxindole

This protocol details a one-pot, three-component reaction for the synthesis of a 4'-acetyl-3',5'-diarylspiro[indoline-3,2'-pyrrolidin]-2-one derivative, adapted from methodologies reported in the literature.[8][9] This class of compounds is of high interest in medicinal chemistry.

Materials & Equipment
  • Reagents: Isatin, Benzylamine, Benzylideneacetone, Ethanol (absolute), Water (deionized), 4-Nitrobenzoic acid. All reagents should be of analytical grade.

  • Equipment: Round-bottom flask, magnetic stirrer hotplate, reflux condenser, thin-layer chromatography (TLC) plates (silica gel), column chromatography setup (silica gel), rotary evaporator, standard glassware.

Detailed Step-by-Step Methodology

Causality: This procedure is designed as a multicomponent reaction to maximize efficiency. Ethanol is chosen as a solvent for its ability to dissolve the reactants and facilitate the reaction at a moderate reflux temperature.

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add isatin (1.0 mmol, 1.0 equiv), benzylamine (1.0 mmol, 1.0 equiv), and benzylideneacetone (1.0 mmol, 1.0 equiv).

  • Solvent and Additive Addition:

    • For Regioisomer A (Water-assisted): Add 10 mL of absolute ethanol and water (5.0 mmol, 5.0 equiv).

    • For Regioisomer B (Acid-assisted): Add 10 mL of absolute ethanol and 4-nitrobenzoic acid (2.0 mmol, 2.0 equiv).

    Causality: The specific additive is crucial for directing the regioselectivity of the cycloaddition, as explained in Part 2. The stoichiometry is based on published optimized conditions.[8]

  • Reaction Execution: Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The consumption of starting materials and the appearance of a new, major product spot indicate reaction progression. Reactions are typically complete within 2-4 hours.

    Causality: TLC is a rapid and essential technique to determine the point of reaction completion, preventing the formation of side products from prolonged heating.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue is purified by column chromatography on silica gel. The specific eluent system will depend on the exact substrates used but a gradient of hexane/ethyl acetate (e.g., from 9:1 to 4:1) is a good starting point.

    Causality: Column chromatography is necessary to separate the desired product from unreacted starting materials, the additive, and any minor byproducts, yielding a compound of high purity.

  • Characterization: The structure and purity of the isolated product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry). The regiochemistry can be unequivocally determined by 2D NMR techniques (NOESY/ROESY) or X-ray crystallography.

Part 4: Data and Results Summary

The following table summarizes representative results for the 1,3-dipolar cycloaddition of the azomethine ylide generated from isatin and benzylamine with benzylideneacetone, demonstrating the powerful effect of additives on regioselectivity.

EntryIsatin (R)Dipolarophile (Ar)AdditiveConditionsYield (%)Ratio (4a:5a)Ref.
1HPhH₂O (5 equiv)EtOH, reflux8886:14[9]
2HPh4-NO₂PhCOOH (2 equiv)EtOH, reflux9030:70[9]
35-FPhH₂O (5 equiv)EtOH, reflux7974:26[9]
45-FPh4-NO₂PhCOOH (2 equiv)EtOH, reflux9238:62[9]
55-ClPhH₂O (5 equiv)EtOH, reflux6973:27[9]
65-ClPh4-NO₂PhCOOH (2 equiv)EtOH, reflux6732:68[9]
Table 1: Additive-controlled regioselectivity in the synthesis of spiropyrrolidine-oxindoles. Product '4a' refers to the 4'-acetyl regioisomer and '5a' refers to the 3'-acetyl regioisomer.

Part 5: Applications in Drug Discovery and Development

The pyrrolidine and spirooxindole motifs synthesized via azomethine ylide cycloadditions are privileged structures in medicinal chemistry.[2][3] Their rigid, three-dimensional frameworks are ideal for creating selective interactions with biological targets.

  • Spirooxindoles: This class of compounds is the core of numerous alkaloids and exhibits a wide range of biological activities, including potent inhibition of the p53-MDM2 interaction, which is a key target in cancer therapy.[8]

  • Pyrrolidines: The substituted pyrrolidine ring is a fundamental component of many FDA-approved drugs and natural products, displaying antiviral, antibacterial, and CNS-modulating activities.[2] The ability to rapidly generate libraries of complex pyrrolidines using this chemistry is invaluable for structure-activity relationship (SAR) studies in drug discovery programs.[3]

The presence of the azomethine group itself is found in a large number of drugs with diverse therapeutic applications, including antitumor, anti-infective, and antiviral agents.[10][11] The synthesis of complex molecules containing this functional group and its heterocyclic derivatives is therefore a cornerstone of modern pharmaceutical development.

Conclusion

The generation of azomethine ylides from benzylamine precursors offers a direct and highly adaptable route to valuable nitrogen-containing heterocycles. The one-pot, three-component [3+2] cycloaddition is a powerful and atom-economical method for constructing molecular complexity. The ability to control reaction outcomes, particularly regioselectivity, through the simple use of additives like water or acid, provides researchers with a versatile tool for synthesizing diverse compound libraries. This methodology holds significant promise for accelerating the discovery and development of new therapeutic agents.

References

Synthesis of Nitrogen-Containing Heterocycles Using Benzylamine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of quinolines and tetrahydro-β-carbolines, two classes of nitrogen-containing heterocycles with significant relevance in medicinal chemistry and materials science. The methodologies presented utilize benzylamine derivatives as key reagents or catalysts, highlighting modern, efficient, and environmentally conscious synthetic strategies.

Application Note 1: On-Water Synthesis of 2-Substituted Quinolines Using Benzylamine as a Nucleophilic Catalyst

This protocol describes an efficient and environmentally friendly "on-water" synthesis of 2-substituted quinolines from 2-aminochalcones, employing benzylamine as a nucleophilic catalyst.[1][2][3] This method offers several advantages, including simple operation, broad substrate scope, excellent yields, good functional group tolerance, and easy product isolation by simple filtration.[1][3] The catalyst can also be recycled, and the reaction is scalable for gram-scale synthesis.[1][2]

Experimental Protocol

General Procedure for the Synthesis of 2-Substituted Quinolines:

  • To a vial containing a magnetic stir bar, add the 2-aminochalcone derivative (0.5 mmol, 1.0 equiv).

  • Add deionized water (2.5 mL).

  • Add benzylamine (5.4 µL, 0.05 mmol, 0.1 equiv).

  • Seal the vial and stir the reaction mixture vigorously at 80 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Collect the solid product by filtration.

  • Wash the solid with deionized water.

  • Dry the product under vacuum to afford the desired 2-substituted quinoline.

Data Presentation

Table 1: Synthesis of Various 2-Substituted Quinolines using Benzylamine Catalyst [1]

Entry2-Aminochalcone Derivative (R)ProductTime (h)Yield (%)
1Phenyl2-Phenylquinoline1299
24-Methylphenyl2-(p-Tolyl)quinoline1298
34-Methoxyphenyl2-(4-Methoxyphenyl)quinoline1299
44-Chlorophenyl2-(4-Chlorophenyl)quinoline1297
54-Bromophenyl2-(4-Bromophenyl)quinoline1298
64-Nitrophenyl2-(4-Nitrophenyl)quinoline2496
72-Thienyl2-(Thiophen-2-yl)quinoline1295
82-Furyl2-(Furan-2-yl)quinoline1294

Reaction conditions: 2-aminochalcone (0.5 mmol), benzylamine (10 mol%), water (2.5 mL), 80 °C.

Signaling Pathways and Experimental Workflows

reaction_mechanism_quinoline cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 2_aminochalcone 2-Aminochalcone conjugate_adduct Conjugate Adduct 2_aminochalcone->conjugate_adduct + Benzylamine (Conjugate Addition) benzylamine Benzylamine benzylamine->conjugate_adduct iminium_ion Iminium Ion Intermediate conjugate_adduct->iminium_ion Intramolecular Condensation quinoline 2-Substituted Quinoline iminium_ion->quinoline Elimination benzylamine_regenerated Benzylamine (regenerated) iminium_ion->benzylamine_regenerated

Caption: Proposed mechanism for the benzylamine-catalyzed synthesis of quinolines.

experimental_workflow_quinoline start Start: Combine Reactants reaction Heat and Stir in Water (80°C) start->reaction monitoring Monitor by TLC reaction->monitoring workup Cool to Room Temperature monitoring->workup filtration Filter the Solid Product workup->filtration washing Wash with Deionized Water filtration->washing drying Dry Under Vacuum washing->drying product Final Product: 2-Substituted Quinoline drying->product

Caption: Experimental workflow for the on-water synthesis of quinolines.

Application Note 2: Pictet-Spengler Synthesis of Tetrahydro-β-carbolines

The Pictet-Spengler reaction is a classic method for synthesizing tetrahydro-β-carbolines and tetrahydroisoquinolines.[4][5] This protocol details the synthesis of tetrahydro-β-carbolines from the condensation of a tryptamine derivative (a β-arylethylamine) with an aldehyde, followed by an acid-catalyzed intramolecular cyclization.[5][6][7] This reaction is fundamental in the synthesis of numerous alkaloids and pharmacologically active compounds.

Experimental Protocol

General Procedure for the Synthesis of Tetrahydro-β-carbolines:

  • Dissolve the tryptamine derivative (1.0 equiv) in a suitable solvent (e.g., methanol, water, or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)).[6][7]

  • Add the aldehyde (1.0-1.2 equiv).

  • Add an acid catalyst (e.g., L-tartaric acid (0.5 equiv) or trifluoroacetic acid (TFA)) if required.[7] Some reactions proceed efficiently in HFIP without an additional catalyst.[6]

  • Stir the reaction mixture at the specified temperature (room temperature to reflux) for the required time.[6][7]

  • Monitor the reaction by TLC.

  • Upon completion, if the product crystallizes, it can be isolated by filtration.[7]

  • Alternatively, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure tetrahydro-β-carboline.

Data Presentation

Table 2: Synthesis of Various Tetrahydro-β-carbolines via Pictet-Spengler Reaction [6][7]

EntryTryptamine DerivativeAldehydeSolvent/CatalystTime (h)Yield (%)
1TryptamineBenzaldehydeWater / L-tartaric acid2440 (crystalline)
2Tryptamine4-MethoxybenzaldehydeWater / L-tartaric acid2440 (crystalline)
3TryptamineCyclohexanecarboxaldehydeWater / L-tartaric acid2445 (crystalline)
4TryptamineBenzaldehydeHFIP895
5Tryptamine4-NitrobenzaldehydeHFIP598
65-MethoxytryptamineBenzaldehydeHFIP892
7L-tryptophan methyl ester4-NitrobenzaldehydeHFIP3.598

Signaling Pathways and Experimental Workflows

reaction_mechanism_pictet_spengler cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product tryptamine Tryptamine Derivative schiff_base Schiff Base tryptamine->schiff_base + Aldehyde - H₂O aldehyde Aldehyde aldehyde->schiff_base iminium_ion Iminium Ion schiff_base->iminium_ion Protonation (H+) spirocycle Spirocyclic Intermediate iminium_ion->spirocycle Intramolecular Electrophilic Attack thbc Tetrahydro-β-carboline spirocycle->thbc Rearomatization (-H+) experimental_workflow_pictet_spengler start Start: Dissolve Tryptamine Derivative add_reagents Add Aldehyde and Catalyst start->add_reagents reaction Stir at Specified Temperature add_reagents->reaction monitoring Monitor by TLC reaction->monitoring workup Product Isolation monitoring->workup purification Purification (if necessary) workup->purification product Final Product: Tetrahydro-β-carboline purification->product

References

Catalytic Routes to Substituted Benzylamines: Application Notes and Protocols for Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted benzylamines are a cornerstone of medicinal chemistry and materials science, appearing as crucial structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The efficient and selective synthesis of these compounds is, therefore, a topic of paramount importance. This document provides detailed application notes and experimental protocols for key catalytic methods used in the synthesis of substituted benzylamines, with a focus on practicality, efficiency, and substrate scope.

Introduction to Catalytic Methods

Modern synthetic chemistry has moved beyond classical stoichiometric methods towards more atom-economical and sustainable catalytic processes. For the synthesis of benzylamines, several powerful catalytic strategies have emerged, including:

  • Borrowing Hydrogen Catalysis: This elegant methodology utilizes alcohols as alkylating agents for amines, with water as the only byproduct. A metal catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then undergoes condensation with the amine. The resulting imine is subsequently reduced by the catalyst using the borrowed hydrogen.

  • Reductive Amination: A widely used and versatile method, reductive amination involves the reaction of a carbonyl compound with an amine to form an imine or enamine, which is then reduced to the corresponding amine. This can be performed in a stepwise or one-pot fashion and can be catalyzed by transition metals or enzymes.

  • Cross-Coupling and C-H Functionalization Reactions: These advanced methods allow for the direct formation of C-N bonds by coupling aryl or benzyl precursors with an amine source. C-H functionalization is particularly attractive as it avoids the need for pre-functionalized starting materials.

This guide will delve into specific protocols for each of these areas, providing researchers with the necessary information to apply these techniques in their own laboratories.

Comparative Data of Catalytic Methods

The choice of synthetic method often depends on factors such as substrate scope, functional group tolerance, reaction conditions, and catalyst cost. The following tables summarize quantitative data for various catalytic systems described in the literature, providing a basis for comparison.

Table 1: Transition Metal-Catalyzed Borrowing Hydrogen for N-Benzylation
Catalyst SystemAmine SubstrateAlcohol SubstrateBaseSolventTemp (°C)Time (h)Yield (%)Reference
[Ru(p-cymene)Cl₂]₂ / dppfAnilineBenzyl alcoholK₂CO₃Toluene1102495[1]
[Ru(p-cymene)Cl₂]₂ / DPEphos4-MethoxyanilineBenzyl alcoholK₂CO₃Toluene1102498[1]
[CpIrI₂]₂AnilineBenzyl alcoholNoneWater1001291[2]
[CpIrCl₂]₂PiperidineBenzyl alcoholNa₂CO₃Toluene1001295[3]
Pd(OAc)₂ / TPPMS2-AminopyridineBenzyl alcoholNoneWater801685[4]
NiCl₂(PPh₃)₂AnilineBenzyl alcoholKOtBuDioxane1002492[5]
Table 2: Reductive Amination for Benzylamine Synthesis
Catalyst SystemCarbonyl SubstrateAmine SourceReducing Agent/H₂ SourceSolventTemp (°C)Time (h)Yield (%)Reference
Fe₃(CO)₁₂Benzaldehydep-Anisidinei-PrOH/H₂Oi-PrOH1002495[6]
Fe/(N)SiC4-Methoxyacetophenoneaq. NH₃H₂ (6.5 MPa)Water1402085[7]
Reductive Aminase (RedAm)BenzaldehydeIsopropylamineGlucose/GDHBuffer (pH 8)3024>99 (conv.)[8]
Ancestral Imine ReductaseBiaryl dialdehydeNH₃Glucose/GDHBuffer302499 (conv.)[9]
Table 3: Cross-Coupling and C-H Functionalization for Benzylamine Synthesis
Catalyst SystemAryl/Alkyl SubstrateAmine Source/Coupling PartnerConditionsSolventTemp (°C)Time (h)Yield (%)Reference
CuI / 1,10-phenanthrolineEthylbenzeneBenzophenone imine(tBuO)₂ (oxidant)Chlorobenzene904885[10][11]
[(bipy)₂Ni₂(μ-Cl)₂Cl₂(H₂O)₂]1-Iodo-4-methoxybenzeneN-Boc-glycine NHP esterZn (reductant), Me₃SiClDMArt278[12]
Pd(OAc)₂ / MPAHA ligandrac-BenzylamineArylboronic acidAg₂CO₃, BQt-AmylOH501548 (K.R.)[13]

Experimental Protocols

The following sections provide detailed, step-by-step protocols for representative catalytic methods.

Protocol 1: Ruthenium-Catalyzed Borrowing Hydrogen N-Alkylation of Aniline with Benzyl Alcohol

This protocol is based on the work of Williams and co-workers and describes the synthesis of N-benzylaniline.[1]

Materials:

  • [Ru(p-cymene)Cl₂]₂ (dichloro(p-cymene)ruthenium(II) dimer)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Aniline

  • Benzyl alcohol

  • Potassium carbonate (K₂CO₃)

  • Toluene, anhydrous

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add [Ru(p-cymene)Cl₂]₂ (6.1 mg, 0.01 mmol, 0.5 mol%), dppf (11.1 mg, 0.02 mmol, 1 mol%), and K₂CO₃ (414 mg, 3.0 mmol).

  • Add a magnetic stir bar to the flask.

  • Evacuate the flask and backfill with argon (repeat this cycle three times).

  • Via syringe, add anhydrous toluene (10 mL), followed by aniline (0.18 mL, 2.0 mmol) and benzyl alcohol (0.25 mL, 2.4 mmol).

  • Fit the flask with a reflux condenser and heat the reaction mixture to 110 °C with vigorous stirring.

  • Maintain the reaction at this temperature for 24 hours. Monitor the reaction progress by TLC or GC-MS if desired.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford N-benzylaniline.

Protocol 2: Iron-Catalyzed Reductive Amination of Benzaldehyde

This protocol describes a sustainable, hydrogen-free reductive amination using an iron carbonyl complex.[6]

Materials:

  • Triiron dodecacarbonyl (Fe₃(CO)₁₂)

  • Benzaldehyde

  • p-Anisidine

  • Isopropanol (i-PrOH)

  • Water

  • Screw-cap reaction vial

  • Magnetic stirrer and heating plate

Procedure:

  • In a screw-cap reaction vial, combine benzaldehyde (102 µL, 1.0 mmol) and p-anisidine (148 mg, 1.2 mmol).

  • Add Fe₃(CO)₁₂ (20 mg, 0.04 mmol, 4 mol%) to the vial.

  • Add a magnetic stir bar.

  • Add isopropanol (2 mL) and water (0.2 mL) to the vial.

  • Seal the vial tightly with a Teflon-lined cap.

  • Place the vial on a pre-heated heating plate at 100 °C and stir the mixture.

  • Continue heating and stirring for 24 hours.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (e.g., hexane/ethyl acetate) to yield the desired N-benzyl-4-methoxyaniline.

Protocol 3: Copper-Catalyzed Synthesis of α-Substituted Primary Benzylamines

This protocol details a cross-dehydrogenative coupling (CDC) to synthesize α-phenylethylamine hydrochloride.[10][11]

Materials:

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Benzophenone imine

  • Ethylbenzene

  • Di-tert-butyl peroxide ((tBuO)₂)

  • Chlorobenzene

  • Hydrochloric acid (e.g., 3M in methanol)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

Step 1: C-H Amination

  • To a dry reaction tube, add CuI (1.9 mg, 0.01 mmol, 1 mol%) and 1,10-phenanthroline (3.6 mg, 0.02 mmol, 2 mol%).

  • Add a magnetic stir bar.

  • Seal the tube, and evacuate and backfill with an inert atmosphere (e.g., nitrogen or argon).

  • Add chlorobenzene (0.5 mL), benzophenone imine (168 µL, 1.0 mmol), ethylbenzene (1.3 mL, 10 mmol), and di-tert-butyl peroxide (737 µL, 4.0 mmol).

  • Place the sealed tube in a preheated oil bath at 90 °C and stir for 48 hours.

  • After cooling to room temperature, concentrate the reaction mixture in vacuo.

Step 2: Deprotection 7. Dissolve the crude residue in methanol. 8. Add an excess of 3M HCl in methanol and stir at room temperature for 1-2 hours. 9. Concentrate the mixture under reduced pressure. 10. Triturate the residue with diethyl ether to precipitate the hydrochloride salt. 11. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain α-phenylethylamine hydrochloride.

Visualizing Catalytic Cycles and Workflows

Understanding the underlying mechanisms and experimental setups is crucial for troubleshooting and adapting these protocols. The following diagrams, generated using Graphviz, illustrate these concepts.

Borrowing Hydrogen Catalysis

Borrowing_Hydrogen cluster_cycle Catalytic Cycle cluster_reactants Overall Reaction Catalyst [M]-H₂ M_cat [M] Catalyst->M_cat + H₂ Imine R-N=CHR' M_cat->Catalyst - H₂ Aldehyde R'CHO Aldehyde->Imine + RNH₂ - H₂O Product RNH-CH₂R' Imine->Product Reduction Water H₂O Alcohol R'CH₂OH Alcohol->Aldehyde Oxidation Amine RNH₂

Caption: Generalized catalytic cycle for Borrowing Hydrogen N-alkylation.

Reductive Amination Pathway

Reductive_Amination cluster_reactants Inputs cluster_reaction Reaction Pathway cluster_product Output Carbonyl Aldehyde/Ketone (R₂C=O) Imine Imine Intermediate (R₂C=NR') Carbonyl->Imine + Amine - H₂O Amine Amine (R'NH₂) Amine->Imine ReducingAgent Reducing Agent (e.g., H₂, Hydride) Product Substituted Amine (R₂CH-NHR') ReducingAgent->Product Imine->Product + Reducing Agent

Caption: Logical flow of a one-pot reductive amination reaction.

General Experimental Workflow

Experimental_Workflow A 1. Setup Reaction (Flask, Inert Gas) B 2. Add Catalyst & Reagents A->B C 3. Heat & Stir (Reaction Time) B->C D 4. Reaction Quench & Work-up C->D E 5. Purification (e.g., Chromatography) D->E F 6. Characterization (NMR, MS) E->F

Caption: A typical workflow for catalytic synthesis experiments.

Conclusion

The catalytic synthesis of substituted benzylamines offers a diverse toolbox for the modern chemist. Borrowing hydrogen catalysis provides an atom-economical route from readily available alcohols. Reductive amination remains a robust and versatile strategy with both chemical and biocatalytic options. Finally, C-H functionalization and cross-coupling reactions represent the cutting edge of synthetic efficiency, minimizing the need for substrate pre-functionalization. By understanding the principles and practical details outlined in these notes, researchers can effectively implement these powerful methods to accelerate their research and development endeavors.

References

Application Notes and Protocols for the Synthesis of Isoquinoline Alkaloids Using 2-Methoxymethyl-benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of isoquinoline alkaloids utilizing 2-methoxymethyl-benzylamine as a key starting material. The methodologies described herein are primarily based on the Schlittler-Muller modification of the Pomeranz-Fritsch reaction, a robust and versatile method for constructing the isoquinoline core.

Introduction

Isoquinoline alkaloids represent a large and diverse family of natural products and synthetic compounds with a wide range of biological activities, making them attractive targets in drug discovery and development. The isoquinoline scaffold is a core structural motif in numerous pharmaceuticals. The use of substituted benzylamines, such as this compound, in the Schlittler-Muller synthesis allows for the introduction of substituents at the C1 position of the isoquinoline ring, providing a pathway to a variety of functionalized derivatives.

This document outlines the synthetic strategy, provides detailed experimental procedures, and presents expected outcomes for the synthesis of isoquinoline alkaloids from this compound.

Synthetic Strategy: The Schlittler-Muller Modification

The synthesis of 1-substituted isoquinolines from a benzylamine derivative is effectively achieved through the Schlittler-Muller modification of the Pomeranz-Fritsch reaction.[1][2] This method involves the condensation of a substituted benzylamine with a glyoxal acetal to form an imine, which then undergoes an acid-catalyzed cyclization to yield the isoquinoline ring system.[1][3]

The overall workflow for the synthesis of a 1-substituted isoquinoline from this compound is depicted below.

workflow Experimental Workflow cluster_synthesis Synthesis of Intermediate cluster_cyclization Cyclization and Aromatization cluster_purification Purification A This compound C Condensation to form Imine Intermediate A->C B Glyoxal diethyl acetal B->C D Acid-Catalyzed Cyclization C->D E Dehydration/Aromatization D->E F 1-(Chloromethyl)isoquinoline (Example Product) E->F G Work-up and Extraction F->G H Column Chromatography G->H I Pure Isoquinoline Alkaloid H->I

Caption: Experimental workflow for the synthesis of isoquinoline alkaloids.

Reaction Pathway

The chemical transformation involves the initial formation of an N-(2,2-diethoxyethyl)-2-(methoxymethyl)benzylamine intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to form the dihydroisoquinoline, followed by aromatization.

reaction_pathway Reaction Pathway reactant1 This compound C9H13NO reaction1 reactant1:f0->reaction1 reactant2 Glyoxal diethyl acetal C6H14O3 reactant2:f0->reaction1 intermediate Imine Intermediate N-(2,2-diethoxyethyl)-2-(methoxymethyl)benzylamine reaction2 intermediate->reaction2 cyclized_intermediate Dihydroisoquinoline Intermediate reaction3 cyclized_intermediate->reaction3 product 1-Substituted Isoquinoline reaction1->intermediate Condensation (-H2O) reaction2->cyclized_intermediate Acid-Catalyzed Cyclization reaction3->product Aromatization (-EtOH, -H2O)

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methoxymethyl-benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Methoxymethyl-benzylamine synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the common reductive amination route from 2-methoxymethylbenzaldehyde.

Issue 1: Low or No Yield of this compound

Potential Cause Troubleshooting/Solution
Inefficient Imine Formation The equilibrium between the aldehyde/amine and the imine may not be favored. Ensure anhydrous conditions, as water can inhibit imine formation. Consider adding a dehydrating agent or removing water azeotropically. Acid catalysis (e.g., a catalytic amount of acetic acid) can promote imine formation, but excess acid can protonate the amine, rendering it non-nucleophilic.[1]
Reduction of the Starting Aldehyde The reducing agent may be too reactive and preferentially reduce the 2-methoxymethylbenzaldehyde to 2-methoxymethylbenzyl alcohol. Use a milder reducing agent that is more selective for the imine intermediate, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN).[2] Control the reaction temperature; lower temperatures can favor imine formation over aldehyde reduction.
Inactive Reducing Agent The hydride reagent may have degraded due to improper storage or handling. Use a fresh bottle of the reducing agent and ensure it is handled under an inert atmosphere if it is moisture-sensitive.
Suboptimal Reaction Temperature The reaction temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to side reactions. The optimal temperature can vary depending on the specific reagents and solvent used. A typical temperature range for reductive amination is room temperature to 60-70°C.[3]
Incorrect Stoichiometry An incorrect molar ratio of reactants can lead to low yield. Ensure the stoichiometry of the aldehyde, amine source, and reducing agent is correct. A slight excess of the amine source and reducing agent is often used.

Issue 2: Formation of Significant Byproducts

Potential Cause Troubleshooting/Solution
Formation of a Secondary Amine (Dibenzylamine derivative) The newly formed primary amine can react with another molecule of the aldehyde to form a secondary amine. Use a large excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia) to favor the formation of the primary amine. Maintain a low concentration of the primary amine product as it forms, for example, by slow addition of the reducing agent.
Formation of 2-Methoxymethylbenzyl Alcohol As mentioned previously, this occurs when the reducing agent reduces the starting aldehyde. Use a milder, more selective reducing agent like NaBH(OAc)3.
Formation of Hydrobenzamide-type Trimers In the presence of ammonia, benzaldehydes can form trimers like hydrobenzamide, which can be a competing pathway to the desired imine formation.[4][5] Careful control of reaction conditions, such as temperature and reactant concentrations, can minimize this.

Issue 3: Difficulty in Product Purification

| Potential Cause | Troubleshooting/Solution | | Presence of Unreacted Starting Material | Incomplete reaction can leave unreacted 2-methoxymethylbenzaldehyde in the crude product. Monitor the reaction progress using TLC or another suitable analytical technique to ensure the reaction goes to completion. | | Similar Polarity of Product and Byproducts | The desired product and byproducts like the corresponding secondary amine or alcohol may have similar polarities, making separation by column chromatography challenging. Optimize the reaction to minimize byproduct formation. Consider converting the amine product to its hydrochloride salt to alter its solubility and facilitate separation.[6] | | Product is an Oil | this compound is often an oil, which can make handling and purification more difficult than for a crystalline solid. Vacuum distillation can be an effective purification method for oily products.[7] |

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of this compound?

A1: The yield can vary significantly depending on the synthetic route and reaction conditions. A reported synthesis involving the reductive amination of 2-methoxy-4-methyl-benzaldehyde with ammonium formate gives a total yield of 61% for the final product over three steps.[8] Yields for reductive amination reactions in general can range from 60% to as high as 98% under optimized conditions.[3]

Q2: What is the best reducing agent for the reductive amination step?

A2: The choice of reducing agent is critical for the success of the reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent for reductive amination as it is mild, selective for imines over aldehydes, and does not require acidic conditions.[9] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic. Sodium borohydride (NaBH₄) can be used, but it can also reduce the starting aldehyde, so the reaction conditions must be carefully controlled, often by performing the reaction in a stepwise manner.[2]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. A spot for the starting aldehyde (2-methoxymethylbenzaldehyde) should disappear and a new spot for the product amine should appear. Staining with an appropriate indicator, such as ninhydrin, can help visualize the amine product.

Q4: What are the key parameters to control for improving the yield?

A4: The key parameters to control are:

  • Temperature: To balance the rate of reaction and minimize side reactions.

  • Solvent: Anhydrous solvents are generally preferred to promote imine formation.

  • pH: For imine formation, a slightly acidic pH is often optimal.

  • Stoichiometry of reactants: The molar ratios of the aldehyde, amine source, and reducing agent should be optimized.

Q5: What are some alternative synthetic routes to this compound?

A5: While reductive amination is a common method, other routes could include the Gabriel synthesis from 2-methoxymethylbenzyl halide, although this is limited to primary amines and can involve harsh conditions.[3] Another possibility is the reduction of 2-methoxymethylbenzonitrile.

Data Presentation

Table 1: Comparison of Synthetic Methods for Benzylamines

MethodTypical Yield (%)Reaction Time (h)Temperature (°C)Key AdvantagesKey Disadvantages
Reductive Amination 60 - 98%0.5 - 460 - 70Wide substrate scope, one-pot procedure, mild conditions.Requires a suitable reducing agent, potential for over-alkylation.[3]
Gabriel Synthesis 60 - 79%3 - 5RefluxHigh purity of primary amine, avoids over-alkylation.Limited to primary amines, harsh hydrolysis conditions.
Direct Alkylation 81 - 82%~130 - 100Simple procedure.Often results in a mixture of primary, secondary, and tertiary amines.

Experimental Protocols

Protocol 1: Reductive Amination of 2-Methoxymethylbenzaldehyde with Ammonium Formate

This protocol is adapted from a patented procedure.[8]

  • Heat 3.5 moles of ammonium formate to approximately 170°C and maintain for 2 hours.

  • Cool the reaction mixture to 120°C.

  • Add 0.7 moles of 2-methoxymethylbenzaldehyde to the reaction mixture.

  • Stir the reaction at 120°C for 5 hours.

  • Cool the reaction mixture to room temperature and pour it into 1000 mL of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ether).

  • Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Mandatory Visualization

Synthesis_Workflow General Synthesis Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction cluster_purification Workup and Purification 2-Methoxymethylbenzaldehyde 2-Methoxymethylbenzaldehyde Reductive_Amination Reductive Amination 2-Methoxymethylbenzaldehyde->Reductive_Amination Amine Source Amine Source (e.g., Ammonium Formate) Amine Source->Reductive_Amination Workup Aqueous Workup (Extraction, Washing, Drying) Reductive_Amination->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound via reductive amination.

Troubleshooting_Low_Yield Troubleshooting Low Yield Low_Yield Low Yield of Product Check_Starting_Materials Check Starting Materials (Purity, Stoichiometry) Low_Yield->Check_Starting_Materials Analyze_Crude_Mixture Analyze Crude Mixture (TLC, NMR) Low_Yield->Analyze_Crude_Mixture Optimize_Conditions Optimize Reaction Conditions Check_Starting_Materials->Optimize_Conditions Identify_Byproducts Identify Byproducts Analyze_Crude_Mixture->Identify_Byproducts Aldehyde_Reduction Aldehyde Reduction Product Found Identify_Byproducts->Aldehyde_Reduction Yes Secondary_Amine Secondary Amine Found Identify_Byproducts->Secondary_Amine Yes Identify_Byproducts->Optimize_Conditions No obvious byproducts Change_Reducing_Agent Use Milder Reducing Agent (e.g., NaBH(OAc)3) Aldehyde_Reduction->Change_Reducing_Agent Increase_Amine_Source Increase Excess of Amine Source Secondary_Amine->Increase_Amine_Source Change_Reducing_Agent->Optimize_Conditions Increase_Amine_Source->Optimize_Conditions

Caption: A logical workflow for troubleshooting low yield in the synthesis.

References

Technical Support Center: N-Alkylation of Benzylamines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding side reactions encountered during the N-alkylation of benzylamines.

Troubleshooting Guide

This section addresses specific problems researchers may face during the N-alkylation of benzylamines, offering potential causes and actionable solutions.

Q1: My reaction is producing a significant amount of di- and tri-alkylated products. How can I improve the selectivity for mono-alkylation?

Possible Causes:

  • The mono-alkylated benzylamine product is often more nucleophilic than the starting primary amine, leading to further alkylation.[1][2]

  • The stoichiometry of the alkylating agent to the amine is too high.

  • The reaction conditions (e.g., base, temperature) favor over-alkylation.[3]

Solutions:

  • Stoichiometry Control: Use a large excess of the primary benzylamine relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant starting amine.[1]

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, which can help minimize over-alkylation.

  • Choice of Base: The base used can significantly influence the selectivity. Cesium bases, such as cesium carbonate (Cs₂CO₃), have been shown to be highly effective in promoting selective mono-N-alkylation.[1][3]

  • Alternative Methodologies: Consider using reductive amination, which is a reliable method for controlling the degree of alkylation and avoiding the formation of quaternary ammonium salts.[1][4][5][6]

Q2: I am observing the formation of N-formylated byproducts in my reaction. What is the cause and how can I prevent it?

Possible Causes:

  • This is a common side reaction in Leuckart-Wallach reactions where formic acid or its derivatives are used as the reducing agent.[4] The reaction can produce N-formylated derivatives instead of the free amine.[4]

Solutions:

  • Hydrolysis Step: The N-formyl group can typically be removed by a subsequent hydrolysis step under acidic or basic conditions to yield the desired free amine.[7]

  • Alternative Reducing Agents: If avoiding the formylated byproduct is critical, consider using a different reductive amination method that does not employ formic acid, such as the Eschweiler-Clarke reaction (for methylation) or catalytic hydrogenation.[5][6][8]

Q3: My reaction yield is low, and I've identified byproducts like toluene and benzene. What is happening?

Possible Causes:

  • When using benzyl alcohols as the alkylating agent in a borrowing hydrogen methodology, side reactions such as hydrogenolysis of the benzyl alcohol to toluene can occur.[9]

  • Decarbonylation of the intermediate benzaldehyde can lead to the formation of benzene.[9]

Solutions:

  • Catalyst and Condition Optimization: The choice of catalyst and reaction conditions is crucial. For example, with a Raney Ni catalyst, increasing the catalyst amount can lead to more pronounced hydrogenolysis and decarbonylation side reactions.[9] It is important to optimize the catalyst loading, temperature, and reaction time to favor the desired N-alkylation.

  • Substrate to Catalyst Ratio: Carefully adjust the substrate-to-catalyst ratio to minimize these side reactions.[9]

Q4: The reaction is not proceeding to completion, and I have a lot of unreacted starting material. What could be the issue?

Possible Causes:

  • Insufficiently Strong Base: The base may not be strong enough to effectively deprotonate the amine, thus hindering the reaction.[1]

  • Low Temperature: The reaction may require higher temperatures to proceed at a practical rate.[10]

  • Steric Hindrance: Bulky substituents on either the benzylamine or the alkylating agent can slow down the reaction.

  • Poor Solubility: The reactants may not be sufficiently soluble in the chosen solvent.

Solutions:

  • Base Selection: Switch to a stronger or more soluble base. For example, cesium carbonate is often more effective than potassium carbonate.[1][3]

  • Increase Temperature: Gradually increase the reaction temperature while monitoring for the formation of degradation products.

  • Solvent Choice: Select a solvent in which all reactants are soluble at the reaction temperature. Polar aprotic solvents like DMF or DMSO can be effective.[11]

  • Catalyst: For challenging alkylations, the addition of a catalyst such as potassium iodide can be beneficial.[11]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the N-alkylation of benzylamines?

The most prevalent side reaction is over-alkylation , where the initially formed secondary amine reacts further with the alkylating agent to produce a tertiary amine, and potentially a quaternary ammonium salt.[2][12] Other common side reactions, particularly in specific named reactions, include the formation of N-formylated byproducts (Leuckart-Wallach reaction)[4], and in reactions involving benzyl alcohols, hydrogenolysis to toluene and decarbonylation to benzene.[9]

Q2: How can I avoid the formation of quaternary ammonium salts?

The formation of quaternary ammonium salts is the result of the tertiary amine product acting as a nucleophile. Reductive amination methods, such as the Eschweiler-Clarke or Leuckart-Wallach reactions, are designed to stop at the tertiary amine stage and do not produce quaternary ammonium salts.[5][6][13] This is because it is impossible for the tertiary amine to form another imine or iminium ion intermediate required for the final reduction step.[6]

Q3: What is the "borrowing hydrogen" methodology, and what are its potential side reactions?

The borrowing hydrogen (or hydrogen autotransfer) methodology is an environmentally friendly approach for N-alkylation using alcohols as alkylating agents. The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde, which then reacts with the amine to form an imine. The "borrowed" hydrogen is then used to reduce the imine to the desired alkylated amine, with water as the only byproduct.

Potential side reactions include:

  • Over-alkylation of the desired amine product.[14]

  • Hydrogenolysis of the benzyl alcohol to toluene.[9]

  • Decarbonylation of the intermediate benzaldehyde to benzene.[9]

Q4: Can I use reductive amination to synthesize primary benzylamines?

Synthesizing primary amines via reductive amination of aldehydes or ketones with ammonia can be challenging. The primary amine product can further react with the carbonyl compound to form secondary and tertiary amines.[4] To favor the formation of the primary amine, a large excess of ammonia is generally required.[4]

Data Presentation

Table 1: Influence of Reaction Parameters on the N-Alkylation of Benzyl Alcohol with Ammonia

ParameterConditionConversion (%)Primary Amine Selectivity (%)Key Side ProductsReference
Catalyst Amount (Raney Ni) 50 mg~60~55Dibenzylamine, Toluene, Benzene[9]
200 mg8361Dibenzylamine, Toluene, Benzene[9]
400 mg>95<10Toluene, Benzene[9]
Temperature 160 °C~70~50Dibenzylamine, Toluene[9]
170 °C~80~58Dibenzylamine, Toluene[9]
180 °C8361Dibenzylamine, Toluene[9]
Ammonia Equivalents 1.3~75~45Dibenzylamine[9]
3.98361Dibenzylamine[9]
7.8~85~65Dibenzylamine[9]

Table 2: Effect of Base on the N-Alkylation of p-Methoxybenzylamine with Benzyl Bromide

BaseYield of Secondary Amine (%)Yield of Tertiary Amine (%)Reference
Cs₂CO₃980[3]
K₂CO₃3160[3]
Na₂CO₃2565[3]
Li₂CO₃2071[3]
NaH4348[3]
No Base1015[3]

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination (Eschweiler-Clarke Type)

This protocol is a general representation and may require optimization for specific substrates.

Materials:

  • Primary or secondary benzylamine (1.0 eq)

  • Aqueous formaldehyde (37%, 1.1 eq)

  • Formic acid (1.8 eq)

  • Dichloromethane (DCM)

  • 1M HCl

  • Water

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To the benzylamine, add formic acid and the aqueous formaldehyde solution.

  • Heat the reaction mixture to 80 °C for 18 hours.

  • Cool the mixture to room temperature.

  • Add water and 1M HCl, then extract with DCM.

  • Basify the aqueous phase to pH 11 and extract with DCM.

  • Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the tertiary amine.[15]

Protocol 2: Catalytic N-Alkylation using the Borrowing Hydrogen Method

This protocol is a general example and requires optimization for specific substrates and catalysts.

Materials:

  • Benzylamine (1.0 eq)

  • Benzyl alcohol (1.2 eq)

  • Appropriate metal catalyst (e.g., Ni/Al₂O₃-SiO₂)

  • Ammonia source if starting from alcohol and ammonia (e.g., aq. NH₃)

  • Solvent (e.g., t-amyl alcohol)

  • Reaction vessel suitable for the required temperature and pressure

Procedure:

  • In a reaction vessel, combine the benzylamine, benzyl alcohol, catalyst, and solvent.

  • Seal the vessel and heat to the desired temperature (e.g., 140-180 °C) for the specified time (e.g., 18 hours).[9]

  • Monitor the reaction progress using a suitable technique (e.g., GC-FID).

  • Upon completion, cool the reaction mixture to room temperature.

  • Work up the reaction by filtering the catalyst and removing the solvent under reduced pressure.

  • Purify the product, for example, by column chromatography.[9]

Visualizations

Side_Reactions Start Benzylamine + Alkylating Agent Desired Mono-alkylated Benzylamine Start->Desired Main Reaction Other Other Side Products Start->Other e.g., Hydrogenolysis, Decarbonylation Over1 Di-alkylated Benzylamine Desired->Over1 Over-alkylation Over2 Tri-alkylated Benzylamine Over1->Over2 Further Over-alkylation

Caption: Main reaction pathway versus common side reactions.

Troubleshooting_Workflow Problem Low Yield or Impure Product Analysis Analyze Byproducts (GC-MS, NMR) Problem->Analysis Overalkylation Over-alkylation Products Detected? Analysis->Overalkylation Stoichiometry Adjust Stoichiometry (excess amine) Overalkylation->Stoichiometry Yes StartMaterial Starting Material Byproducts Detected? Overalkylation->StartMaterial No Base Change Base (e.g., Cs₂CO₃) Stoichiometry->Base Success Improved Yield/ Purity Base->Success Conditions Optimize Conditions (Temp, Catalyst) StartMaterial->Conditions Yes NoReaction No Reaction? StartMaterial->NoReaction No Conditions->Success Reagents Check Reagent Purity & Reaction Setup NoReaction->Reagents Yes Reagents->Success

Caption: Troubleshooting workflow for N-alkylation issues.

Logical_Relationships Conditions Reaction Conditions Temp Temperature Conditions->Temp Base Base Strength/ Solubility Conditions->Base Stoich Amine:Alkylating Agent Ratio Conditions->Stoich Mono Mono-alkylation (Desired) Temp->Mono Optimal Other Other Byproducts Temp->Other Too High Base->Mono High (e.g., Cs+) Poly Poly-alkylation (Side Product) Base->Poly Low (e.g., K+) Stoich->Mono High Stoich->Poly Low Outcome Reaction Outcome Mono->Outcome Poly->Outcome Other->Outcome

Caption: Influence of parameters on product distribution.

References

Technical Support Center: Optimization of Reaction Conditions for Benzylamine Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzylamine derivatization. This guide is designed for researchers, scientists, and professionals in drug development who utilize benzylamine as a substrate in various chemical modifications. Our goal is to provide practical, field-tested insights and solutions to common challenges encountered during experimental work. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address your potential queries.

Section 1: Foundational Knowledge & Reagent Quality

This section addresses the most critical, yet often overlooked, aspect of any successful derivatization: the quality of your starting materials.

Q1: My reaction is giving multiple unexpected byproducts and a low yield. I suspect my benzylamine. How can I assess its purity and purify it if necessary?

A1: This is the most common starting point for troubleshooting. Benzylamine is susceptible to oxidation and condensation over time, especially if not stored properly under an inert atmosphere.[1] Impurities can competitively react with your derivatizing agent, leading to a complex product mixture.

  • Causality: The primary amine of benzylamine can oxidize to form benzaldehyde and other related compounds. Two benzylamine molecules can also condense to form an imine dimer.[1] These impurities are often visible as a yellowing of the typically colorless liquid.

  • Purity Assessment: A simple Thin Layer Chromatography (TLC) analysis is the quickest way to check for impurities. A pure sample should show a single spot. Multiple spots indicate the presence of degradation products.[1]

  • Purification Protocol (Vacuum Distillation):

    • Drying: Before distillation, dry the benzylamine over potassium hydroxide (KOH) or sodium hydroxide (NaOH) pellets to remove water.[1]

    • Apparatus: Set up a standard vacuum distillation apparatus. Using a short path distillation head is often sufficient.

    • Conditions: Benzylamine has a boiling point of 184-185 °C at atmospheric pressure.[2][3][4] To prevent thermal degradation, it is best to distill it under reduced pressure (e.g., ~80-85 °C at 10-15 mmHg).

    • Collection: Collect the middle fraction, which should be a clear, colorless liquid. Discard the initial lower-boiling fraction and the higher-boiling residue.

  • Expert Tip: For particularly stubborn impurities, you can dissolve the benzylamine in a solvent like diethyl ether and precipitate it as the hydrochloride salt by adding HCl in ether. The salt can be filtered, washed, and then free-based using a strong base like NaOH to regenerate the purified amine.[1]

Section 2: Troubleshooting Acylation Reactions (e.g., Benzoylation)

Acylation, particularly forming benzamides, is a frequent derivatization used to make benzylamine more suitable for analysis by HPLC-UV or LC-MS by adding a strong chromophore or improving chromatographic behavior.[5][6][7][8]

Q2: I am performing a benzoylation of benzylamine with benzoyl chloride for HPLC analysis, but my chromatogram shows a large early-eluting peak and a small product peak. What's happening?

A2: This classic symptom points to incomplete derivatization and/or hydrolysis of the derivatizing reagent. The large, early-eluting peak is likely hydrolyzed benzoyl chloride (benzoic acid), which is highly polar.[5]

  • Causality (The Schotten-Baumann Reaction): This reaction is a nucleophilic acyl substitution. The amine attacks the carbonyl carbon of the acyl chloride.[2] A base is required to neutralize the HCl byproduct, which would otherwise protonate the starting benzylamine, rendering it non-nucleophilic and halting the reaction.[9]

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for incomplete acylation.

Q3: Why is the choice of base so critical in acylation reactions?

A3: The base plays two crucial roles: it acts as an acid scavenger and maintains the nucleophilicity of the benzylamine.[9]

  • Mechanism: The reaction produces one equivalent of HCl. Without a base, this HCl will protonate a molecule of benzylamine to form benzylammonium chloride. This salt is no longer a nucleophile and will not react with the benzoyl chloride, effectively reducing your active starting material concentration by half and stalling the reaction.

  • Common Choices:

    • Aqueous Base (e.g., NaHCO₃, NaOH): Used in the classic Schotten-Baumann reaction. This is effective and inexpensive. The reaction occurs at the interface of the organic and aqueous layers, so vigorous stirring is essential.[5][9]

    • Organic Base (e.g., Pyridine, Triethylamine): Used in anhydrous conditions. Pyridine can also act as a nucleophilic catalyst, accelerating the reaction. Pyridine is often used for acetylations.[9]

  • Trustworthiness Check: The pH of the reaction mixture should remain basic throughout the addition of the acyl chloride. You can spot-test the aqueous layer with pH paper during the reaction.

Detailed Protocol: Benzoylation of Benzylamine for HPLC-UV Analysis[6]

This protocol is designed to create a stable benzamide derivative with strong UV absorbance.

ParameterSpecificationRationale
Solvent Acetonitrile or Dichloromethane (anhydrous)Aprotic solvent to dissolve reagents without reacting.
Base 0.1 M Sodium Bicarbonate (NaHCO₃)Inexpensive and effective acid scavenger.
Derivatizing Agent Benzoyl Chloride (or similar)Provides the chromophore for UV detection.
Reaction Time 20 minutesSufficient for complete reaction at room temperature.
Temperature Room Temperature (~25°C)Mild conditions prevent side reactions.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a standard solution of your purified benzylamine in a suitable solvent like a water/methanol mix (e.g., 10 µg/mL).

  • Aliquot Sample: In a microcentrifuge tube or vial, place 100 µL of your benzylamine standard solution.

  • Add Base: Add 200 µL of 0.1 M sodium bicarbonate solution. Vortex for 10 seconds to ensure the solution is alkaline.[5]

  • Add Reagent: Prepare a 10 mg/mL solution of benzoyl chloride in anhydrous acetonitrile. This solution must be prepared fresh daily. Add 100 µL of this solution to your sample vial.[5]

  • Reaction: Immediately vortex the mixture vigorously for 1 minute. Allow the reaction to proceed at room temperature for 20 minutes.[5]

  • Termination: Stop the reaction by adding 50 µL of 2 M HCl. This neutralizes the excess base and quenches any unreacted benzoyl chloride by rapid hydrolysis.[5]

  • Filtration & Analysis: Filter the final solution through a 0.45 µm syringe filter into an HPLC vial and inject 10-20 µL into the system.

Section 3: Troubleshooting Reductive Amination

Reductive amination is a cornerstone of synthetic chemistry for creating substituted amines. It involves reacting benzylamine with an aldehyde or ketone to form an imine, which is then reduced.[10]

Q4: I'm trying to perform a reductive amination with benzylamine and a ketone, but I'm getting very low conversion and recovering my starting material. What are the common pitfalls?

A4: Low conversion in reductive amination often stems from issues with imine formation or the choice of reducing agent.[11][12]

  • Causality: The reaction is an equilibrium. Imine formation is favored by removing the water that is formed as a byproduct. The subsequent reduction of the imine drives the reaction to completion. If the imine doesn't form efficiently, there is nothing for the reducing agent to reduce.

  • Key Optimization Parameters:

    • pH Control: Imine formation is typically fastest under mildly acidic conditions (pH 4-5).[10] This protonates the carbonyl oxygen, making the carbon more electrophilic, but does not fully protonate the amine, which would kill its nucleophilicity. Acetic acid is a common catalyst.

    • Water Removal: For difficult substrates, using a dehydrating agent like molecular sieves or a Dean-Stark apparatus can be necessary to drive the imine formation equilibrium forward.

    • Choice of Reducing Agent: The reducing agent must be selective. It needs to reduce the C=N bond of the imine but not the C=O bond of the starting ketone/aldehyde.[10]

Reducing AgentUse Case & Rationale
Sodium Borohydride (NaBH₄) A strong reducing agent. Best used in a two-step process: form the imine first, then add NaBH₄. If added all at once, it can reduce the starting carbonyl.[10]
Sodium Cyanoborohydride (NaBH₃CN) A weaker, more selective reducing agent. It is stable at acidic pH and can be added in a one-pot reaction as it will preferentially reduce the imine in the presence of the carbonyl. Caution: Highly toxic HCN gas can be evolved at low pH. [10]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) A mild and highly effective reagent for one-pot reductive aminations. It is less toxic than NaBH₃CN and often gives higher yields.[11]
  • Expert Tip: Monitor the imine formation by TLC or NMR before adding the reducing agent. If you don't see the imine forming, adjusting the pH or adding a dehydrating agent is a better strategy than simply extending the reaction time or adding more reducing agent.[12]

Caption: Key steps in a successful reductive amination.

Section 4: Derivatization for Gas Chromatography (GC)

For GC analysis, the polar amine group of benzylamine must be derivatized to increase its volatility and thermal stability.[13][14]

Q5: I need to analyze benzylamine using GC. What is the best derivatization strategy?

A5: The two most common strategies are silylation and acylation.

  • Silylation: This involves replacing the active hydrogens on the amine with a trimethylsilyl (TMS) group.[14]

    • Reagents: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is a powerful silylation agent that can derivatize amines. It is often used with a catalyst like TMCS (trimethylchlorosilane).[13]

    • Mechanism: The reagent replaces the N-H protons with a non-polar TMS group, which lowers the boiling point and prevents the polar amine from interacting with active sites in the GC system, thus improving peak shape.[13][14]

    • General Protocol (Silylation with BSTFA): [13]

      • Evaporate your sample extract containing benzylamine to complete dryness under a stream of nitrogen. The absence of water is critical.

      • Add 50 µL of an anhydrous solvent (e.g., pyridine, acetonitrile) and 50 µL of BSTFA (+1% TMCS).

      • Cap the vial tightly and heat at 70°C for 30 minutes.

      • Cool to room temperature and inject 1 µL into the GC-MS.

  • Acylation: Similar to the process for HPLC, but using a more volatile acylating agent.

    • Reagent: TFAA (Trifluoroacetic anhydride) is commonly used. The resulting trifluoroacetamide is highly volatile.[13]

    • General Protocol (Acylation with TFAA): [13]

      • Evaporate the sample extract to dryness.

      • Add 100 µL of a solvent like ethyl acetate and 50 µL of TFAA.

      • Cap and heat at 60°C for 15 minutes.

      • Evaporate the excess reagent and solvent under nitrogen.

      • Reconstitute in a non-polar solvent (e.g., hexane) for injection.

References

Technical Support Center: Purification of Crude 2-Methoxymethyl-benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Methoxymethyl-benzylamine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

Common impurities depend on the synthetic route employed. For synthesis via reductive amination of 2-methoxymethylbenzaldehyde, impurities may include:

  • Unreacted starting materials: 2-methoxymethylbenzaldehyde.

  • Side-products: Dibenzylamine derivatives from over-alkylation.

  • Reagent-derived impurities: Residual reducing agents and their by-products.

Impurities can also arise from the degradation of the product, such as oxidation products.

Q2: What are the primary methods for purifying crude this compound?

The primary purification techniques for this compound include:

  • Vacuum Distillation: Effective for removing non-volatile impurities.

  • Acid-Base Extraction: A classical and effective method to separate the basic amine from neutral and acidic impurities.

  • Recrystallization of its salt: Converting the amine to a salt (e.g., hydrochloride) and recrystallizing it is a powerful technique for achieving high purity.

  • Column Chromatography: Useful for separating closely related impurities.

Q3: What are the known physical properties of this compound?

Summarized physical properties are presented in the table below. Note that the boiling point is not well-documented in the literature but is expected to be higher than that of the structurally similar 2-methoxybenzylamine.

PropertyValueReference
Molecular Weight151.21 g/mol
FormSolid
Boiling Point> 227 °C (estimated)[1]

Troubleshooting Guides

Vacuum Distillation

Problem: Bumping or uneven boiling during distillation.

  • Cause: Insufficient agitation or superheating.

  • Solution: Use a magnetic stir bar and ensure vigorous stirring. A capillary bubbler can also be used to introduce a fine stream of inert gas to ensure smooth boiling.

Problem: The product is not distilling at the expected temperature.

  • Cause: The vacuum is not low enough, or there is a leak in the system.

  • Solution: Check all joints and connections for leaks. Ensure the vacuum pump is operating efficiently. Use a manometer to monitor the pressure accurately.

Problem: The product darkens or decomposes during distillation.

  • Cause: The distillation temperature is too high.

  • Solution: Improve the vacuum to lower the boiling point. Ensure the heating mantle is not set to an excessively high temperature.

Acid-Base Extraction

Problem: An emulsion forms between the organic and aqueous layers.

  • Cause: Vigorous shaking or the presence of surfactants.

  • Solution: Add a small amount of brine (saturated NaCl solution) to break the emulsion. Gentle swirling instead of vigorous shaking can prevent emulsion formation.

Problem: Low recovery of the amine after extraction.

  • Cause: Incomplete extraction from the organic layer or incomplete basification to regenerate the free amine.

  • Solution: Perform multiple extractions with the acidic solution. Ensure the aqueous layer containing the amine salt is made sufficiently basic (pH > 12) before back-extracting with an organic solvent.

Recrystallization of the Hydrochloride Salt

Problem: The product oils out instead of crystallizing.

  • Cause: The solution is supersaturated, or the cooling rate is too fast.

  • Solution: Add a small amount of additional solvent and gently heat to redissolve the oil. Allow the solution to cool more slowly. Seeding with a small crystal of the pure product can induce crystallization.

Problem: The crystals are very fine and difficult to filter.

  • Cause: Rapid crystallization.

  • Solution: Allow the solution to cool slowly to promote the growth of larger crystals.

Problem: The yield is low.

  • Cause: The chosen solvent is too good a solvent for the salt, even at low temperatures.

  • Solution: Use a solvent system where the salt has high solubility at high temperatures and low solubility at low temperatures. A co-solvent system (e.g., ethanol/ether) can be optimized.

Column Chromatography

Problem: The amine streaks on the silica gel column.

  • Cause: Interaction of the basic amine with the acidic silica gel.

  • Solution: Use silica gel that has been treated with a base, such as triethylamine. Alternatively, add a small percentage of a basic modifier (e.g., 0.5-1% triethylamine or ammonia in methanol) to the eluent.[2]

Problem: Poor separation of the product from impurities.

  • Cause: The eluent system is not optimal.

  • Solution: Systematically vary the polarity of the eluent. A gradient elution from a non-polar solvent to a more polar solvent system may be necessary. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before running the column.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or dichloromethane.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract three times with 1M hydrochloric acid. The basic amine will move into the aqueous layer as its hydrochloride salt.

  • Separation: Combine the aqueous extracts. The organic layer containing neutral impurities can be discarded.

  • Basification: Cool the aqueous solution in an ice bath and make it basic (pH > 12) by the slow addition of a concentrated sodium hydroxide solution.

  • Back-Extraction: Extract the free amine from the basic aqueous solution three times with fresh organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization of the Hydrochloride Salt
  • Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent like isopropanol or ethanol. Add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent) dropwise with stirring until the solution is acidic.

  • Crystallization: The hydrochloride salt may precipitate directly. If not, the solution can be cooled in an ice bath to induce crystallization. The addition of a less polar co-solvent like diethyl ether can also promote precipitation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

  • Regeneration of Free Amine (Optional): If the free amine is desired, the purified salt can be dissolved in water, basified with a strong base, and extracted with an organic solvent as described in the acid-base extraction protocol.

Visualizations

PurificationWorkflow Crude Crude this compound Dissolve Dissolve in Organic Solvent Crude->Dissolve AcidExtract Acidic Extraction (1M HCl) Dissolve->AcidExtract SeparateLayers Separate Layers AcidExtract->SeparateLayers OrganicLayer Organic Layer (Neutral Impurities) SeparateLayers->OrganicLayer Discard AqueousLayer Aqueous Layer (Amine Salt) SeparateLayers->AqueousLayer Basify Basify (NaOH) AqueousLayer->Basify BackExtract Back-Extraction (Organic Solvent) Basify->BackExtract DryConcentrate Dry and Concentrate BackExtract->DryConcentrate PureAmine Pure this compound DryConcentrate->PureAmine

Caption: Workflow for the purification of this compound using acid-base extraction.

TroubleshootingDistillation Start Problem: Uneven Boiling Cause1 Cause: Insufficient Agitation Start->Cause1 Cause2 Cause: Superheating Start->Cause2 Solution1 Solution: Increase Stirring Rate Cause1->Solution1 Solution2 Solution: Use Capillary Bubbler Cause2->Solution2

Caption: Troubleshooting logic for uneven boiling during vacuum distillation.

References

Troubleshooting low yields in azomethine ylide cycloaddition reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with azomethine ylide cycloaddition reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My azomethine ylide cycloaddition reaction is resulting in a low yield. What are the common causes?

Low yields in azomethine ylide cycloadditions can stem from several factors related to the generation of the ylide and the cycloaddition step itself. The most common issues include:

  • Inefficient Ylide Generation: The in-situ generation of the azomethine ylide is a critical step. If the ylide is not formed efficiently, the overall yield will be low. This can be due to:

    • Presence of Water: For ylides generated from the condensation of an aldehyde and an amine, water is a byproduct. Its presence can shift the equilibrium back to the starting materials.[1]

    • Suboptimal Reaction Conditions: Temperature and reaction time play a crucial role. For thermally generated ylides from aziridines, the temperature must be sufficient for ring-opening but not so high as to cause decomposition.[2]

    • Improper Base/Catalyst: When generating ylides by deprotonation of an iminium salt, the choice and amount of base are critical. For metal-catalyzed variants, the catalyst selection and loading are key.[3][4]

  • Ylide Instability and Side Reactions: Azomethine ylides are often transient species.[5] They can undergo side reactions such as dimerization or decomposition if not trapped efficiently by the dipolarophile.

  • Poor Reactivity of the Dipolarophile: The electronic nature of the dipolarophile significantly impacts the reaction rate. Electron-deficient alkenes and alkynes are typically more reactive towards the HOMO of the azomethine ylide.[2][6] Unactivated or electron-rich dipolarophiles may require more forcing conditions or may not react at all in intermolecular reactions.[1]

  • Steric Hindrance: Bulky substituents on either the azomethine ylide precursor or the dipolarophile can sterically hinder the cycloaddition, leading to lower yields.[7]

  • Suboptimal Solvent Choice: The polarity of the solvent can influence the stability of the ylide and the transition state of the cycloaddition, thereby affecting the reaction rate and yield.[8][9]

Q2: How can I improve the generation of the azomethine ylide from an aldehyde and an α-amino acid/ester?

This is one of the most common methods for generating azomethine ylides.[2] To optimize ylide formation:

  • Water Removal: When using an α-amino ester, the condensation reaction to form the intermediate imine produces water. It is crucial to remove this water to drive the equilibrium towards the imine, which then forms the ylide. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or xylene.[1]

  • Decarboxylative Method: Using an α-amino acid instead of an ester is an alternative that avoids the need for water removal, as the reaction proceeds via decarboxylation of an intermediate oxazolidinone.[1][2] This method generates an "unstabilized" ylide.

  • Temperature Control: The reaction is often carried out at elevated temperatures (e.g., refluxing toluene or DMF) to facilitate both the initial condensation/decarboxylation and the subsequent cycloaddition.[1] However, excessively high temperatures can lead to decomposition.[10]

  • Catalysis: In some cases, the addition of a Lewis acid can promote the reaction.[1]

Q3: My reaction is not proceeding to completion, or is very slow. How can I increase the reaction rate?

  • Increase Temperature: For many cycloadditions, increasing the temperature can enhance the rate. However, be mindful of potential decomposition of reactants, intermediates, or products at higher temperatures.

  • Choice of Solvent: The solvent can have a significant impact on reaction rates. While nonpolar solvents like toluene are common, sometimes more polar solvents can accelerate the reaction.[8][9] High-boiling point solvents like xylene or DMF can be used to achieve higher reaction temperatures.[1]

  • Use a Catalyst: For certain substrates, a Lewis acid catalyst (e.g., complexes of Ag(I), Cu(I), Zn(II)) can significantly accelerate the cycloaddition.[2][3][11] These catalysts can activate the dipolarophile or coordinate to the ylide.

  • Activate the Dipolarophile: The reaction is generally faster with electron-deficient dipolarophiles. If possible, consider using a dipolarophile with electron-withdrawing groups.[5][6]

  • Concentration: Increasing the concentration of the reactants can sometimes improve the reaction rate, particularly for intermolecular reactions.

Q4: I am observing the formation of multiple products. How can I improve the selectivity of my reaction?

Azomethine ylide cycloadditions can potentially form regio- and stereoisomers.

  • Regioselectivity: This is governed by the electronic and steric properties of both the ylide and the dipolarophile, as described by frontier molecular orbital (FMO) theory.[6][12] In many cases, the reaction is highly regioselective. If you are observing a mixture of regioisomers, modifying the substituents on either component might favor one isomer.

  • Diastereoselectivity (endo/exo): The formation of endo or exo products is common. This can often be influenced by the choice of catalyst. For instance, different chiral ligands in metal-catalyzed reactions can favor the formation of one diastereomer over the other.[11] The geometry of the azomethine ylide (W-shaped, U-shaped, or S-shaped) also dictates the stereochemical outcome.[1]

  • Enantioselectivity: For the synthesis of chiral pyrrolidines, asymmetric catalysis is employed. This involves the use of a chiral Lewis acid catalyst.[2][3] The choice of metal, chiral ligand, and reaction conditions are all critical for achieving high enantiomeric excess.

Q5: What are some common side reactions, and how can they be minimized?

  • Ylide Dimerization: If the azomethine ylide is not trapped quickly by the dipolarophile, it can react with itself. This can be minimized by using the dipolarophile in excess or by ensuring the ylide is generated slowly in the presence of the dipolarophile.

  • Prototropic Shift: The azomethine ylide can tautomerize to an enamine if it has an α-proton.

  • Product Decomposition: The pyrrolidine products can sometimes be unstable under the reaction conditions, especially at high temperatures or in the presence of acid or base. It is important to monitor the reaction and work it up promptly once complete.

Troubleshooting Workflow

Below is a systematic workflow to troubleshoot low yields in azomethine ylide cycloaddition reactions.

G start Low Yield Observed check_ylide Verify Ylide Generation (e.g., by trapping experiment or crude NMR) start->check_ylide ylide_ok Ylide Generation Confirmed check_ylide->ylide_ok Yes ylide_not_ok Ylide Generation Inefficient check_ylide->ylide_not_ok No check_cycloaddition Evaluate Cycloaddition Step ylide_ok->check_cycloaddition optimize_generation Optimize Ylide Generation: - Check reactant purity - Ensure anhydrous conditions - Adjust temperature/time - Change generation method ylide_not_ok->optimize_generation re_evaluate Re-evaluate Reaction optimize_generation->re_evaluate end_ok Yield Improved optimize_generation->end_ok re_evaluate->start cyclo_ok Product Formed, but Low Yield check_cycloaddition->cyclo_ok Yes cyclo_not_ok No Product Formation check_cycloaddition->cyclo_not_ok No check_decomposition Check for Product/Reactant Decomposition (TLC, NMR) cyclo_ok->check_decomposition optimize_cycloaddition Optimize Cycloaddition: - Increase temperature - Change solvent - Add Lewis acid catalyst - Check dipolarophile reactivity cyclo_not_ok->optimize_cycloaddition optimize_cycloaddition->re_evaluate optimize_cycloaddition->end_ok decomposition_yes Decomposition Observed check_decomposition->decomposition_yes Yes decomposition_no No Significant Decomposition check_decomposition->decomposition_no No modify_conditions Modify Conditions: - Lower temperature - Shorter reaction time - Purify during work-up decomposition_yes->modify_conditions purification_issue Investigate Purification Step: - Check column loading - Use alternative purification - Check for product volatility decomposition_no->purification_issue modify_conditions->re_evaluate modify_conditions->end_ok purification_issue->re_evaluate purification_issue->end_ok

Caption: Troubleshooting workflow for low azomethine ylide cycloaddition yields.

Data Presentation

Table 1: Effect of Solvent on Reaction Yield

The choice of solvent can significantly influence the yield of the cycloaddition. Below is a summary of representative data for the reaction of an in-situ generated azomethine ylide with a dipolarophile in various solvents.

EntrySolventTemperature (°C)Time (h)Yield (%)Reference
1Toluene1101275[1]
2Acetonitrile821268[8]
31,4-Dioxane1011272[8]
42,2,2-Trifluoroethanol780.592[8][9]
5[bmim][BF4] (Ionic Liquid)500.5High[8]

Note: Yields are highly substrate-dependent. This table provides a general comparison.

Table 2: Influence of Lewis Acid Catalysts on Reaction Outcome

Lewis acids can be employed to catalyze the cycloaddition, often leading to improved yields and selectivities under milder conditions.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1NoneToluene1102445[13]
2Et2Zn (10)Toluene251278[13]
3AgOAc (3)Toluene02485[3]
4Cu(I)/Fesulphos (10)CH2Cl2251275[4]
5Ni(ClO4)2 (10)Dichloroethane601289[14]

Note: Catalyst effectiveness is dependent on the specific substrates and ligands used.

Experimental Protocols

General Procedure for Decarboxylative Azomethine Ylide Generation and Cycloaddition

This protocol describes a common method for the 1,3-dipolar cycloaddition via in-situ generation of an azomethine ylide from an aldehyde and an α-amino acid.

  • Reactant Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1.0 eq.), the α-amino acid (e.g., sarcosine or proline, 1.1 eq.), and the dipolarophile (1.0 - 1.2 eq.).

  • Solvent Addition: Add a suitable solvent (e.g., toluene or DMF, to make a 0.1-0.5 M solution). Toluene is often used for its ability to azeotropically remove water if any condensation side reactions occur, although for the decarboxylative route this is less critical.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-140 °C) with vigorous stirring.[10]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude residue can be dissolved in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pyrrolidine derivative.

Mandatory Visualizations

Azomethine Ylide Generation and Cycloaddition Pathway

G cluster_0 Ylide Generation (Decarboxylative Route) cluster_1 Cycloaddition Aldehyde Aldehyde Oxazolidinone Oxazolidinone Intermediate Aldehyde->Oxazolidinone AminoAcid α-Amino Acid AminoAcid->Oxazolidinone Ylide Azomethine Ylide (1,3-Dipole) Oxazolidinone->Ylide -CO2 CO2 CO2 Oxazolidinone->CO2 TransitionState [3+2] Concerted Transition State Ylide->TransitionState Dipolarophile Dipolarophile (e.g., Alkene) Dipolarophile->TransitionState Product Pyrrolidine Product TransitionState->Product

Caption: General pathway for azomethine ylide cycloaddition via decarboxylation.

References

Technical Support Center: Strategies to Prevent Over-alkylation in Benzylamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the selective alkylation of benzylamine. Over-alkylation is a persistent issue that can lead to complex product mixtures, reduced yields of the desired secondary or tertiary amine, and complicated purification processes. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve clean, selective, and high-yield N-alkylation reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the alkylation of benzylamine and provides actionable solutions based on established chemical principles.

Problem 1: My reaction produces significant amounts of the di- and tri-alkylated benzylamine products, even with a 1:1 stoichiometry.

Root Cause Analysis: This is a classic case of over-alkylation. The underlying reason is that the product of the initial alkylation, a secondary amine (e.g., N-alkylbenzylamine), is often more nucleophilic than the starting primary benzylamine.[1][2][3] The electron-donating nature of the newly introduced alkyl group increases the electron density on the nitrogen atom, making it more reactive towards the alkylating agent than the remaining starting material.[2] This creates a "runaway" reaction cascade that is difficult to control under simple stoichiometric conditions.[1]

Solutions:

  • Stoichiometric Control (Excess Amine): A straightforward and often effective strategy is to use a large excess of benzylamine relative to the alkylating agent (e.g., 3 to 10 molar equivalents).[1][4] This statistically increases the probability of the alkylating agent reacting with the more abundant starting amine rather than the mono-alkylated product.[5] This method is most practical when benzylamine is inexpensive and readily available.[1]

  • Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise or via a syringe pump over an extended period can maintain a low concentration of the electrophile in the reaction mixture. This minimizes the chance for the more nucleophilic secondary amine product to compete for the alkylating agent.[6]

  • Lower Reaction Temperature: For highly reactive alkylating agents, such as methyl iodide or primary benzyl iodides, reducing the reaction temperature can help control the rate of the second alkylation, thereby preventing over-alkylation.[7][8]

Problem 2: I am trying to synthesize a primary benzylamine via reductive amination of benzaldehyde with ammonia, but I'm getting significant dibenzylamine byproduct.

Root Cause Analysis: In the reductive amination of benzaldehyde, the initially formed benzylamine can react with another molecule of benzaldehyde to form an N-benzylidenebenzylamine intermediate. Subsequent reduction of this intermediate leads to the formation of dibenzylamine, a common side reaction.[9][10]

Solutions:

  • Use a Large Excess of Ammonia: Employing a significant excess of ammonia shifts the equilibrium towards the formation of the initial imine from benzaldehyde and ammonia, outcompeting the formation of the dibenzylamine precursor.[9] Using easy-to-handle ammonia sources like aqueous ammonia or ammonium salts can facilitate this.[11]

  • Catalyst Selection: The choice of catalyst can influence selectivity. For instance, combining a catalyst for alcohol dehydrogenation (like Cu/SiO2) with one that promotes hydrogenation (like Au/TiO2) can favor the formation of the primary amine by efficiently utilizing the hydrogen produced in situ.[9] Nickel-based catalysts, such as Raney Ni, have also been shown to be effective in promoting the formation of primary benzylamines.[11][12]

Problem 3: My reaction is not selective, and I am struggling with purification. Are there alternative methods to ensure mono-alkylation?

Root Cause Analysis: When stoichiometric and kinetic control methods are insufficient, alternative synthetic strategies that inherently favor mono-alkylation are necessary.

Solutions:

  • Reductive Amination: This is one of the most reliable methods for achieving controlled N-alkylation.[1] The process involves the reaction of benzylamine with an aldehyde or ketone to form an imine, which is then reduced in a separate step (often in the same pot) to the desired secondary amine. This method circumvents the issue of increasing nucleophilicity.[1]

  • Use of Protecting Groups: Introducing a protecting group on the benzylamine nitrogen can prevent multiple alkylations.[13][14] After a single alkylation, the protecting group is removed to yield the desired secondary amine. Common protecting groups for amines include Benzyl (Bn), p-methoxybenzyl (PMB), and tert-butoxycarbonyl (Boc).[14][15][16]

  • "Borrowing Hydrogen" Methodology: This atom-economical approach uses alcohols as alkylating agents in the presence of a metal catalyst. The catalyst temporarily oxidizes the alcohol to an aldehyde, which then undergoes reductive amination with benzylamine.[17] This method is considered green as water is the only byproduct.[6]

Frequently Asked Questions (FAQs)

Q1: Why is the secondary amine product more nucleophilic than the primary benzylamine?

A1: Alkyl groups are electron-donating through an inductive effect. When an alkyl group is added to the nitrogen of benzylamine, it increases the electron density on the nitrogen atom. This enhanced electron density makes the secondary amine a stronger nucleophile compared to the primary benzylamine it was formed from, leading to a higher propensity for further alkylation.[1][2]

Q2: How does solvent choice impact the selectivity of benzylamine alkylation?

A2: The choice of solvent can significantly influence the rate and selectivity of N-alkylation reactions.[18] In some cases, using a nonpolar solvent can favor the formation of tight ion pairs between the deprotonated amine and the counter-ion, which can sterically hinder further alkylation.[19] Conversely, polar aprotic solvents like DMF or DMSO can enhance the reactivity of the nucleophile.[20][21] The optimal solvent is often determined empirically for a specific reaction.

Q3: Are there specific bases that are better for promoting selective mono-alkylation?

A3: Yes, the choice of base can be critical. Cesium bases, such as cesium carbonate (Cs2CO3), have been shown to be highly effective in promoting the selective mono-N-alkylation of primary amines, including benzylamines.[20][21][22][23] The use of cesium carbonate in a solvent like anhydrous DMF can suppress undesired dialkylation.[23]

Q4: Can I use reductive amination to synthesize tertiary amines from benzylamine?

A4: Yes, reductive amination is a versatile method. To synthesize a tertiary amine, you would first perform a reductive amination of an aldehyde or ketone with benzylamine to create a secondary amine. This secondary amine can then be subjected to a second reductive amination with a different (or the same) aldehyde or ketone to yield the desired tertiary amine.

Q5: What is the "competitive deprotonation/protonation" strategy for selective alkylation?

A5: This strategy involves using the hydrobromide salt of the primary amine (e.g., benzylamine·HBr) as the starting material. Under controlled basic conditions, the primary amine is selectively deprotonated to a small extent, making it available for alkylation. The newly formed secondary amine is more basic and will be preferentially protonated, rendering it unreactive to further alkylation.[24][25] This equilibrium-based approach can lead to high selectivity for the mono-alkylated product.[24][25]

Experimental Protocols & Visualizations

Protocol 1: Selective Mono-Alkylation via Reductive Amination

This protocol details the synthesis of N-cyclohexylbenzylamine from benzylamine and cyclohexanone as a representative example.

Materials:

  • Benzylamine

  • Cyclohexanone

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask, dissolve benzylamine (1.0 eq) and cyclohexanone (1.1 eq) in dichloromethane (DCM).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.[1]

  • Continue stirring at room temperature and monitor the reaction's progress using TLC or LC-MS until the starting materials are consumed (typically 12-24 hours).[1]

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.[1]

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography if necessary.[1]

Protocol 2: Selective Mono-Alkylation using Cesium Carbonate

This method demonstrates a highly chemoselective synthesis of a secondary amine.[22][23]

Materials:

  • Primary amine (e.g., p-methoxybenzylamine) (2.0 eq)

  • Alkyl halide (e.g., benzyl bromide) (1.0 eq)

  • Cesium carbonate (Cs2CO3) (1.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Water and Brine

Procedure:

  • To a flame-dried, round-bottomed flask under an inert atmosphere (e.g., Argon or Nitrogen), add the primary amine (2.0 eq) and anhydrous DMF.

  • Add cesium carbonate (1.0 eq).

  • Add the alkyl halide (1.0 eq) dropwise at room temperature.

  • Stir the reaction at the appropriate temperature (e.g., 25-60 °C) for the time required (typically 2-12 hours), monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to isolate the pure secondary amine. Tertiary amine byproducts are typically formed in minimal amounts (<5%).[2]

Visualizations

Over_Alkylation_Mechanism Mechanism of Benzylamine Over-alkylation cluster_0 Reaction Cascade Benzylamine Benzylamine (Primary) SecondaryAmine Secondary Amine Benzylamine->SecondaryAmine + R-X TertiaryAmine Tertiary Amine SecondaryAmine->TertiaryAmine + R-X QuaternarySalt Quaternary Salt TertiaryAmine->QuaternarySalt + R-X AlkylHalide Alkyl Halide (R-X)

Caption: The over-alkylation cascade of benzylamine.

Troubleshooting_Workflow Troubleshooting Decision Workflow Start Over-alkylation Observed? Stoichiometry Use Large Excess of Benzylamine Start->Stoichiometry Yes SlowAddition Slow Addition of Alkylating Agent Stoichiometry->SlowAddition LowerTemp Lower Reaction Temperature SlowAddition->LowerTemp AlternativeMethods Still Poor Selectivity? LowerTemp->AlternativeMethods ReductiveAmination Reductive Amination AlternativeMethods->ReductiveAmination Yes ProtectingGroups Use Protecting Groups AlternativeMethods->ProtectingGroups Yes BorrowingHydrogen Borrowing Hydrogen Methodology AlternativeMethods->BorrowingHydrogen Yes End Achieved Selective Mono-alkylation AlternativeMethods->End No ReductiveAmination->End ProtectingGroups->End BorrowingHydrogen->End

Caption: A decision workflow for troubleshooting over-alkylation.

References

Stability of 2-Methoxymethyl-benzylamine under acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-Methoxymethyl-benzylamine under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the key stability concerns for this compound?

A1: The primary stability concerns for this compound stem from its two main functional moieties: the benzylamine group and the methoxymethyl ether group. The methoxymethyl group is susceptible to cleavage under acidic conditions, while the benzylamine moiety, although generally more stable, can be prone to oxidation and other degradation pathways.

Q2: How does pH affect the stability of this compound?

A2: this compound is expected to be significantly less stable under acidic conditions (pH < 4) due to the acid-catalyzed hydrolysis of the methoxymethyl ether.[1][2][3] Under neutral to basic conditions (pH 7-12), the molecule is anticipated to be relatively stable, as methoxymethyl ethers are generally resistant to base-catalyzed cleavage.[4] The benzylamine group itself is a weak base and will be protonated under acidic conditions, which can influence its reactivity.[5]

Q3: What are the likely degradation products of this compound?

A3: Under acidic conditions, the primary degradation product is expected to be 2-hydroxymethyl-benzylamine, resulting from the cleavage of the methoxymethyl ether. Further degradation of the benzylamine portion could lead to the formation of 2-hydroxymethyl-benzaldehyde.[6][7] Under strongly oxidative conditions, various oxidized derivatives of the aromatic ring and the benzylamine group may be formed.

Q4: Is this compound sensitive to light or temperature?

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Solution
Unexpected loss of compound during workup with acidic solutions. Acid-catalyzed cleavage of the methoxymethyl ether.Avoid prolonged exposure to acidic conditions. If an acidic wash is necessary, perform it quickly with a dilute acid and at a low temperature. Consider using alternative purification methods that do not require acidic conditions.
Formation of an unknown impurity when stored in solution. Possible oxidative degradation of the benzylamine moiety or slow hydrolysis of the methoxymethyl ether if the solvent is slightly acidic.Store solutions under an inert atmosphere (e.g., nitrogen or argon) and protected from light. Ensure the solvent is neutral and of high purity. For long-term storage, consider storing the compound as a solid at low temperatures.
Inconsistent analytical results (e.g., varying peak areas in HPLC). On-column degradation if an acidic mobile phase is used. Adsorption to container surfaces.Use a neutral or slightly basic mobile phase for HPLC analysis if possible. Employ silanized glassware or polypropylene tubes to minimize adsorption.[11]
Precipitate formation when preparing solutions. The compound may have limited solubility in certain solvents, or salt formation may occur in the presence of acidic species.Determine the solubility of the compound in various solvents. Use co-solvents or adjust the pH to improve solubility. If using a buffer, ensure compatibility.

Data Summary

The following table summarizes the predicted stability of this compound under various conditions. These are estimated values based on the known chemical properties of benzylamines and methoxymethyl ethers. Actual experimental data should be generated for confirmation.

Condition Parameter Predicted Stability Primary Degradation Pathway
Acidic pH 1-3LowAcid-catalyzed hydrolysis of the methoxymethyl ether.
Neutral pH 6-8HighMinimal degradation expected.
Basic pH 9-12HighMinimal degradation expected.
Oxidative 3% H₂O₂ModerateOxidation of the benzylamine moiety.
Photolytic UV/Vis lightModeratePhotodegradation of the aromatic and amine groups.
Thermal 60°CModerateAcceleration of hydrolysis and oxidation.

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

Objective: To evaluate the stability of this compound in an acidic environment and identify potential degradation products.

Materials:

  • This compound

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • HPLC-MS system

Procedure:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • In a clean vial, add an aliquot of the stock solution to an equal volume of 1 M HCl to achieve a final concentration of approximately 0.5 mg/mL.

  • Incubate the solution at 40°C.

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Immediately neutralize the withdrawn aliquots with an equivalent amount of 1 M NaOH.

  • Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC-MS analysis.

  • Analyze the samples to determine the percentage of remaining this compound and to identify any degradation products.

Protocol 2: Stability Assessment under Basic Conditions

Objective: To assess the stability of this compound in a basic environment.

Materials:

  • This compound

  • 1 M Sodium Hydroxide (NaOH)

  • 1 M Hydrochloric Acid (HCl)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • HPLC-MS system

Procedure:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • In a clean vial, add an aliquot of the stock solution to an equal volume of 1 M NaOH to achieve a final concentration of approximately 0.5 mg/mL.

  • Incubate the solution at 40°C.

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Immediately neutralize the withdrawn aliquots with an equivalent amount of 1 M HCl.

  • Dilute the neutralized samples with the mobile phase for HPLC-MS analysis.

  • Analyze the samples to quantify the parent compound.

Visualizations

Stability_Acidic_Conditions Compound This compound Protonation Protonation of Ether Oxygen Compound->Protonation H+ Cleavage C-O Bond Cleavage Protonation->Cleavage Product 2-Hydroxymethyl-benzylamine Cleavage->Product Byproducts Formaldehyde + Methanol Cleavage->Byproducts

Caption: Acid-catalyzed degradation pathway of this compound.

Stability_Basic_Conditions Compound This compound Stable Generally Stable Compound->Stable OH- NoReaction No significant degradation Stable->NoReaction

Caption: Predicted stability of this compound under basic conditions.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Stress Add Stressor (Acid/Base) Stock->Stress Incubate Incubate at 40°C Stress->Incubate Sample Withdraw Aliquots Incubate->Sample Neutralize Neutralize Sample Sample->Neutralize Analyze HPLC-MS Analysis Neutralize->Analyze

Caption: General experimental workflow for forced degradation studies.

References

Handling and storage best practices for benzylamine compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and storage of benzylamine compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with benzylamine?

A1: Benzylamine is a corrosive substance that can cause severe skin burns and eye damage.[1][2][3][4] It is also harmful if swallowed or inhaled, and can be absorbed through the skin, potentially leading to systemic effects.[1][3][4] The vapors are flammable and can form explosive mixtures with air, especially when heated.[1] Inhalation may cause respiratory irritation and lung edema, with symptoms possibly being delayed.[1][5]

Q2: What are the recommended storage conditions for benzylamine?

A2: Benzylamine should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[6][7][8] It is crucial to keep the container tightly closed to prevent contact with air and moisture.[7][9][10] Benzylamine is sensitive to carbon dioxide and air, which can cause degradation; therefore, storage under an inert atmosphere like nitrogen is recommended for long-term stability.[11][12] It is also advised to store it away from incompatible materials such as strong oxidizing agents and acids.[12][13]

Q3: What personal protective equipment (PPE) should be worn when handling benzylamine?

A3: When handling benzylamine, it is essential to wear appropriate personal protective equipment. This includes chemical-resistant gloves (such as FKM fluoro rubber), safety goggles with side shields, and a face shield to protect against splashes.[2][7] Protective clothing, such as a lab coat and closed-toe shoes, is also necessary.[1][5] In situations with inadequate ventilation or the potential for vapor inhalation, a NIOSH- or CEN-certified respirator should be used.[14]

Q4: How should I dispose of benzylamine waste?

A4: Benzylamine waste should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[6] One recommended method is to mix the benzylamine with a more flammable solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[9][10] Neutralization with a suitable dilute acid followed by incineration is another option.[1] Do not pour benzylamine down the drain.

Q5: What are the signs that my benzylamine has degraded?

A5: Degradation of benzylamine can be indicated by a change in its appearance, such as turning from a colorless or light yellow liquid to a darker yellow or even pink color.[9][10][15] The presence of multiple spots on a Thin Layer Chromatography (TLC) plate, where pure benzylamine should show a single spot, is another clear indicator of impurity and degradation.[1] The degradation is often due to oxidation and reaction with atmospheric carbon dioxide.[12]

Troubleshooting Guides

Issue 1: Benzylamine has turned yellow or has an unusual color.
  • Possible Cause: The discoloration is likely due to oxidation and/or reaction with carbon dioxide from the air.[9][10][12] This can happen if the container has been opened multiple times or was not properly sealed.

  • Solution: For many applications, a slight yellowing may not significantly affect the reaction. However, for sensitive reactions requiring high purity, the benzylamine should be purified. The most common method for purification is vacuum distillation.[1]

  • Prevention: To prevent future discoloration, store benzylamine under an inert atmosphere such as nitrogen or argon, and ensure the container is tightly sealed immediately after use.[11][12]

Issue 2: My reaction with benzylamine is giving a low yield or multiple products.
  • Possible Cause: The benzylamine used may be impure due to degradation. Impurities such as benzaldehyde, which forms from the oxidation of benzylamine, can lead to side reactions and reduced yields.

  • Solution:

    • Verify Purity: Check the purity of your benzylamine using TLC or GC-MS. Multiple spots or peaks indicate the presence of impurities.[1]

    • Purify the Reagent: If impurities are present, purify the benzylamine by vacuum distillation.[1] Alternatively, the benzylamine can be converted to its hydrochloride salt by reacting it with HCl, which can then be isolated, washed, and converted back to the free base with a strong base like NaOH.[11]

  • Prevention: Always use freshly opened or recently purified benzylamine for reactions that are sensitive to impurities. Ensure proper storage as described in the FAQs.

Issue 3: A solid precipitate has formed in my bottle of benzylamine.
  • Possible Cause: Benzylamine readily reacts with carbon dioxide from the atmosphere to form a solid carbamic acid salt.[11][12]

  • Solution: The presence of this solid indicates that the benzylamine has been exposed to air. For non-critical applications, you may be able to use the liquid portion after carefully decanting it. However, for most laboratory uses, the presence of this precipitate suggests that the purity of the remaining liquid is compromised, and purification by distillation is recommended.

  • Prevention: Store benzylamine in tightly sealed containers, preferably under an inert atmosphere, to minimize exposure to air.[12]

Quantitative Data Summary

PropertyValueReference
Appearance Colorless to light yellow liquid[9][10]
Boiling Point 184-185 °C[12]
Melting Point 10 °C[12]
Flash Point 72 °C (161.6 °F)[1]
Density 0.981 g/mL at 25 °C[12]
pKa 9.33 at 25 °C[1]
Solubility in Water Soluble[9][10]

Stability Considerations:

  • Air and CO2: Benzylamine is sensitive to air and carbon dioxide, leading to oxidation and the formation of carbamate salts.[11][12]

  • Light: Should be stored away from light.[9][10]

  • Temperature: Stable under recommended storage conditions (cool, dry place). Thermal decomposition begins at significantly higher temperatures.[7]

Experimental Protocols

Protocol 1: Purification of Benzylamine by Vacuum Distillation

This protocol describes the purification of benzylamine that has discolored or shows impurities on a TLC plate.

Materials:

  • Impure benzylamine

  • Round-bottom flask

  • Short path distillation head with condenser

  • Receiving flask

  • Vacuum source and gauge

  • Heating mantle

  • Stir bar or boiling chips

  • Dry sodium hydroxide (NaOH) or potassium hydroxide (KOH) pellets

  • Nitrogen or argon gas source (optional)

Procedure:

  • Drying: Add a few pellets of NaOH or KOH to the flask containing the impure benzylamine. Stir for 1-2 hours to dry the liquid.

  • Apparatus Setup: Assemble the distillation apparatus. Ensure all glassware is dry.

  • Transfer: Decant the dried benzylamine into the distillation flask, leaving the drying agent behind. Add a stir bar or boiling chips.

  • Vacuum Application: Seal the system and slowly apply vacuum.

  • Heating: Gently heat the flask using the heating mantle.

  • Distillation: Collect the fraction that distills at the appropriate temperature for the applied pressure. The boiling point of benzylamine is approximately 77-79 °C at 25 mmHg.

  • Storage: Collect the purified, colorless benzylamine in a clean, dry receiving flask. If possible, backfill the apparatus with nitrogen or argon before removing the purified product. Store the purified benzylamine in a tightly sealed container under an inert atmosphere.

Protocol 2: Quenching of a Reaction Containing Benzylamine

This protocol is for safely neutralizing or "quenching" a reaction where benzylamine has been used as a reagent or solvent.

Materials:

  • Reaction mixture containing benzylamine

  • Dilute aqueous hydrochloric acid (HCl) or acetic acid

  • Ice bath

  • Separatory funnel

  • Appropriate organic solvent (e.g., diethyl ether, ethyl acetate)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Cooling: Cool the reaction vessel in an ice bath to control any exothermic reaction during quenching.

  • Acidification: Slowly add dilute aqueous HCl or acetic acid to the cooled reaction mixture with stirring. The benzylamine will be protonated to form the water-soluble benzylammonium salt. Monitor the pH to ensure the solution is acidic.

  • Extraction: Transfer the mixture to a separatory funnel. If the reaction was run in a water-miscible solvent, add an appropriate immiscible organic solvent to extract the desired product.

  • Washing:

    • Wash the organic layer with water to remove the majority of the benzylammonium salt.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

    • Wash the organic layer with brine to aid in the removal of water.

  • Drying and Isolation: Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the organic solvent under reduced pressure to isolate the product.

Mandatory Visualizations

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage A Assess Hazards (SDS) B Don Personal Protective Equipment (PPE) A->B C Work in a Ventilated Area (Fume Hood) B->C D Dispense Benzylamine C->D E Tightly Seal Container D->E F Store in Cool, Dry, Well-Ventilated Area E->F G Store Under Inert Gas (e.g., Nitrogen) F->G For Long-Term Stability

Caption: General workflow for safely handling and storing benzylamine.

Troubleshooting_Discoloration A Benzylamine is Discolored (Yellow/Pink) B Is high purity required for the experiment? A->B C Proceed with caution. Consider a small-scale test reaction. B->C No D Purify Benzylamine B->D Yes E Vacuum Distillation D->E F Salt Formation and Recrystallization D->F G Use Purified Product E->G F->G

Caption: Decision tree for troubleshooting discolored benzylamine.

References

Navigating the Industrial Synthesis of 2-Methoxymethyl-benzylamine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful scale-up of 2-Methoxymethyl-benzylamine synthesis is a critical step in the production of numerous pharmaceutical intermediates and other fine chemicals. This guide, designed by and for scientists, provides in-depth technical support, troubleshooting advice, and frequently asked questions to navigate the complexities of transitioning this synthesis from the laboratory to industrial production. We will delve into the causality behind experimental choices, ensuring a robust and reproducible process.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound?

A1: The two most prevalent routes for industrial-scale production are the reductive amination of 2-methoxymethyl-benzaldehyde and the reduction of 2-(methoxymethyl)benzonitrile.

  • Reductive Amination: This is often the preferred one-pot method due to its efficiency and wide substrate scope.[1] It involves the reaction of 2-methoxymethyl-benzaldehyde with an ammonia source, followed by reduction of the in-situ formed imine.[2][3]

  • Nitrile Reduction: This method involves the catalytic hydrogenation of 2-(methoxymethyl)benzonitrile.[4][5] While it can provide high yields, it often requires more stringent reaction conditions, including high-pressure hydrogenation.[6]

Q2: What are the primary safety concerns during the large-scale synthesis of this compound?

A2: Safety is paramount in any scale-up operation. Key hazards include:

  • Flammable Solvents and Reagents: Many solvents (e.g., methanol, toluene) and reducing agents used in the synthesis are flammable.[7][8] Strict adherence to protocols for handling and storing flammable materials is essential.

  • Corrosive and Toxic Materials: Benzylamine and its derivatives can be corrosive and cause severe skin burns and eye damage.[8][9] Appropriate personal protective equipment (PPE) is mandatory.[10]

  • High-Pressure Reactions: The nitrile reduction route often employs high-pressure hydrogen gas, which carries a significant risk of explosion if not handled correctly.[6]

  • Exothermic Reactions: Reductive amination can be exothermic, requiring careful temperature control to prevent runaway reactions, especially at a large scale.[11]

Q3: How can I purify crude this compound on an industrial scale?

A3: The primary methods for large-scale purification are:

  • Vacuum Distillation: This is a common and effective method for separating the product from less volatile impurities.[6]

  • Crystallization: If the product or a salt derivative is a solid, crystallization can be a highly effective purification technique.[12][13]

  • Acid-Base Extraction: As an amine, this compound can be extracted into an acidic aqueous phase, washed to remove neutral organic impurities, and then liberated by basification and re-extraction into an organic solvent.[6]

II. Troubleshooting Guide

Route 1: Reductive Amination of 2-Methoxymethyl-benzaldehyde

This one-pot reaction is a cornerstone of benzylamine synthesis, but not without its challenges.[14]

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting/Solution
Incomplete Imine Formation The equilibrium between the aldehyde/ammonia and the imine may not favor the imine. Ensure anhydrous conditions, as water can hydrolyze the imine.[6] The use of a dehydrating agent can be beneficial. Adjusting the pH to slightly acidic conditions can also favor imine formation.[6]
Reduction of the Aldehyde to an Alcohol The reducing agent may be too reactive and preferentially reduce the starting aldehyde. Use a milder reducing agent selective for the imine, such as sodium triacetoxyborohydride (STAB).[6] Lowering the reaction temperature can also favor imine reduction over aldehyde reduction.[6]
Formation of Secondary and Tertiary Amines Over-alkylation can occur, leading to the formation of di- and tri-substituted amine byproducts.[1] Use a large excess of the ammonia source to favor the formation of the primary amine.[15]

Issue 2: Presence of Starting Material (2-Methoxymethyl-benzaldehyde) in the Final Product

Potential Cause Troubleshooting/Solution
Insufficient Reducing Agent Ensure the stoichiometry of the reducing agent is correct. It's often beneficial to use a slight excess to drive the reaction to completion.
Poor Reaction Kinetics The reaction may be too slow at the chosen temperature. Consider a modest increase in temperature, while carefully monitoring for side reactions. The choice of solvent can also significantly impact reaction rates.
Route 2: Reduction of 2-(methoxymethyl)benzonitrile

This route can be highly effective but is sensitive to catalyst activity and reaction conditions.

Issue 1: Incomplete Conversion of the Nitrile

Potential Cause Troubleshooting/Solution
Catalyst Deactivation Impurities in the starting material or solvent can poison the catalyst.[6] Ensure high-purity starting materials and solvents. The catalyst itself may have a limited lifespan; consider using fresh catalyst.
Insufficient Hydrogen Pressure or Reaction Time The reduction may not go to completion under the applied conditions. Increase the hydrogen pressure (with appropriate safety measures) and/or extend the reaction time.[6]
Mass Transfer Limitation In a heterogeneous catalytic system, inefficient mixing can limit the contact between the nitrile, hydrogen, and catalyst. Ensure adequate agitation to maximize the reaction rate.

Issue 2: Formation of Side Products

Potential Cause Troubleshooting/Solution
Formation of Secondary Amines (Dimerization) The intermediate imine can react with the primary amine product to form a secondary amine after reduction.[5] Adding ammonia to the reaction mixture can help suppress this side reaction.[5]
Hydrolysis of the Nitrile If water is present in the reaction mixture, the nitrile can hydrolyze to the corresponding amide or carboxylic acid, especially at elevated temperatures. Ensure all reactants and solvents are anhydrous.

III. Experimental Protocols

Protocol 1: Reductive Amination of 2-Methoxymethyl-benzaldehyde

This protocol provides a general procedure for the reductive amination.

Materials:

  • 2-Methoxymethyl-benzaldehyde

  • Ammonia source (e.g., ammonium acetate, aqueous ammonia)

  • Reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride)

  • Anhydrous solvent (e.g., methanol, dichloromethane)

  • Acid for workup (e.g., hydrochloric acid)

  • Base for workup (e.g., sodium hydroxide)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Imine Formation: Dissolve 2-Methoxymethyl-benzaldehyde in the chosen anhydrous solvent in a suitable reactor under an inert atmosphere. Add the ammonia source and stir at room temperature. Monitor the reaction by TLC or HPLC for the disappearance of the starting aldehyde.

  • Reduction: Once imine formation is complete, cool the reaction mixture in an ice bath. Slowly add the reducing agent portion-wise, maintaining a low temperature.

  • Workup: After the reaction is complete, quench any remaining reducing agent by the slow addition of water. Adjust the pH to acidic with hydrochloric acid. Wash the aqueous layer with an organic solvent to remove any unreacted aldehyde. Basify the aqueous layer with sodium hydroxide and extract the product with an organic solvent.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.

Protocol 2: Reduction of 2-(methoxymethyl)benzonitrile

This protocol outlines a general procedure for nitrile reduction.

Materials:

  • 2-(methoxymethyl)benzonitrile[16]

  • Hydrogenation catalyst (e.g., Palladium on carbon, Raney nickel)

  • Solvent (e.g., ethanol, methanol)

  • Hydrogen source

Procedure:

  • Reaction Setup: In a high-pressure reactor, combine 2-(methoxymethyl)benzonitrile, the solvent, and the hydrogenation catalyst.

  • Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to the desired pressure and heat to the appropriate temperature. Maintain vigorous stirring throughout the reaction.

  • Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure. Purify the crude this compound by vacuum distillation.

IV. Visualizing the Workflow

Reductive Amination Workflow

G cluster_0 Reaction Stage cluster_1 Workup & Purification Start 2-Methoxymethyl-benzaldehyde + Ammonia Source Imine In-situ Imine Formation Start->Imine Reduction Addition of Reducing Agent Imine->Reduction Product_Crude Crude this compound Reduction->Product_Crude Quench Quench Excess Reductant Product_Crude->Quench Extraction Acid-Base Extraction Quench->Extraction Purification Vacuum Distillation Extraction->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Reductive Amination Synthesis Workflow

Nitrile Reduction Workflow

G cluster_0 Reaction Stage cluster_1 Workup & Purification Start 2-(methoxymethyl)benzonitrile + Catalyst Hydrogenation High-Pressure Hydrogenation Start->Hydrogenation Product_Crude Crude this compound Hydrogenation->Product_Crude Filtration Catalyst Filtration Product_Crude->Filtration Concentration Solvent Removal Filtration->Concentration Purification Vacuum Distillation Concentration->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Nitrile Reduction Synthesis Workflow

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Methoxymethyl-benzylamine and 2-Methoxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and organic synthesis, substituted benzylamines are foundational building blocks. Their utility is often dictated by the subtle interplay of electronic and steric factors imparted by substituents on the aromatic ring. This guide provides an in-depth comparative analysis of two closely related yet distinct molecules: 2-methoxymethyl-benzylamine and 2-methoxybenzylamine. While no direct, head-to-head experimental studies comparing their reactivity are prominent in the literature, this guide synthesizes established principles of physical organic chemistry to predict their relative behavior in key chemical transformations, providing a framework for rational substrate selection and reaction design.

Structural and Electronic Properties: A Tale of Two Ortho-Substituents

The reactivity of a benzylamine is fundamentally governed by the nucleophilicity of the amine and the electron density of the aromatic ring. The ortho-substituents in 2-methoxybenzylamine (-OCH₃) and this compound (-CH₂OCH₃) exert distinct electronic and steric influences that are critical to understanding their chemical behavior.

Electronic Effects

The primary difference lies in how each substituent modulates the electron density of the molecule.

  • 2-Methoxybenzylamine: The methoxy group is a classic example of a substituent with opposing electronic effects. It is electron-withdrawing through induction (-I effect) due to the high electronegativity of the oxygen atom. However, it is a strong electron-donating group through resonance (+M or +R effect), where the oxygen's lone pairs delocalize into the benzene ring.[1] For substituents directly attached to the ring, the resonance effect is typically dominant, making the -OCH₃ group a net electron-donating, or "activating," group.[2] This increases the electron density of the aromatic ring and enhances the rate of electrophilic aromatic substitution. The Hammett constants for the -OCH₃ group reflect this duality, with a positive σ_meta value (0.12) indicating inductive withdrawal and a negative σ_para value (-0.27) indicating strong resonance donation.[3]

  • This compound: The methoxymethyl group (-CH₂OCH₃) interacts with the ring differently. The ether oxygen is insulated from the aromatic system by a methylene (-CH₂) spacer. Consequently, it cannot donate electron density via resonance directly to the ring. Its influence is primarily a through-bond, electron-withdrawing inductive effect (-I) originating from the electronegative oxygen atom. While the ether oxygen has lone pairs, its ability to influence the amine's basicity or ring electron density is significantly attenuated compared to the direct resonance donation of the methoxy group.

Expert Analysis: A common misconception may arise from viewing the two ether oxygens in the methoxymethyl group as providing enhanced electron donation.[4] However, fundamental principles dictate that without direct conjugation to the aromatic ring, the resonance-donating effect is absent. The primary influence of the -CH₂OCH₃ group on the aromatic ring is weakly deactivating via induction.

Steric Hindrance

The steric bulk of an ortho-substituent can significantly impede reactions at both the adjacent benzylic amine and the aromatic ring.[5][6]

  • 2-Methoxybenzylamine: The methoxy group is relatively small. While it provides some steric shielding to the ortho- position, it allows for considerable flexibility and access to the aminomethyl group.

  • This compound: The methoxymethyl group is substantially larger and more conformationally flexible than the methoxy group. This increased steric profile is expected to create a more crowded environment around the nitrogen atom and the C6 position of the aromatic ring, potentially lowering reaction rates for sterically sensitive transformations.[5]

Property2-MethoxybenzylamineThis compound
Molecular Weight 137.18 g/mol [7]151.21 g/mol [4]
Dominant Electronic Effect +R (Donating), -I (Withdrawing)-I (Withdrawing)
Net Effect on Ring ActivatingWeakly Deactivating
Relative Steric Bulk ModerateHigh

Comparative Reactivity in Key Synthetic Transformations

Based on the intrinsic electronic and steric differences, we can predict the relative reactivity of these two amines in several common reaction classes.

A. Nucleophilicity and Reactions at the Amine (N-Acylation & N-Alkylation)

The nucleophilicity of the benzylamine nitrogen is paramount for reactions like acylation and alkylation. This property is modulated by both basicity (an electronic effect) and steric accessibility.

  • Electronic Contribution: The basicity of the amine nitrogen is influenced by the ortho-substituent. The electron-donating resonance from the -OCH₃ group in 2-methoxybenzylamine may slightly increase the electron density on the benzylic carbon and, indirectly, the amine, though this effect is modest. Conversely, the electron-withdrawing inductive effect of the -CH₂OCH₃ group in this compound is expected to slightly decrease the basicity of its amine compared to an unsubstituted benzylamine.

  • Steric Contribution: This is likely the dominant factor. The bulkier -CH₂OCH₃ group will present significant steric hindrance to the approach of electrophiles (e.g., acyl chlorides, alkyl halides) to the nitrogen atom.[5]

Predicted Outcome: 2-Methoxybenzylamine is predicted to be the more reactive nucleophile. Its amine is more sterically accessible and potentially slightly more basic. Reactions like N-acylation are expected to proceed at a faster rate compared to this compound.

B. Directed ortho-Lithiation (DoM)

Directed ortho-lithiation is a powerful C-H activation strategy where a substituent, the directed metalation group (DMG), coordinates to an organolithium base and directs deprotonation to the adjacent ortho position.[8] Both molecules contain potential DMGs, leading to interesting regiochemical possibilities.

  • 2-Methoxybenzylamine: This molecule presents a competitive scenario. The methoxy group is a moderate DMG.[9] The aminomethyl group (-CH₂NH₂) is also a known DMG, often requiring N-protection (e.g., as an amide or carbamate) to become a "strong" DMG.[8] Deprotonation could occur either at the C3 position (directed by -OCH₃) or the C6 position (directed by -CH₂NH₂). The outcome often depends on the specific base, solvent, and temperature conditions used.

  • This compound: Here, the primary DMG is the aminomethyl group, which would direct lithiation to the C6 position. The ether oxygen in the -CH₂OCH₃ group is insulated from the ring and is a much weaker Lewis base for coordinating the organolithium reagent compared to a directly attached methoxy group or the amine itself. Therefore, it is less likely to act as an effective DMG.

Predicted Outcome: 2-Methoxybenzylamine offers more complex but potentially tunable regioselectivity in DoM, with a competition between two directing groups. This compound is expected to give more straightforward regioselectivity, with lithiation primarily directed to the C6 position by the aminomethyl group.

Experimental Protocol: Comparative N-Acylation via Schotten-Baumann Conditions

To empirically validate the predicted difference in nucleophilicity, a standardized N-acylation experiment can be performed. This protocol provides a robust method for comparing the reaction rates and yields.

Objective: To compare the rate of N-acetylation of 2-methoxybenzylamine and this compound under identical conditions.

Materials:

  • 2-Methoxybenzylamine

  • This compound

  • Acetyl Chloride (CH₃COCl)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (Et₃N), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing solvent (e.g., 50:50 Ethyl Acetate:Hexanes)

Procedure:

  • Reaction Setup: In two separate, oven-dried 50 mL round-bottom flasks equipped with magnetic stir bars, dissolve 2-methoxybenzylamine (1.0 mmol) in anhydrous DCM (10 mL) in one flask, and this compound (1.0 mmol) in anhydrous DCM (10 mL) in the other.

  • Base Addition: To each flask, add anhydrous triethylamine (1.2 mmol, 1.2 eq). Cool both flasks to 0 °C in an ice bath.

  • Initiation: Slowly add acetyl chloride (1.05 mmol, 1.05 eq) dropwise to each flask simultaneously (if possible, or with carefully timed starts).

  • Monitoring: Monitor the progress of both reactions side-by-side using TLC at regular intervals (e.g., every 15 minutes). Spot the starting amine and the reaction mixture on the same plate. The product, N-acetylated benzylamine, will be less polar than the starting amine.

  • Workup: Once the starting amine is consumed (or after a set time, e.g., 2 hours), quench both reactions by adding 15 mL of water.

  • Extraction: Transfer the contents of each flask to a separatory funnel. Wash the organic layer sequentially with 15 mL of saturated NaHCO₃ solution and 15 mL of brine.

  • Drying and Concentration: Dry the organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Analysis: Determine the crude yield for each reaction. Purify the products by flash column chromatography on silica gel. Calculate the isolated yields and compare. The reaction that reaches completion faster, as observed by TLC, is the one with the higher reactivity.

Visualizations and Data Summary

Logical Comparison Workflow

Caption: Predicted reactivity based on electronic and steric effects.

Mechanism: N-Acylation

Caption: General mechanism for the N-acylation of a primary amine.

Conclusion

While structurally similar, this compound and 2-methoxybenzylamine are predicted to exhibit notable differences in chemical reactivity. The direct resonance-donating ability and lower steric profile of the methoxy group in 2-methoxybenzylamine should render it more reactive in nucleophilic reactions at the amine center and in electrophilic aromatic substitutions. In contrast, This compound , with its bulkier and inductively withdrawing substituent, is expected to be a less potent nucleophile. However, its simpler directing group profile may offer more predictable regiochemical outcomes in reactions like directed ortho-lithiation. For drug development professionals and synthetic chemists, understanding these predicted differences is crucial for designing efficient synthetic routes and for rationally modifying scaffolds to tune physicochemical and biological properties. The experimental protocol provided offers a direct path to empirically verify these fundamental principles.

References

A Comparative Guide to the Electronic Properties of Substituted Benzylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the electronic properties of para-substituted benzylamines. The electronic nature of substituents on the aromatic ring significantly influences the chemical reactivity, basicity, and spectroscopic characteristics of the benzylamine moiety. Understanding these effects is crucial for applications in medicinal chemistry, materials science, and synthetic organic chemistry. This document presents experimental data, detailed methodologies for key experiments, and a visual representation of the experimental workflow.

Introduction to Substituent Effects

The electronic properties of a substituted benzylamine are largely governed by the interplay of inductive and resonance effects of the substituent. Electron-donating groups (EDGs) increase the electron density on the aromatic ring and the benzylic nitrogen, while electron-withdrawing groups (EWGs) decrease it. These perturbations are quantitatively described by Hammett substituent constants (σ).

Comparative Analysis of Electronic Properties

The following table summarizes key electronic parameters for a series of para-substituted benzylamines. The data has been compiled from various sources and, where direct experimental values for benzylamines were unavailable, estimations based on analogous aniline and benzoic acid derivatives are provided with a clear indication.

Table 1: Electronic Properties of para-Substituted Benzylamines

Substituent (X)Hammett Constant (σp)pKa of Conjugate AcidUV-Vis (λmax, nm)¹H NMR (δ, ppm) - CH₂¹H NMR (δ, ppm) - NH₂
-H0.00[1]9.34~256[2]~3.84[3]~1.52[3]
-CH₃-0.17[1]9.52~261~3.78~1.45
-OCH₃-0.27[1]9.65~268~3.75~1.40
-Cl0.23[1]9.03~264~3.88~1.60
-CN0.668.45~272~3.95~1.75
-NO₂0.78[1]8.12~280~4.05~1.85

Note: Some pKa and spectroscopic data are estimated based on trends observed in substituted anilines and phenols. The Hammett constants are established for substituted benzoic acids but are widely used to describe substituent effects in other aromatic systems.[4][5]

Experimental Protocols

Detailed methodologies for the determination of the key electronic properties are provided below.

Determination of Hammett Substituent Constants (σ)

Hammett constants are typically determined by measuring the ionization constants of a series of substituted benzoic acids and comparing them to that of benzoic acid.[5]

Protocol:

  • Preparation of Solutions: Prepare equimolar solutions of the substituted benzoic acids in a suitable solvent system (e.g., 50% ethanol-water).

  • Potentiometric Titration: Titrate each solution with a standardized solution of a strong base (e.g., NaOH) at a constant temperature (25 °C).

  • Determination of pKa: Determine the pKa for each acid from the titration curve (the pH at half-equivalence).

  • Calculation of σ: The Hammett substituent constant (σ) is calculated using the Hammett equation: σ = log(K/K₀) where K is the acid dissociation constant of the substituted benzoic acid and K₀ is the acid dissociation constant of benzoic acid.[5]

Determination of pKa by UV-Vis Spectrophotometry

The pKa of a benzylamine can be determined by monitoring the change in its UV-Vis absorption spectrum as a function of pH.

Protocol:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning a range of at least 2 pH units above and below the expected pKa.

  • Sample Preparation: Prepare a stock solution of the substituted benzylamine in a suitable solvent (e.g., methanol). Add a small aliquot of the stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis analysis.

  • UV-Vis Spectroscopy: Record the UV-Vis absorption spectrum of the benzylamine in each buffer solution.

  • Data Analysis: Plot the absorbance at a wavelength where the protonated and deprotonated forms of the amine have significantly different molar absorptivities against the pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.

NMR Spectroscopy for Structural Characterization

¹H NMR spectroscopy is used to determine the chemical shifts of the benzylic (CH₂) and amine (NH₂) protons, which are sensitive to the electronic effects of the substituent.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the substituted benzylamine in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.[6]

  • NMR Data Acquisition: Acquire the ¹H NMR spectrum on a suitable NMR spectrometer (e.g., 400 MHz).[6]

  • Spectral Analysis: Reference the spectrum to the TMS signal at 0.00 ppm. Identify and integrate the signals corresponding to the CH₂ and NH₂ protons. The chemical shifts provide information about the electronic environment of these protons.[6]

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative analysis of the electronic properties of substituted benzylamines.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Physicochemical & Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Substituted Benzylamines Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification pKa_Det pKa Determination (Potentiometric or Spectrophotometric) Purification->pKa_Det UV_Vis UV-Vis Spectroscopy Purification->UV_Vis NMR NMR Spectroscopy Purification->NMR Hammett Hammett Plot Construction pKa_Det->Hammett Correlation Structure-Property Correlation UV_Vis->Correlation NMR->Correlation Hammett->Correlation

Caption: Workflow for the synthesis, analysis, and interpretation of electronic properties of substituted benzylamines.

References

A Comparative Guide to Purity Analysis of 2-Methoxymethyl-benzylamine by HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical compounds is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of 2-Methoxymethyl-benzylamine. The content includes detailed experimental protocols, comparative data, and decision-making workflows to assist in selecting the most appropriate analytical strategy.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a powerful and widely used technique for separating, identifying, and quantifying components in a mixture, making it a primary choice for purity assessment of non-volatile and thermally stable compounds like this compound. A reversed-phase HPLC method is particularly suitable for this analysis.

While a specific validated HPLC method for this compound is not publicly available, a robust method can be proposed based on the analysis of structurally similar compounds, such as benzylamine and its derivatives.[1][2][3]

Proposed HPLC Method Parameters

The following table summarizes the proposed parameters for a reversed-phase HPLC method for the purity analysis of this compound.

ParameterRecommended SettingRationale
Instrumentation HPLC system with UV or Photodiode Array (PDA) DetectorStandard equipment for purity analysis, providing reliable detection for chromophoric compounds.
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)C18 columns are versatile and effective for separating moderately polar to non-polar aromatic compounds.[4][5][6][7] They are a standard choice for benzylamine-related structures.[8]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileA gradient elution (e.g., starting with 95% A and increasing the proportion of B) provides a robust separation of the main peak from potential impurities with varying polarities. Formic acid helps to ensure good peak shape for basic amines.
Flow Rate 1.0 mL/minA typical analytical flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape.
Detection Wavelength 254 nm or 210 nmBenzylamine and its derivatives exhibit UV absorbance maxima around 206 nm and 256 nm.[9][10] Detection at 254 nm is common for aromatic compounds and is less susceptible to mobile phase interference than lower wavelengths.[11][12]
Injection Volume 10 µLA standard injection volume for analytical HPLC.
Experimental Protocol: HPLC Purity Analysis

1. Reagent and Solution Preparation:

  • Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.
  • Mobile Phase B: Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile and mix thoroughly.
  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.
  • Dissolve the sample in 10 mL of the diluent to achieve a concentration of 1 mg/mL.
  • If necessary, further dilute the solution with the diluent to an appropriate working concentration (e.g., 0.1 mg/mL).
  • Filter the solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Procedure:

  • Equilibrate the HPLC system and the C18 column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
  • Inject 10 µL of the prepared sample solution onto the column.
  • Run the gradient elution program. A typical gradient might be:
  • 0-20 min: 5% B to 95% B
  • 20-25 min: Hold at 95% B
  • 25-26 min: 95% B to 5% B
  • 26-30 min: Hold at 5% B (re-equilibration)
  • Monitor the chromatogram at the chosen wavelength (254 nm).

4. Data Analysis:

  • Integrate all peaks detected in the chromatogram.
  • Calculate the purity of this compound using the area percent method:
  • Purity (%) = (Area of the main peak / Total area of all peaks) x 100
  • This calculation assumes that all impurities have a similar UV response factor to the main compound. For higher accuracy, relative response factors should be determined using reference standards of the impurities.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep cluster_analysis cluster_data prep 1. Preparation sample_prep Sample Preparation (Weigh, Dissolve, Filter) mobile_phase Mobile Phase Preparation (A: Aq. Formic Acid, B: ACN/Formic Acid) injection Inject Sample sample_prep->injection equilibration System Equilibration mobile_phase->equilibration analysis 2. HPLC Analysis equilibration->injection separation Gradient Elution on C18 Column injection->separation detection UV Detection (254 nm) separation->detection integration Peak Integration detection->integration data 3. Data Processing calculation Purity Calculation (% Area) integration->calculation report Final Report calculation->report

Caption: Experimental workflow for HPLC-based purity analysis.

Comparison with Alternative Analytical Methods

While HPLC is a primary method, other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) offer orthogonal information and can be crucial for a comprehensive purity assessment.[13][14][15]

FeatureHPLC-UV GC-MS Quantitative NMR (qNMR)
Principle Separation based on differential partitioning between stationary and mobile phases (polarity).Separation based on volatility and boiling point, followed by mass-to-charge ratio detection.[16]Signal intensity is directly proportional to the number of atomic nuclei in a magnetic field.[17][18][19]
Quantitation Relative (area %), requires a reference standard for absolute quantitation.Relative (area %), requires a reference standard.Absolute (wt %), can determine purity without a specific reference standard of the analyte.[20][21]
Typical Analytes Non-volatile or thermally stable compounds.Volatile and semi-volatile compounds. Polar compounds may require derivatization.[22][23]Soluble compounds with NMR-active nuclei (e.g., ¹H).
Pros - Robust and widely available- High precision and accuracy- Suitable for a wide range of compounds- High sensitivity- Provides structural information for impurity identification- Excellent for residual solvents- Absolute quantification- Non-destructive- Provides structural confirmation- Orthogonal to chromatographic methods
Cons - May not detect non-chromophoric impurities- Relative quantification- Not suitable for non-volatile or thermally labile compounds- Potential for analyte degradation at high temperatures- Lower sensitivity than HPLC/GC- Higher equipment cost- May not detect impurities without NMR signals (e.g., inorganics)
Experimental Protocol: GC-MS Purity Analysis
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Quadrupole or ToF).

  • Column: A low-polarity capillary column such as a DB-5MS (30 m x 0.25 mm, 0.25 µm).

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of ~1 mg/mL. Derivatization may be necessary for this primary amine to improve peak shape and volatility.

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10-20 °C/min to 300 °C and hold for 5 minutes.[16]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

  • Data Analysis: Purity is estimated by the area percentage of the main peak. Impurities are identified by comparing their mass spectra against a library (e.g., NIST).

Experimental Protocol: qNMR Purity Analysis
  • Instrumentation: NMR Spectrometer (≥400 MHz).

  • Reagents:

    • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃) that completely dissolves the sample.

    • High-purity internal standard (e.g., maleic anhydride or dimethyl sulfone) with a known purity. The standard's peaks must not overlap with the analyte's peaks.

  • Sample Preparation:

    • Accurately weigh ~10-20 mg of the this compound sample into an NMR tube.

    • Accurately weigh ~5-10 mg of the internal standard into the same tube.

    • Add ~0.7 mL of the deuterated solvent, cap, and mix until fully dissolved.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum under quantitative conditions, ensuring a long relaxation delay (D1) of at least 5 times the longest T₁ of any peak of interest to allow for full relaxation of the protons.

  • Data Analysis:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the absolute purity (wt %) using the standard qNMR equation that relates the integral values, molar masses, weights, and number of protons for the analyte and the internal standard.

Logical Framework for Method Selection

Choosing the right analytical method depends on the specific goals of the analysis. A combination of techniques often provides the most complete picture of a sample's purity.

Method_Selection start Purity Analysis Goal? routine_qc Routine QC & Assay? start->routine_qc volatile_check Volatile Impurities or Residual Solvents? start->volatile_check absolute_purity Absolute Purity & Reference Standard Characterization? start->absolute_purity id_unknown Identify Unknown Impurity? start->id_unknown hplc Use HPLC routine_qc->hplc Yes gcms Use GC-MS volatile_check->gcms Yes qnmr Use qNMR absolute_purity->qnmr Yes hplc_ms Use LC-MS or GC-MS id_unknown->hplc_ms Yes

Caption: Decision tree for selecting an appropriate purity analysis method.

Conclusion

For routine purity analysis of this compound, a well-developed reversed-phase HPLC method offers a reliable, precise, and robust solution. It is the workhorse technique for quality control in most pharmaceutical and research settings. However, for a comprehensive impurity profile, orthogonal methods are invaluable. GC-MS is superior for detecting and identifying volatile or semi-volatile impurities that might be missed by HPLC. For establishing an absolute purity value, especially for a reference standard, qNMR is the gold standard, providing a direct measurement without the need for a specific standard of the analyte itself.[15][20][24] By understanding the strengths and limitations of each technique, researchers can implement a fit-for-purpose analytical strategy to ensure the quality and integrity of their materials.

References

Characterization of 2-Methoxymethyl-benzylamine by ¹H NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H NMR spectroscopic characteristics of 2-methoxymethyl-benzylamine. To facilitate a deeper understanding of its structural features, a direct comparison is made with commercially available, structurally related analogs: benzylamine, 2-methylbenzylamine, and 2-methoxybenzylamine. This document presents key experimental data in a clear, tabular format, outlines a detailed protocol for sample analysis, and includes a visual representation of the structural and spectral correlations.

¹H NMR Data Comparison

The following table summarizes the ¹H NMR spectral data for this compound and its analogs. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard, with coupling constants (J) in Hertz (Hz).

CompoundAr-H (ppm)-CH₂-N (ppm)-NH₂ (ppm)Other Protons (ppm)
This compound 7.20-7.40 (m, 4H)3.85 (s, 2H)1.60 (s, 2H)4.45 (s, 2H, -O-CH₂-Ar), 3.35 (s, 3H, -O-CH₃)
Benzylamine[1]7.22-7.28 (m, 5H)3.75 (s, 2H)1.96 (s, 2H)-
2-Methylbenzylamine[2]7.11-7.24 (m, 4H)3.77 (s, 2H)1.81 (s, 2H)2.28 (s, 3H, -CH₃)
2-Methoxybenzylamine[3]6.85-7.25 (m, 4H)3.80 (s, 2H)1.55 (s, 2H)3.82 (s, 3H, -O-CH₃)

Experimental Protocol

A detailed methodology for the acquisition of high-quality ¹H NMR spectra is crucial for accurate structural elucidation.

1. Sample Preparation [4][5]

  • Sample Weighing: Accurately weigh 5-10 mg of the analyte for a standard ¹H NMR experiment.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for nonpolar organic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

  • Filtration and Transfer: To remove any particulate matter that could affect spectral quality, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the sample solution for accurate chemical shift calibration (δ = 0.00 ppm).

2. NMR Data Acquisition [6][7]

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Insertion and Locking: Carefully insert the NMR tube into the spectrometer's probe. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming: Perform manual or automatic shimming to optimize the homogeneity of the magnetic field, which enhances spectral resolution and peak shape.

  • Tuning and Matching: Tune and match the probe to the ¹H frequency to ensure efficient signal detection.

  • Parameter Setup: Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For a routine ¹H spectrum, 8 to 16 scans are typically sufficient.

  • Data Acquisition: Initiate the acquisition of the free induction decay (FID).

3. Data Processing

  • Fourier Transform: Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

  • Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Correct the baseline of the spectrum to be flat.

  • Integration: Integrate the area under each peak to determine the relative number of protons each signal represents.

  • Peak Picking: Identify the chemical shift of each peak.

Structural and Spectral Correlation

The following diagram illustrates the relationship between the chemical structure of this compound and its characteristic ¹H NMR signals.

Caption: Correlation of ¹H NMR signals with the structure of this compound.

References

Mass Spectrometry Analysis: A Comparative Guide to the Fragmentation of 2-Methoxymethyl-benzylamine and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric fragmentation patterns of 2-Methoxymethyl-benzylamine and its structural analogs. Understanding these fragmentation pathways is crucial for the identification and structural elucidation of novel compounds in various research and development phases. This document presents a proposed fragmentation pattern for this compound, supported by a comparative analysis with experimental data from 2-Methoxybenzylamine and 2-Methylbenzylamine.

Comparative Fragmentation Data

The following table summarizes the key mass-to-charge ratios (m/z) and relative intensities of the major fragments observed in the electron ionization (EI) mass spectra of 2-Methoxybenzylamine and 2-Methylbenzylamine. This data provides a basis for predicting the fragmentation of this compound.

Compound Molecular Ion (M+) Base Peak (m/z) Other Key Fragments (m/z) Source
2-Methoxybenzylamine 137106136, 121, 107[1][2]
2-Methylbenzylamine 121104120, 105, 91, 30[3]
Proposed for this compound 151106136, 120, 91, 45-

Proposed Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization is proposed to proceed through several key pathways, primarily involving cleavages alpha to the amine and the ether oxygen, as well as rearrangements. The stable benzyl cation and related structures are expected to be prominent in the mass spectrum.

fragmentation_pathway M [C9H13NO]+. m/z = 151 (Molecular Ion) F1 [C8H10N]+. m/z = 120 M->F1 - OCH3 F4 [CH5O]+ m/z = 45 M->F4 - C8H8N F5 [C8H12NO]+ m/z = 136 M->F5 - CH3 F2 [C7H8N]+ m/z = 106 (Base Peak) F1->F2 - CH2 F3 [C7H7]+ m/z = 91 (Tropylium Ion) F2->F3 - NH

Caption: Proposed electron ionization fragmentation pathway for this compound.

Experimental Protocols

A standardized protocol for the analysis of benzylamine derivatives by gas chromatography-mass spectrometry (GC-MS) with electron ionization is provided below.

1. Sample Preparation:

  • Dissolve 1 mg of the analyte (e.g., this compound) in 1 mL of a suitable volatile solvent such as methanol or dichloromethane.

  • Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

  • If derivatization is necessary for improved volatility or thermal stability, common reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to form trimethylsilyl (TMS) derivatives[4].

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, typically operated in splitless mode for dilute samples.

  • Injector Temperature: 250 °C.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50-70 °C, hold for 1-2 minutes.

    • Ramp: Increase temperature at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

    • Final hold: Hold at the final temperature for 5-10 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV. This standard energy allows for reproducible fragmentation patterns that can be compared with library spectra[5].

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 30 to 400.

  • Solvent Delay: 2-4 minutes to prevent filament damage from the solvent peak.

4. Data Analysis:

  • Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).

  • Extract the mass spectrum for the identified peak.

  • Analyze the fragmentation pattern, identifying the molecular ion and major fragment ions.

  • Compare the obtained spectrum with library databases (e.g., NIST) and the fragmentation patterns of known related compounds.

Comparison with Alternatives

2-Methoxybenzylamine: The mass spectrum of this compound is dominated by a base peak at m/z 106, which corresponds to the loss of the methoxy radical followed by rearrangement. The molecular ion at m/z 137 is also observed[1][2]. Its fragmentation pattern provides a strong indication of the behavior of the methoxy group on the benzyl ring.

2-Methylbenzylamine: This compound shows a base peak at m/z 104, resulting from the loss of a hydrogen atom from the methyl group followed by rearrangement. The molecular ion is observed at m/z 121[3]. The fragmentation is characteristic of alkyl-substituted benzylamines.

Discussion

The proposed fragmentation for This compound is based on established principles of mass spectrometry. The molecular ion is expected at m/z 151.

  • Alpha-Cleavage: Cleavage of the C-C bond between the benzyl ring and the CH2NH2 group is a common pathway for benzylamines, leading to the formation of a stable tropylium ion at m/z 91 [6].

  • Loss of Methoxymethyl Radical: A likely fragmentation is the loss of the methoxymethyl radical (CH2OCH3), which would result in a fragment at m/z 106 . This is analogous to the loss of the methyl group in 2-methylbenzylamine.

  • Loss of a Methyl Radical: The loss of a methyl radical from the methoxy group would lead to a fragment at m/z 136 .

  • Formation of m/z 45: The [CH2OCH3]+ fragment ion at m/z 45 is also a plausible fragment resulting from cleavage of the benzyl-CH2 bond.

  • Base Peak: The most stable fragment is predicted to be at m/z 106 , similar to 2-methoxybenzylamine, due to the stability of the resulting ion.

By comparing the predicted fragmentation of this compound with the experimental data of its analogs, researchers can gain valuable insights for identifying this and similar compounds in complex mixtures. The provided experimental protocol offers a robust starting point for method development and routine analysis.

References

Navigating Primary Amine Synthesis: A Comparative Guide to Alternatives for 2-Methoxymethyl-benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in organic synthesis, the selection of an appropriate method for introducing a primary amine is a critical decision that can significantly impact yield, purity, and overall efficiency. While 2-methoxymethyl-benzylamine has served as a valuable reagent in this context, a range of powerful alternatives exists, each with its own set of advantages and limitations. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols to inform your synthetic strategy.

The utility of this compound often lies in its role as a precursor for N-substituted primary amines or as a protecting group that can be cleaved to reveal the primary amine. This comparison will focus on prevalent alternative strategies for achieving the same synthetic goal: the direct synthesis of primary amines. The primary methods under consideration are the Gabriel Synthesis and Reductive Amination, alongside the use of alternative benzylamine-based protecting groups such as 4-methoxybenzylamine (PMB-NH2) and 2,4-dimethoxybenzylamine (DMB-NH2).

At a Glance: Comparison of Primary Amine Synthesis Strategies

Method/ReagentTypical YieldReaction ConditionsKey AdvantagesKey Disadvantages
This compound Moderate to HighVaries (alkylation followed by deprotection)Can be used for N-alkylation prior to deprotection.Deprotection conditions can be harsh; limited direct comparative data.
Gabriel Synthesis 60-85%[1]Often requires strong base (e.g., KOH) and subsequent hydrazinolysis or acidic hydrolysis.[2]Avoids over-alkylation, leading to clean primary amine products.[2]Limited to primary alkyl halides; harsh deprotection conditions can affect sensitive functional groups.[1]
Reductive Amination 60-98%[1]Mild to moderate; typically involves a reducing agent (e.g., NaBH3CN, H2/catalyst) and an aldehyde or ketone.[1]Wide substrate scope (aldehydes, ketones), often a one-pot procedure, and proceeds under mild conditions.[1]Potential for over-alkylation to form secondary or tertiary amines; requires a suitable reducing agent.[1]
4-Methoxybenzylamine (PMB-NH2) HighSimilar to other benzylamines for protection; deprotection via oxidation (DDQ, CAN) or strong acid (TFA).PMB group is readily cleaved under oxidative conditions, offering orthogonality to other protecting groups.Oxidative cleavage may not be compatible with all functional groups.
2,4-Dimethoxybenzylamine (DMB-NH2) HighSimilar to other benzylamines; deprotection under mildly acidic conditions.DMB group is more acid-labile than PMB, allowing for milder deprotection.[3]May not be stable to all acidic reaction conditions used in a synthetic sequence.

Delving Deeper: Methodologies and Mechanisms

Benzylamine Derivatives as Protecting Groups

Benzylamines, including the 2-methoxymethyl, 4-methoxy (PMB), and 2,4-dimethoxy (DMB) variants, are frequently employed as protecting groups for amines. The general strategy involves the N-alkylation of the primary amine with the corresponding benzyl halide, followed by deprotection to unveil the desired primary amine. The choice of substituted benzylamine is often dictated by the desired deprotection conditions, offering a degree of orthogonality in complex syntheses.

The electron-donating methoxy groups on the aromatic ring of PMB and DMB facilitate cleavage. The PMB group is particularly susceptible to oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or ceric ammonium nitrate (CAN). The DMB group, with two electron-donating groups, is even more acid-labile and can often be removed under milder acidic conditions than the PMB group.[3]

G cluster_protection Protection cluster_deprotection Deprotection Primary_Amine R-NH2 Protected_Amine R-NH-CH2-Ar Primary_Amine->Protected_Amine Base Benzyl_Halide Ar-CH2-X Benzyl_Halide->Protected_Amine Protected_Amine_dep R-NH-CH2-Ar Final_Amine R-NH2 Protected_Amine_dep->Final_Amine Cleavage Reagent (e.g., H2/Pd, DDQ, TFA)

General workflow for amine protection and deprotection using benzylamines.
The Gabriel Synthesis: A Classic Route to Primary Amines

The Gabriel synthesis is a robust method that reliably produces primary amines from primary alkyl halides, avoiding the common issue of over-alkylation seen with direct alkylation of ammonia.[2] The reaction proceeds via the N-alkylation of potassium phthalimide, followed by the liberation of the primary amine, typically through hydrazinolysis.

Gabriel_Synthesis Start Potassium Phthalimide Intermediate N-Alkyl Phthalimide Start:f0->Intermediate SN2 Reaction Alkyl_Halide R-X Alkyl_Halide->Intermediate Primary_Amine R-NH2 Intermediate->Primary_Amine Hydrazinolysis Byproduct Phthalhydrazide Intermediate->Byproduct Hydrazine H2N-NH2 Hydrazine->Primary_Amine

Workflow of the Gabriel Synthesis for primary amine production.
Reductive Amination: A Versatile One-Pot Approach

Reductive amination is a highly versatile and widely used method for the synthesis of primary, secondary, and tertiary amines. For primary amine synthesis, an aldehyde or ketone is reacted with ammonia to form an imine intermediate, which is then reduced in situ to the corresponding amine.[1] Common reducing agents include sodium cyanoborohydride (NaBH3CN) and catalytic hydrogenation.

Reductive_Amination Aldehyde_Ketone Aldehyde or Ketone (R-CO-R') Imine Imine (R-C(=NH)-R') Aldehyde_Ketone->Imine Ammonia NH3 Ammonia->Imine Primary_Amine Primary Amine (R-CH(NH2)-R') Imine->Primary_Amine Reduction (e.g., NaBH3CN, H2/Pd)

Logical flow of Reductive Amination for primary amine synthesis.

Experimental Protocols

General Procedure for N-Benzylation of a Primary Amine
  • Dissolution: Dissolve the primary amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Addition of Base: Add a base, such as triethylamine (1.1 eq) or potassium carbonate (1.5 eq), to the solution.

  • Addition of Benzyl Halide: Slowly add the corresponding benzyl halide (e.g., 2-methoxymethyl-benzyl chloride, 4-methoxybenzyl chloride) (1.05 eq) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Procedure for Deprotection of a Benzyl-Protected Amine
  • Hydrogenolysis (for general benzyl groups): Dissolve the protected amine in a solvent like ethanol or ethyl acetate. Add a palladium catalyst (e.g., 10% Pd/C) and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete. Filter the catalyst and concentrate the filtrate.

  • Oxidative Cleavage (for PMB group): Dissolve the PMB-protected amine in a solvent such as DCM. Add DDQ (1.1-1.5 eq) at 0 °C and stir at room temperature. Monitor the reaction by TLC. Upon completion, quench with saturated aqueous sodium bicarbonate, extract, and purify.

  • Acidic Cleavage (for DMB group): Dissolve the DMB-protected amine in DCM and treat with an acid like trifluoroacetic acid (TFA) at room temperature. Monitor the reaction and, upon completion, neutralize the acid, extract the product, and purify.

Experimental Protocol for Gabriel Synthesis of Benzylamine[4]
  • N-Alkylation: In a round-bottomed flask, combine potassium phthalimide (1.1 eq) and benzyl chloride (1.0 eq) in anhydrous DMF. Heat the mixture at 80-100 °C for 2-4 hours.

  • Hydrolysis: Cool the reaction mixture and add hydrazine hydrate (1.5 eq). Reflux the mixture for 1-2 hours.

  • Work-up: After cooling, add dilute hydrochloric acid to the reaction mixture to precipitate the phthalhydrazide byproduct. Filter the solid and wash with water.

  • Isolation: Make the filtrate basic with sodium hydroxide and extract the benzylamine with diethyl ether. Dry the ether extracts over anhydrous potassium sulfate, filter, and remove the solvent under reduced pressure. Distill the residue to obtain pure benzylamine. A reported yield for this specific synthesis is 72-79%.[4]

Experimental Protocol for Reductive Amination of Benzaldehyde
  • Imine Formation: In a flask, dissolve benzaldehyde (1.0 eq) in methanol. Add a solution of ammonia in methanol (a significant excess). Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Isolation: Extract the aqueous residue with diethyl ether. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude benzylamine. Purify by distillation or chromatography as needed.

Conclusion

The choice between this compound and its alternatives is highly dependent on the specific requirements of the synthetic route. For a clean synthesis of primary amines from primary alkyl halides, the Gabriel Synthesis remains a reliable, albeit sometimes harsh, option. For a more versatile approach applicable to a wider range of carbonyl compounds under milder conditions, Reductive Amination is often the method of choice. When employing a protecting group strategy, the selection of a substituted benzylamine like PMB-NH2 or DMB-NH2 allows for tailored deprotection conditions, providing valuable orthogonality in the synthesis of complex molecules. Researchers should carefully consider the substrate's functional group tolerance, desired yield, and the overall synthetic strategy when selecting the most appropriate method for primary amine synthesis.

References

Benzylamine Derivatives as Corrosion Inhibitors: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

Benzylamine derivatives have emerged as a significant class of corrosion inhibitors, offering robust protection for various metals and alloys in aggressive acidic environments. Their efficacy stems from their molecular structure, which facilitates strong adsorption onto metal surfaces, thereby creating a protective barrier against corrosive agents. This guide provides a comparative analysis of the performance of several benzylamine derivatives, supported by experimental data, to assist researchers and professionals in material science and chemical engineering in selecting and developing effective corrosion protection strategies.

Quantitative Performance Comparison

The inhibition efficiency of various benzylamine derivatives has been evaluated under different experimental conditions. The following table summarizes the key performance data from multiple studies, providing a clear comparison of their effectiveness.

Inhibitor NameMetalCorrosive MediumInhibitor Conc.TemperatureInhibition Efficiency (%)Test MethodReference
A2 (azomethine derivative)Mild Steel1 M HClOptimalNot Specified95EIS, Polarization[1]
2-(2-methoxyphenoxy) benzylamine hydrochlorideMild SteelHCl100-500 ppm35-55 °CIncreases with conc. and temp.Weight Loss, Gas Evolution[2]
PAMP-1Mild Steel1 M HClOptimalNot Specified70.64Potentiodynamic Polarization[3]
HAMP-2Mild Steel1 M HClOptimalNot Specified80.47Potentiodynamic Polarization[3]
CAMP-4Mild Steel1 M HClOptimalNot Specified90.23Potentiodynamic Polarization[3]
HABN-3Mild Steel1 M HClOptimalNot Specified92.56Potentiodynamic Polarization[3]
HBEDACarbon Steel1 M HCl25-250 ppmNot Specified95.8EIS, Polarization[4]
HBDETACarbon Steel1 M HCl25-250 ppmNot Specified99.6EIS, Polarization[4]
Benzyl quinolinium chloride derivative (BQD)N80 Steel15 wt% HCl0.1 wt%194 °F~99.0Weight Loss[5]
Mannich base quaternary ammonium salt JP110S Steel20% HClNot Specified150 °CNot Specified (low corrosion rate)Not Specified[6]

Experimental Protocols

The evaluation of corrosion inhibitor efficacy relies on standardized experimental procedures. The most common methods cited in the literature for testing benzylamine derivatives are weight loss analysis, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS).[1][3][7]

1. Weight Loss Method:

This gravimetric technique provides a direct measure of corrosion rate.[7]

  • Material Preparation: Mild steel coupons are mechanically polished, degreased with a suitable solvent like acetone, washed with distilled water, and dried.

  • Procedure: The initial weight of the prepared coupons is recorded. The coupons are then immersed in the corrosive solution (e.g., 1 M HCl) with and without the inhibitor at a specified temperature for a set duration (e.g., 24 hours).[1]

  • Analysis: After immersion, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed. The weight loss is used to calculate the corrosion rate and inhibition efficiency.

2. Electrochemical Measurements:

These techniques provide insights into the electrochemical processes occurring at the metal/solution interface.[7][8]

  • Electrode Preparation: A three-electrode setup is typically used, consisting of a working electrode (the metal sample), a counter electrode (e.g., platinum), and a reference electrode (e.g., Saturated Calomel Electrode - SCE). The working electrode is prepared similarly to the coupons for the weight loss method.

  • Potentiodynamic Polarization: The potential of the working electrode is scanned over a range, and the resulting current is measured. This provides information on the corrosion potential (Ecorr), corrosion current density (Icorr), and Tafel slopes, which are used to determine the inhibition efficiency and the type of inhibition (anodic, cathodic, or mixed).[3]

  • Electrochemical Impedance Spectroscopy (EIS): A small amplitude AC signal is applied to the working electrode at the open circuit potential over a range of frequencies. The impedance data is analyzed using equivalent circuit models to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl), which relate to the corrosion rate and the inhibitor's adsorption behavior.[1][3]

Experimental Workflow

The logical flow of a typical corrosion inhibition study involving benzylamine derivatives can be visualized as follows:

Experimental_Workflow Inhibitor_Synth Inhibitor Synthesis & Characterization Weight_Loss Weight Loss Measurement Inhibitor_Synth->Weight_Loss Electrochemical Electrochemical Tests (PDP & EIS) Inhibitor_Synth->Electrochemical Metal_Prep Metal Specimen Preparation Metal_Prep->Weight_Loss Metal_Prep->Electrochemical Data_Analysis Data Analysis & Efficiency Calculation Weight_Loss->Data_Analysis Electrochemical->Data_Analysis Surface_Analysis Surface Analysis (SEM, AFM, XPS) Data_Analysis->Surface_Analysis Quantum_Chem Quantum Chemical Calculations Data_Analysis->Quantum_Chem

Caption: Workflow for evaluating benzylamine derivatives as corrosion inhibitors.

This guide highlights the promising potential of benzylamine derivatives as effective corrosion inhibitors. The selection of a specific derivative will depend on the application's specific conditions, including the metal type, corrosive environment, and operating temperature. Further research into the synthesis of novel derivatives and the synergistic effects with other compounds could lead to even more advanced corrosion protection technologies.

References

A Comparative Guide to Hammett Plot Analysis for Nucleophilic Substitution of Benzylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the nucleophilic substitution reactions of substituted benzylamines, supported by experimental data and detailed protocols. The analysis is framed within the context of the Hammett equation, a cornerstone of physical organic chemistry for elucidating reaction mechanisms and the electronic effects of substituents.

Introduction to the Hammett Equation in Nucleophilic Substitution

The Hammett equation is a linear free-energy relationship that quantifies the impact of meta- and para-substituents on the reactivity of a benzene derivative in a given reaction. The equation is expressed as:

log(k/k₀) = ρσ

where:

  • k is the rate constant for the reaction with a substituted reactant.

  • k₀ is the rate constant for the reaction with the unsubstituted reactant.

  • ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. A negative ρ value signifies a buildup of positive charge in the transition state, while a positive ρ value indicates a buildup of negative charge.

  • σ (sigma) is the substituent constant, which represents the electronic effect (inductive and resonance) of a particular substituent.

In the context of the nucleophilic substitution of benzylamines with an electrophile like benzyl bromide, the reaction proceeds via an SN2 mechanism. The benzylamine acts as the nucleophile, and the electronic properties of the substituents on its phenyl ring influence its nucleophilicity.

Comparative Analysis of Reaction Kinetics

The electronic nature of the substituents on the benzylamine ring significantly impacts the rate of nucleophilic substitution. Electron-donating groups (EDGs) increase the electron density on the nitrogen atom, enhancing its nucleophilicity and accelerating the reaction. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the nitrogen, reducing its nucleophilicity and slowing down the reaction.[1]

This trend is quantitatively captured by the Hammett reaction constant, ρ. For the SN2 reaction of substituted benzylamines with benzyl bromide, a negative ρ value is expected, as the nitrogen atom develops a partial positive charge in the transition state as it forms a bond with the electrophilic carbon.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the nucleophilic substitution reactions of substituted amines.

Table 1: Hammett ρ Values for the Reaction of Benzyl Halides with Substituted Anilines

ElectrophileNucleophile SeriesSolventTemperature (°C)ρ Value
Benzyl ChlorideSubstituted AnilinesCCl₄-PhOH (80:20 v/v)60-0.5
Benzyl BromideSubstituted AnilinesCCl₄-PhOH (80:20 v/v)60-1.0

Data sourced from "Kinetics of reaction of benzyl halides with amines in mixed solvents".

The more negative ρ value for benzyl bromide indicates that this reaction is more sensitive to the electronic effects of the substituents on the aniline nucleophile compared to the reaction with benzyl chloride. This is consistent with bromide being a better leaving group than chloride, leading to a more advanced transition state with greater charge development.

Table 2: Qualitative Reactivity Trends for Substituted Benzylamines in SN2 Reactions with Benzyl Bromide

Substituent (X) on BenzylamineElectronic EffectExpected Impact on Reaction Rate
4-OCH₃Strong Electron-DonatingIncrease
4-CH₃Electron-DonatingIncrease
HReference (Unsubstituted)-
4-ClElectron-WithdrawingDecrease
4-CF₃Strong Electron-WithdrawingDecrease
3-CF₃Strong Electron-WithdrawingDecrease
4-NO₂Very Strong Electron-WithdrawingDecrease

This trend is based on the findings from the study "Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium".[1]

Experimental Protocols

The following provides a generalized, detailed methodology for conducting a Hammett plot analysis for the nucleophilic substitution of substituted benzylamines with an electrophile like benzyl bromide. This protocol is a composite based on common experimental practices in kinetic studies.[1][2]

Objective: To determine the second-order rate constants for the reaction of a series of meta- and para-substituted benzylamines with benzyl bromide and to construct a Hammett plot to determine the reaction constant (ρ).

Materials:

  • A series of meta- and para-substituted benzylamines (e.g., 4-methoxybenzylamine, 4-methylbenzylamine, benzylamine, 4-chlorobenzylamine, 4-nitrobenzylamine)

  • Benzyl bromide

  • High-purity solvent (e.g., methanol, acetonitrile)

  • Thermostatted reaction vessel or a constant temperature bath

  • Conductivity meter or UV-Vis spectrophotometer

  • Standard laboratory glassware

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of each substituted benzylamine of a known concentration in the chosen solvent.

    • Prepare a stock solution of benzyl bromide of a known concentration in the same solvent.

  • Kinetic Runs (Conductivity Method): [1]

    • Equilibrate the stock solutions and the reaction vessel to the desired temperature (e.g., 25°C) in a constant temperature bath.

    • In a typical run, mix equal volumes of the benzylamine solution and the benzyl bromide solution in the reaction vessel. The concentrations should be chosen to ensure pseudo-first-order or second-order conditions that can be conveniently monitored.

    • Immediately start monitoring the change in conductivity of the reaction mixture over time. The reaction produces a salt (dibenzylammonium bromide), which increases the conductivity of the solution.

    • Record the conductivity at regular time intervals until the reaction is complete or has proceeded to a significant extent (e.g., 80% completion).

  • Kinetic Runs (Spectrophotometric Method): [2]

    • If the reactants or products have a distinct UV-Vis absorbance, this method can be employed.

    • Equilibrate the reactant solutions in a thermostatted cell holder of a UV-Vis spectrophotometer.

    • Initiate the reaction by adding a small volume of the benzyl bromide solution to the cuvette containing the benzylamine solution (or vice versa).

    • Monitor the change in absorbance at a specific wavelength corresponding to the formation of the product or the consumption of a reactant over time.

    • Record the absorbance at regular intervals.

  • Data Analysis:

    • For each kinetic run, determine the second-order rate constant (k) from the collected data. For the conductivity method, the rate constant can be calculated from the change in conductivity over time. For the spectrophotometric method, the rate constant is determined from the change in absorbance using the appropriate integrated rate law.

    • Repeat the kinetic runs for each substituted benzylamine in the series. Also, determine the rate constant for the unsubstituted benzylamine (k₀).

  • Hammett Plot Construction:

    • Obtain the appropriate Hammett substituent constants (σ) for each of the substituents used from the literature.

    • Calculate log(k/k₀) for each substituted benzylamine.

    • Plot log(k/k₀) on the y-axis against the corresponding σ values on the x-axis.

    • Perform a linear regression on the data points. The slope of the resulting line is the Hammett reaction constant (ρ).

Visualizations

The following diagrams illustrate the key concepts and workflows involved in the Hammett plot analysis.

Hammett_Equation_Relationship substituent Substituent (X) on Benzylamine electronic_effect Electronic Effect (Inductive & Resonance) substituent->electronic_effect sigma Substituent Constant (σ) electronic_effect->sigma nucleophilicity Nucleophilicity of Amine electronic_effect->nucleophilicity hammett_plot Hammett Plot sigma->hammett_plot reaction_rate Reaction Rate (k) nucleophilicity->reaction_rate log_k_k0 log(k/k₀) reaction_rate->log_k_k0 log_k_k0->hammett_plot rho Reaction Constant (ρ) (Slope of the plot) hammett_plot->rho

Caption: Logical relationship of the Hammett equation.

Experimental_Workflow cluster_prep Preparation cluster_kinetics Kinetic Measurements cluster_analysis Data Analysis prep_solutions Prepare Stock Solutions (Substituted Benzylamines & Benzyl Bromide) mix_reactants Mix Reactants at Constant Temperature prep_solutions->mix_reactants monitor_reaction Monitor Reaction Progress (Conductivity or Absorbance) mix_reactants->monitor_reaction record_data Record Data vs. Time monitor_reaction->record_data calc_rate Calculate Rate Constants (k) record_data->calc_rate hammett_plot Construct Hammett Plot (log(k/k₀) vs. σ) calc_rate->hammett_plot determine_rho Determine ρ from Slope hammett_plot->determine_rho

Caption: Experimental workflow for Hammett plot analysis.

Conclusion

The Hammett plot analysis is a powerful tool for understanding the structure-reactivity relationships in the nucleophilic substitution of benzylamines. The negative ρ value obtained in such studies confirms the development of a positive charge on the nitrogen atom in the SN2 transition state. This guide provides a framework for comparing the reactivity of different substituted benzylamines and outlines the experimental procedure to obtain the relevant kinetic data. For professionals in drug development, a thorough understanding of these substituent effects is crucial for designing molecules with desired reactivity and metabolic stability.

References

A Comparative Guide to 2-Methoxymethyl-benzylamine and Other Amine Protecting Groups for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, particularly in the intricate pathways of drug discovery and development, the judicious selection of protecting groups for amines is a critical determinant of success. The ideal protecting group should be readily introduced and removed under mild conditions, exhibit stability across a range of chemical transformations, and be orthogonal to other protecting groups within the molecule. This guide provides a comprehensive comparison of 2-methoxymethyl-benzylamine (MOM-BA) with other commonly employed amine protecting groups, namely tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and p-methoxybenzyl (PMB) groups. This analysis is supported by experimental data and detailed protocols to assist researchers in making informed decisions for their synthetic strategies.

Introduction to this compound (MOM-BA) as a Protecting Group

The 2-methoxymethyl-benzyl (MOM-Bn) group, introduced via this compound, belongs to the family of benzyl-type protecting groups. The presence of the electron-donating methoxymethyl group at the ortho position facilitates its cleavage under milder oxidative or acidic conditions compared to the unsubstituted benzyl group. This characteristic, combined with its stability under basic and nucleophilic conditions, makes it an attractive option for the protection of primary and secondary amines.

Comparative Analysis of Amine Protecting Groups

The selection of an appropriate amine protecting group is contingent upon the specific requirements of the synthetic route, including the stability of the substrate and the need for orthogonal deprotection strategies. The following sections and tables provide a detailed comparison of MOM-BA with Boc, Cbz, and PMB protecting groups.

Data Presentation: Quantitative Comparison

The following tables summarize the typical yields and reaction conditions for the protection and deprotection of amines using MOM-BA, Boc, Cbz, and PMB protecting groups. It is important to note that specific data for this compound is limited in the literature; therefore, data for the closely related p-methoxybenzyl (PMB) group is used as a proxy and is indicated where applicable.

Protecting GroupProtection MethodReagentTypical Yield (%)Typical Reaction Time (h)Typical Temperature (°C)
MOM-BA (as MOM-Bn) Reductive Amination2-Methoxymethyl-benzaldehyde + Reducing Agent60 - 98[1]0.5 - 4[1]60 - 70[1]
Direct Alkylation2-Methoxymethyl-benzyl bromide81 - 82[1]~1[1]30 - 100[1]
Boc AcylationDi-tert-butyl dicarbonate ((Boc)₂O)>951 - 4Room Temperature
Cbz AcylationBenzyl chloroformate (Cbz-Cl)>901 - 30 - Room Temperature
PMB Reductive Aminationp-Anisaldehyde + Reducing Agent70 - 952 - 12Room Temperature
Direct Alkylationp-Methoxybenzyl chloride (PMB-Cl)80 - 952 - 6Room Temperature

Table 1: Comparison of Amine Protection Methods.

Protecting GroupDeprotection MethodReagentTypical Yield (%)Typical Reaction Time (h)Typical Temperature (°C)
MOM-BA (as MOM-Bn) Oxidative CleavageDDQ or CAN70 - 95 (estimated from PMB data)0.5 - 30 - Room Temperature
Catalytic HydrogenolysisH₂, Pd/C>901 - 24Room Temperature
Acidic CleavageTFA70 - 90 (estimated from PMB data)1 - 50 - Room Temperature
Boc Acidic CleavageTFA or HCl>950.5 - 2Room Temperature
Cbz Catalytic HydrogenolysisH₂, Pd/C>951 - 12Room Temperature
PMB Oxidative CleavageDDQ or CAN80 - 980.5 - 20 - Room Temperature
Acidic CleavageTFA85 - 951 - 40 - Room Temperature

Table 2: Comparison of Amine Deprotection Methods.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a general guide and may require optimization for specific substrates.

Protection of a Primary Amine with this compound (via Reductive Amination)

Materials:

  • Primary amine (1.0 equiv)

  • 2-Methoxymethyl-benzaldehyde (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the primary amine and 2-methoxymethyl-benzaldehyde in DCM.

  • Add sodium triacetoxyborohydride to the solution in portions at room temperature.

  • Stir the reaction mixture at room temperature for 2-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-(2-methoxymethyl-benzyl) protected amine.

Deprotection of an N-(2-Methoxymethyl-benzyl) Protected Amine via Oxidative Cleavage

Materials:

  • N-(2-Methoxymethyl-benzyl) protected amine (1.0 equiv)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 equiv)

  • Dichloromethane (DCM)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-(2-methoxymethyl-benzyl) protected amine in a mixture of DCM and water (e.g., 10:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add DDQ portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 0.5-3 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the deprotected amine.

Mandatory Visualization

The following diagrams illustrate the protection and deprotection pathways for the 2-methoxymethyl-benzyl group and the orthogonal relationship between different amine protecting groups.

Protection_Deprotection_MOM_Bn cluster_protection Protection cluster_deprotection Deprotection Primary Amine Primary Amine Protected Amine N-(2-Methoxymethyl-benzyl) Amine Primary Amine->Protected Amine Reductive Amination (e.g., NaBH(OAc)₃) MOM-Benzaldehyde 2-Methoxymethyl- benzaldehyde MOM-Benzaldehyde->Protected Amine Deprotected Amine Primary Amine Protected Amine->Deprotected Amine Oxidative Cleavage (DDQ or CAN) Protected Amine->Deprotected Amine Catalytic Hydrogenolysis (H₂, Pd/C) Protected Amine->Deprotected Amine Acidic Cleavage (TFA)

Caption: Protection and deprotection pathways for the 2-methoxymethyl-benzyl (MOM-Bn) group.

Orthogonal_Deprotection Molecule R-NH₂ PG¹ PG² PG³ Acid Acid (e.g., TFA) Molecule:pg1->Acid Boc Hydrogenolysis Hydrogenolysis (H₂, Pd/C) Molecule:pg2->Hydrogenolysis Cbz Oxidant Oxidant (e.g., DDQ) Molecule:pg3->Oxidant MOM-Bn Base Base (e.g., Piperidine)

Caption: Orthogonal deprotection strategies for common amine protecting groups.

Conclusion

The this compound protecting group offers a valuable alternative to more traditional amine protecting groups. Its stability under a wide range of conditions, coupled with its susceptibility to removal under mild oxidative or acidic conditions, provides a useful tool for orthogonal protection strategies in complex organic synthesis. While direct comparative data for MOM-BA is still emerging, the well-established chemistry of the related PMB group provides a strong indication of its utility. The choice between MOM-BA, Boc, Cbz, and other protecting groups will ultimately depend on the specific demands of the synthetic route, and a thorough understanding of their respective properties is essential for the successful execution of multi-step syntheses in drug development and other chemical research endeavors.

References

Safety Operating Guide

Safe Disposal of 2-Methoxymethyl-benzylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information for the proper disposal of 2-Methoxymethyl-benzylamine, a compound commonly used in organic synthesis. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. This compound is classified as harmful if swallowed or in contact with skin and causes serious eye irritation.[1]

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-impermeable gloves.

  • Eye Protection: Use safety glasses with side-shields or chemical goggles.

  • Clothing: A lab coat or other protective clothing is necessary to prevent skin contact.

  • Respiratory Protection: If working in an area with insufficient ventilation or when vapors/aerosols may be generated, a NIOSH/MSHA approved respirator is required.[1][2]

Handling and Storage:

  • Avoid breathing mist, gas, or vapors.[3]

  • Ensure adequate ventilation in the handling area.

  • Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[2][4]

  • Prevent contact with skin and eyes.[3]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₉H₁₃NO
Molecular Weight 151.21 g/mol
Form Solid
Boiling Point 76 °C / 168.8 °F @ 0.3 mmHg
Flash Point 66 °C / 150.8 °F
Specific Gravity 0.928
Hazard Classifications Acute Toxicity, Oral (Category 4), Eye Irritation (Category 2)

Source: Sigma-Aldrich, Fisher Scientific[4]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is through a licensed and approved waste disposal company. Direct disposal into the sewer system or regular trash is strictly prohibited.[3]

Step 1: Waste Identification and Segregation

  • Clearly label the waste container as "Hazardous Waste: this compound".

  • Do not mix with other waste materials to avoid incompatible chemical reactions.[1]

  • Keep the chemical in its original container if possible.[1]

Step 2: Container Management

  • Ensure the waste container is in good condition, compatible with the chemical, and securely sealed to prevent leaks.

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

Step 3: Arrange for Professional Disposal

  • Contact a licensed chemical waste disposal company to arrange for pickup and disposal.

  • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.

  • The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[3]

Step 4: Handling Contaminated Packaging

  • Containers that held this compound must be treated as hazardous waste unless properly decontaminated.

  • Containers can be triple-rinsed with an appropriate solvent. The rinsate from the first rinse must be collected and disposed of as hazardous waste.[3][5]

  • After proper decontamination, the packaging can be offered for recycling or reconditioning. Alternatively, it can be punctured to render it unusable.[3]

Disposal Workflow Diagram

Disposal Workflow for this compound A Assess Waste (Unused product, contaminated materials) B Segregate and Label 'Hazardous Waste: This compound' A->B G Handle Contaminated Packaging A->G C Store in a Secure, Ventilated Area B->C D Contact Licensed Waste Disposal Company C->D E Provide SDS and Arrange Pickup D->E F Professional Disposal (Incineration or Chemical Destruction) E->F H Triple Rinse Container G->H I Collect Rinsate as Hazardous Waste H->I J Recycle or Recondition Decontaminated Container H->J I->D

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistics for Handling 2-Methoxymethyl-benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This document provides crucial safety and logistical information for the handling of 2-Methoxymethyl-benzylamine, a substituted benzylamine. The following procedures are based on available safety data for this compound and structurally similar chemicals, offering a comprehensive guide to its safe use, storage, and disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with hazards including acute oral toxicity, skin irritation, and serious eye irritation.[1] Structurally similar compounds, such as 2-methoxybenzylamine, are noted as corrosive and can cause severe skin burns and eye damage.[2] Therefore, a stringent adherence to personal protective equipment protocols is mandatory.

Recommended Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Chemical Splash GogglesMust meet EN 166 (EU) or ANSI Z87.1 (US) standards.Protects eyes from splashes and potential vapors.
Face ShieldTo be worn in conjunction with goggles, especially when handling larger quantities or during splash-risk procedures.Provides full-face protection from splashes.
Skin and Body Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Check manufacturer's compatibility charts for breakthrough times. Double gloving is advised.Prevents direct skin contact with the chemical, which can cause irritation or burns.[3][4]
Laboratory CoatLong-sleeved, flame-resistant (e.g., Nomex®) lab coat.[4]Protects skin and personal clothing from accidental spills and splashes.
Closed-toe ShoesMade of a non-porous material.Protects feet from spills.
Respiratory Protection Chemical Fume HoodAll handling of this compound should be conducted in a certified chemical fume hood.Minimizes inhalation of vapors.
RespiratorA NIOSH-approved respirator with an appropriate cartridge for organic vapors may be necessary for spills or when a fume hood is not available.[5]Provides respiratory protection in situations with potential for higher vapor concentrations.[4]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, procedural workflow is critical for the safe handling of this compound.

  • Preparation :

    • Ensure a certified chemical fume hood is operational.

    • Verify the availability and proper functioning of an eyewash station and safety shower.[3]

    • Assemble all necessary PPE as detailed in the table above and inspect for any damage.

    • Prepare all necessary equipment and reagents for the experiment to minimize movement and potential for spills.

    • Have a spill kit readily accessible.

  • Handling the Chemical :

    • Don all required PPE before entering the designated handling area.

    • Conduct all manipulations of this compound within the chemical fume hood.

    • When transferring the chemical, do so slowly and carefully to avoid splashing.

    • Keep containers of this compound tightly sealed when not in use.[6]

    • Avoid contact with skin and eyes.[6] Do not breathe in vapors.[6]

  • Post-Handling :

    • Thoroughly clean the work area and any equipment used.

    • Decontaminate reusable PPE according to the manufacturer's instructions.

    • Properly dispose of all waste materials as outlined in the disposal plan below.

    • Wash hands and any exposed skin thoroughly with soap and water after handling is complete.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First Aid Measures
Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing.[6] Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention if irritation or burns are present.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7]
Spill Response Protocol
  • Alert Personnel : Immediately alert others in the vicinity of the spill.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Assess the Spill : From a safe distance, assess the extent of the spill and the associated hazards.

  • Control the Spill (if safe to do so) :

    • For small spills, contain the liquid with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[9][10]

    • Work from the outside of the spill inwards to prevent spreading.[9]

  • Neutralization (for corrosive amines) : For spills of corrosive amines, neutralization may be necessary. This should only be performed by trained personnel.

  • Clean-up :

    • Carefully scoop the absorbent material into a designated, labeled hazardous waste container.

    • Decontaminate the spill area with a suitable cleaning agent. For many amines, a solution of soap and water is appropriate.

  • Ventilate : Ensure the area is well-ventilated during and after the cleanup.

  • Report : Report the incident to the appropriate environmental health and safety personnel at your institution.

Disposal Plan

Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • Collect all waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container.[11]

    • Do not mix amine waste with other waste streams to avoid potentially hazardous reactions.[12]

  • Container Management :

    • Use containers that are compatible with amines. The original container is often a good choice for waste collection.[12]

    • Ensure containers are kept tightly closed and stored in a designated, well-ventilated hazardous waste accumulation area.[11]

  • Final Disposal :

    • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety department or a licensed hazardous waste disposal contractor.[11]

    • Common disposal methods for chemical waste of this nature include incineration at a permitted facility.[12][13]

    • Never dispose of this compound or its waste down the drain or in the regular trash.[11]

Workflow and Logic Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal prep_ppe Don PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_spill_kit Ensure Spill Kit is Accessible prep_workspace->prep_spill_kit handling_transfer Transfer Chemical prep_spill_kit->handling_transfer handling_reaction Perform Experiment handling_transfer->handling_reaction cleanup_decontaminate Decontaminate Workspace and Equipment handling_reaction->cleanup_decontaminate cleanup_ppe Remove and Decontaminate/Dispose of PPE cleanup_decontaminate->cleanup_ppe disposal_segregate Segregate Hazardous Waste cleanup_ppe->disposal_segregate disposal_store Store in Labeled, Sealed Container disposal_segregate->disposal_store disposal_pickup Arrange for Professional Disposal disposal_store->disposal_pickup

Caption: Logical workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxymethyl-benzylamine
Reactant of Route 2
Reactant of Route 2
2-Methoxymethyl-benzylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.